An In-depth Technical Guide to the Synthesis and Characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and detailed characterization of N'-(diphenylmethyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and detailed characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a Schiff base with potential applications in medicinal chemistry and materials science. The methodologies presented herein are designed to be robust and reproducible, offering field-proven insights into the critical parameters governing the formation and verification of this compound.
Introduction: The Significance of Hydrazone Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications. When derived from hydrazides, they form hydrazones, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, combines the structural features of a phenoxyacetic acid derivative, a common motif in pharmaceuticals, with a diphenylmethylene moiety, which can impart unique steric and electronic properties. This guide will detail the synthetic route to this promising molecule and the analytical techniques required for its unambiguous identification and characterization.
Synthetic Strategy: The Chemistry of Schiff Base Formation
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is achieved through the condensation reaction between 2-phenoxyacetohydrazide and benzophenone. This reaction is a classic example of Schiff base formation, which proceeds via a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the ketone, followed by the elimination of a water molecule.
The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the benzophenone, making it more susceptible to nucleophilic attack. The equilibrium of the reaction is driven towards the product by the removal of water, often accomplished by azeotropic distillation or the use of a dehydrating agent.
Herein, we present a reliable and efficient protocol for this synthesis.
Synthesis of the Precursor: 2-Phenoxyacetohydrazide
The starting material, 2-phenoxyacetohydrazide, can be synthesized from the corresponding ester, ethyl phenoxyacetate, by reaction with hydrazine hydrate.[1] This is a standard method for the preparation of hydrazides.
Experimental Protocol: Synthesis of 2-Phenoxyacetohydrazide
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenoxyacetate (1 equivalent) in ethanol.
Add hydrazine hydrate (1.5 equivalents) to the solution.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product, 2-phenoxyacetohydrazide, will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
The final product is synthesized by the condensation of 2-phenoxyacetohydrazide with benzophenone.[2]
Experimental Protocol: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxyacetohydrazide (1 equivalent) and benzophenone (1 equivalent) in absolute ethanol.
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
Reflux the reaction mixture for 6-8 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture in an ice bath to induce crystallization.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from ethanol to obtain pure N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the target compound.
Characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques and physical property measurements should be employed.
Physical Properties
Property
Expected Value
Appearance
White to off-white crystalline solid
Melting Point
Specific to the compound, to be determined experimentally. Analogous benzoyl hydrazones of benzophenone have melting points in the range of 150-200 °C.[2]
Solubility
Soluble in common organic solvents like DMSO, DMF, and chloroform; sparingly soluble in ethanol and methanol.
Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is expected to show characteristic absorption bands.
Functional Group
Wavenumber (cm⁻¹)
Description
N-H (Amide)
3200-3300
Stretching vibration, confirming the presence of the hydrazide moiety.[2]
Characteristic stretching vibration of the Schiff base.[2]
C-O-C (Ether)
1200-1250
Asymmetric stretching of the phenoxy group.
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule.
Proton
Chemical Shift (δ, ppm)
Multiplicity
Integration
-NH-
~10-12
Singlet
1H
Aromatic-H
~6.8-8.0
Multiplet
15H
-O-CH₂-
~4.5-5.0
Singlet
2H
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Carbon
Chemical Shift (δ, ppm)
C=O (Amide)
~165-175
C=N (Azomethine)
~150-160
Aromatic-C
~115-140
-O-CH₂-
~65-75
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For N'-(diphenylmethylene)-2-phenoxyacetohydrazide (C₂₁H₁₈N₂O₂), the expected molecular weight is approximately 330.38 g/mol .
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and fragmentation of the side chains.
Diagram of the Reaction Mechanism:
Caption: Mechanism of Schiff base formation.
Conclusion: A Robust Protocol for a Promising Compound
This technical guide has outlined a reliable and well-characterized methodology for the synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. The provided protocols, rooted in established chemical principles, offer a clear pathway for researchers to obtain this compound in high purity. The detailed characterization data serves as a benchmark for quality control and ensures the structural integrity of the synthesized molecule. The insights provided herein are intended to empower researchers in their pursuit of novel compounds with potential applications in drug discovery and materials science.
References
Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. (n.d.). International Journal of Research in Revitalization and Research. [Link]
Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. (n.d.). ijrrr. Retrieved from [Link]
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2023). Scientific Reports. [Link]
Synthesis and Characterization of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. (n.d.). Journal of Applicable Chemistry. [Link]
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
General scheme for the synthesis of 2-phenylacetohydrazide derivatives. (n.d.). ResearchGate. [Link]
N'-(diphenylmethylene)-2-phenoxyacetohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a detailed overview of N'-(diphenylmethylene)-2-phenoxy...
This technical guide provides a detailed overview of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers. This document covers the compound's structure, a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical properties, and a discussion of its potential therapeutic applications based on the established bioactivities of its constituent moieties.
Introduction
Hydrazones, compounds characterized by the R1R2C=NNR3R4 functional group, represent a versatile class of molecules with a broad spectrum of biological activities. Their significance in drug discovery is well-documented, with derivatives exhibiting antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The phenoxyacetohydrazide scaffold, in particular, has been a fruitful starting point for the development of novel therapeutic agents. The incorporation of a diphenylmethylene group, derived from benzophenone, introduces significant steric bulk and lipophilicity, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide focuses on the specific derivative, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, providing a foundational understanding for its synthesis and potential for further investigation.
Chemical Structure and Identification
As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for N'-(diphenylmethylene)-2-phenoxyacetohydrazide has not been found in publicly accessible databases. This suggests that the compound may be a novel chemical entity or has not been extensively cataloged.
The structure, based on its IUPAC name, is as follows:
Core Structure: A hydrazide linker connects a 2-phenoxyacetyl group to a diphenylmethylene group.
2-Phenoxyacetyl Group: A phenoxy group (C6H5O-) is attached to an acetyl group (-COCH2-).
Diphenylmethylene Group: Two phenyl groups are attached to a methylene carbon, which is double-bonded to the terminal nitrogen of the hydrazide.
Caption: Chemical structure of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Synthesis Pathway
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide can be logically approached in a two-step process, a common method for preparing hydrazone derivatives.[1][2] This involves the initial synthesis of the hydrazide intermediate, 2-phenoxyacetohydrazide, followed by a condensation reaction with benzophenone.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 2-Phenoxyacetohydrazide
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-phenoxyacetate (0.1 mol) in 100 mL of absolute ethanol.
Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise with continuous stirring.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, 2-phenoxyacetohydrazide, will precipitate out of the solution.
Purification: Filter the precipitate and wash with cold ethanol. The crude product can be recrystallized from ethanol to obtain pure 2-phenoxyacetohydrazide.
Step 2: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 2-phenoxyacetohydrazide (0.05 mol) in 50 mL of absolute ethanol.
Addition of Benzophenone: To this solution, add benzophenone (0.05 mol, 1 molar equivalent) and a few drops of glacial acetic acid to catalyze the reaction.
Reflux: Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. The final product, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. These values are calculated based on the chemical structure and should be confirmed by experimental analysis.
Property
Predicted Value
Molecular Formula
C21H18N2O2
Molecular Weight
342.39 g/mol
Appearance
White to off-white crystalline solid
Melting Point
Estimated to be in the range of 150-200 °C
Solubility
Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF
LogP (Octanol-Water Partition Coefficient)
> 3.0 (indicating high lipophilicity)
Potential Therapeutic Applications and Mechanism of Action
While direct biological data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide is not available, the known activities of its structural components suggest several promising avenues for research.
Anti-inflammatory and Analgesic Activity
Phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Caption: Putative anti-inflammatory mechanism of action.
Antimicrobial Activity
Hydrazones are a well-established class of antimicrobial agents. Their mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes involved in microbial metabolic pathways. The presence of the bulky diphenylmethylene and phenoxy groups could enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Anticancer Activity
Numerous hydrazone derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. The planar aromatic rings of the diphenylmethylene and phenoxy moieties could allow for intercalation with DNA or interaction with the active sites of enzymes crucial for cancer cell survival.
Conclusion
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational framework for its synthesis and outlines promising areas for biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. While the biological activities discussed are extrapolated from related compounds, they provide a strong rationale for screening this molecule for anti-inflammatory, antimicrobial, and anticancer properties. Further experimental work is necessary to validate these predictions and fully elucidate the therapeutic potential of this intriguing molecule.
References
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PLoS ONE. [Link]
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2016). Der Pharmacia Lettre. [Link]
Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). Research Journal of Pharmacy and Technology. [Link]
Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020). Molecules. [Link]
Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. (2018). Letters in Drug Design & Discovery. [Link]
5-substituted benzophenone hydrazone compounds and process for the production thereof. (1974).
An In-depth Technical Guide to the Spectroscopic Characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative of significant interest in medicinal chemistry due to the established biol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative of significant interest in medicinal chemistry due to the established biological activities of this class of compounds. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this molecule. By detailing the synthesis, experimental protocols, and in-depth interpretation of the spectral data, this document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of novel hydrazone-based therapeutic agents.
Introduction: The Significance of Hydrazones in Drug Discovery
Hydrazones (R1R2C=NNR3R4) are a versatile class of organic compounds characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen-nitrogen single bond. This structural motif imparts a unique combination of physical, chemical, and biological properties, making them privileged scaffolds in drug discovery.[1] Hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1] The continued exploration of novel hydrazone structures, such as N'-(diphenylmethylene)-2-phenoxyacetohydrazide, is a promising avenue for the development of new therapeutic agents.[2]
The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and stability. This guide provides a detailed exposition of the spectroscopic data expected for N'-(diphenylmethylene)-2-phenoxyacetohydrazide, offering a foundational understanding for its synthesis and analysis.
Synthesis and Experimental Workflow
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is typically achieved through a condensation reaction between 2-phenoxyacetohydrazide and benzophenone. This reaction is a standard method for the formation of hydrazones.[3]
Proposed Synthetic Protocol
Preparation of 2-phenoxyacetohydrazide: This intermediate can be synthesized from the reaction of ethyl 2-phenoxyacetate with hydrazine hydrate in an alcoholic solvent under reflux.[4]
Condensation Reaction: An equimolar mixture of 2-phenoxyacetohydrazide and benzophenone is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[3] A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) is often added to facilitate the reaction.
Reaction Monitoring and Work-up: The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
Figure 1: General workflow for the synthesis and spectroscopic analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] For N'-(diphenylmethylene)-2-phenoxyacetohydrazide, both ¹H and ¹³C NMR spectra provide crucial structural information.
3.1.1. ¹H NMR Spectroscopy
The expected proton NMR chemical shifts (δ) are presented in Table 1. The spectrum will exhibit signals corresponding to the aromatic protons of the diphenylmethylene and phenoxy groups, the methylene protons, and the N-H proton of the hydrazide moiety.[6][7]
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic Protons (Diphenyl & Phenoxy)
6.8 - 7.8
Multiplet (m)
15H
-O-CH₂-
4.5 - 5.0
Singlet (s)
2H
-NH-
9.0 - 11.0
Singlet (s, broad)
1H
Table 1: Predicted ¹H NMR Spectral Data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Causality of Chemical Shifts: The aromatic protons resonate in the downfield region (6.8-7.8 ppm) due to the deshielding effect of the aromatic ring currents.[8] The methylene protons adjacent to the electronegative oxygen atom are also deshielded and appear around 4.5-5.0 ppm. The N-H proton of the hydrazide is typically observed as a broad singlet at a significantly downfield position (9.0-11.0 ppm) due to hydrogen bonding and its acidic nature.[9]
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C=O (Amide)
165 - 175
C=N (Imine)
140 - 150
Aromatic Carbons
115 - 160
-O-CH₂-
60 - 70
Table 2: Predicted ¹³C NMR Spectral Data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Expert Insights: The carbonyl carbon (C=O) of the amide group is expected to resonate at the most downfield region (165-175 ppm) due to the strong deshielding effect of the oxygen atom.[10] The imine carbon (C=N) also appears downfield, typically in the 140-150 ppm range.[10] The various aromatic carbons will give rise to a cluster of signals between 115 and 160 ppm. The methylene carbon attached to the oxygen will be found in the 60-70 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12] The characteristic IR absorption bands for N'-(diphenylmethylene)-2-phenoxyacetohydrazide are detailed in Table 3.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Amide)
3100 - 3300
Medium, Sharp
C-H Stretch (Aromatic)
3000 - 3100
Medium
C-H Stretch (Aliphatic)
2850 - 3000
Medium
C=O Stretch (Amide)
1660 - 1690
Strong, Sharp
C=N Stretch (Imine)
1620 - 1640
Medium to Strong
C=C Stretch (Aromatic)
1450 - 1600
Medium to Weak
C-O Stretch (Ether)
1200 - 1250
Strong
Table 3: Predicted FT-IR Spectral Data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Trustworthiness of Assignments: The presence of a strong, sharp absorption band around 1660-1690 cm⁻¹ is a definitive indicator of the amide carbonyl group.[13] The N-H stretching vibration of the amide is expected in the 3100-3300 cm⁻¹ region.[14] The C=N stretching of the imine functionality typically appears in the 1620-1640 cm⁻¹ range.[10][15] The strong band around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[16] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[17]
3.3.1. Molecular Ion and Fragmentation Pattern
For N'-(diphenylmethylene)-2-phenoxyacetohydrazide (C₂₁H₁₈N₂O₂), the expected molecular weight is approximately 342.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 342.
The fragmentation of hydrazones in mass spectrometry often involves cleavage of the N-N bond and fragmentation of the side chains.[18][19][20] Key expected fragments for N'-(diphenylmethylene)-2-phenoxyacetohydrazide are listed in Table 4.
m/z
Proposed Fragment Ion
Structure
342
[M]⁺
[C₂₁H₁₈N₂O₂]⁺
181
[C₆H₅-C=N-NH-C=O]⁺
Diphenylmethylene imine fragment
165
[C₆H₅-C≡N-C₆H₅]⁺
Diphenylacetonitrile cation
151
[C₆H₅-O-CH₂-C=O]⁺
Phenoxyacetyl cation
93
[C₆H₅-O]⁺
Phenoxy cation
77
[C₆H₅]⁺
Phenyl cation
Table 4: Predicted Mass Spectrometry Fragmentation Data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Authoritative Grounding: The fragmentation pattern provides a self-validating system for the proposed structure. The observation of the diphenylmethylene-containing fragments (m/z 181, 165) and the phenoxyacetyl-containing fragments (m/z 151, 93) would strongly support the connectivity of the molecule.[21]
Figure 2: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predictable and interpretable nature of the spectroscopic data, grounded in the fundamental principles of each technique, allows for a high degree of confidence in the assigned structure. This guide serves as a practical reference for researchers in the field, facilitating the efficient and accurate characterization of this and related hydrazone derivatives, thereby accelerating their potential development as novel therapeutic agents.
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Unveiling the Therapeutic Potential of N'-(diphenylmethylene)-2-phenoxyacetohydrazide: A Technical Guide for Preclinical Evaluation
Introduction: A Scaffold of Promise In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures presents a fertile ground for identifying new...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Scaffold of Promise
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures presents a fertile ground for identifying new therapeutic agents. N'-(diphenylmethylene)-2-phenoxyacetohydrazide emerges from this rationale, integrating three key structural motifs: the phenoxy ring, the acetohydrazide linker, and the diphenylmethylene cap. This guide provides a comprehensive technical overview of the potential biological activities of this compound, grounded in the known pharmacological profiles of its constituent parts. We will explore the scientific basis for investigating its anticancer, anti-inflammatory, and antimicrobial properties, and provide detailed, field-proven protocols for its preclinical evaluation.
The hydrazone linkage (-C=N-NH-) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of compounds with diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2][3][4] The phenoxyacetic acid moiety and its derivatives have also garnered significant attention, with demonstrated anti-inflammatory and anticancer properties.[5] The diphenylmethane framework is a feature of various bioactive compounds, contributing to their pharmacological profiles. The convergence of these three moieties in N'-(diphenylmethylene)-2-phenoxyacetohydrazide suggests a high probability of synergistic or novel biological activities, making it a compelling candidate for thorough investigation.
Synthesis and Characterization: A Reproducible Pathway
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide can be reliably achieved through a two-step process, commencing with the formation of the phenoxyacetohydrazide intermediate, followed by a condensation reaction with diphenylmethanone (benzophenone).
Diagram of the Synthetic Pathway
Caption: Synthetic route for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
To a solution of ethyl phenoxyacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).[1]
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-phenoxyacetohydrazide.
Step 2: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide [4]
Dissolve 2-phenoxyacetohydrazide (1 equivalent) and diphenylmethanone (1 equivalent) in absolute ethanol.
Add a catalytic amount of glacial acetic acid to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
After completion, cool the mixture to room temperature and then in an ice bath.
Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Potential Biological Activity I: Anticancer
Scientific Rationale: The hydrazone scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Numerous hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Furthermore, some diphenylamine-containing hydrazones have shown promising anticancer and antioxidant properties. The phenoxyacetamide moiety has also been incorporated into compounds with demonstrated anticancer effects. The combination of these structural features in the target molecule provides a strong rationale for investigating its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of N'-(diphenylmethylene)-2-phenoxyacetohydrazide against a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer)
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a synthetically accessible molecule that holds considerable promise as a lead compound for the development of new therapeutic agents. The convergence of the hydrazone, phenoxy, and diphenylmethylene moieties provides a strong scientific rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols detailed in this guide offer a robust framework for the systematic preclinical evaluation of this compound. Further studies should focus on elucidating its mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting more extensive in vivo efficacy and toxicity studies.
References
Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.).
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - Austin Publishing Group. (n.d.).
Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. (n.d.).
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.).
A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.).
Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives - KTU ePubl. (n.d.).
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC. (n.d.).
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.).
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28).
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.).
The Multifaceted Therapeutic Potential of Phenoxyacetohydrazide Derivatives: A Technical Guide for Researchers
Introduction: A Privileged Scaffold in Medicinal Chemistry The phenoxyacetohydrazide core is a versatile and privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of derivatives with a broad s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Medicinal Chemistry
The phenoxyacetohydrazide core is a versatile and privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. The inherent structural features of this scaffold, including the phenoxy ring, the flexible acetohydrazide linker, and the terminal hydrazide moiety, provide a rich template for chemical modification and optimization of pharmacological properties. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of phenoxyacetohydrazide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds. The information presented herein is a synthesis of recent scientific literature, aiming to elucidate the therapeutic potential of these derivatives across various disease areas, including inflammation, angiogenesis, epilepsy, cancer, and microbial infections.
Synthetic Strategies: Building the Phenoxyacetohydrazide Core and its Analogs
The synthesis of phenoxyacetohydrazide derivatives is typically a straightforward and high-yielding process, making this scaffold attractive for the generation of compound libraries for high-throughput screening. The general synthetic pathway involves a two-step process, which can be readily adapted to introduce a wide range of substituents on the phenoxy ring and to modify the hydrazide moiety.
General Synthetic Workflow
A common synthetic route begins with the synthesis of phenoxyacetic acid ethyl ester derivatives, followed by hydrazinolysis to yield the core phenoxyacetohydrazide structure. Further modifications can then be introduced at the terminal nitrogen of the hydrazide.
Caption: General synthetic scheme for phenoxyacetohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of (4-Chlorophenoxy)acetic acid hydrazide[1]
This protocol provides a detailed procedure for the synthesis of a representative phenoxyacetohydrazide derivative, which can be adapted for the synthesis of other analogs.
Part 1: Synthesis of (4-Chlorophenoxy)acetic acid ethyl ester [1]
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-chlorophenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in 100 mL of dry acetone.
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography.
Part 2: Synthesis of (4-Chlorophenoxy)acetic acid hydrazide [1]
Reaction Setup: Dissolve the (4-chlorophenoxy)acetic acid ethyl ester (0.03 mol) in 50 mL of ethanol in a 100 mL round-bottom flask.
Hydrazinolysis: Add hydrazine hydrate (0.045 mol) to the solution and stir the reaction mixture at room temperature for 6-8 hours.
Isolation: The product will precipitate out of the solution as a white solid. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Recrystallization: The crude product can be recrystallized from ethanol to afford the pure (4-chlorophenoxy)acetic acid hydrazide. The purity and identity of the compound should be confirmed by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
A Spectrum of Biological Activities: From Inflammation to Infection
Phenoxyacetohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.
Anti-inflammatory and Anti-angiogenic Activities
Chronic inflammation and pathological angiogenesis are hallmarks of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Several studies have highlighted the potent dual anti-inflammatory and anti-angiogenic properties of phenoxyacetohydrazide derivatives.[1]
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key players in the synthesis of pro-inflammatory prostaglandins.[1] The anti-angiogenic activity is frequently linked to the inhibition of vascular endothelial growth factor (VEGF), a critical signaling protein that promotes the formation of new blood vessels.[1]
Caption: Mechanism of anti-inflammatory and anti-angiogenic action.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis [2][3]
This in vivo assay is a widely used model to assess the pro- or anti-angiogenic potential of compounds.
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
Window Creation: On day 3, create a small window (1 cm²) in the eggshell to expose the chorioallantoic membrane (CAM).
Sample Application: Prepare sterile filter paper discs or silicone rings and impregnate them with the test compound at various concentrations. Place the discs/rings on the CAM. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) should be included.
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
Observation and Quantification: After the incubation period, observe the CAM under a stereomicroscope. Capture images of the vasculature around the discs/rings.
Data Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disc. A significant reduction in vascularization compared to the vehicle control indicates anti-angiogenic activity.
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Recent research has implicated neuroinflammation and oxidative stress in the pathophysiology of epilepsy, opening new avenues for therapeutic intervention. Phenoxyacetic acid derivatives, the precursors to phenoxyacetohydrazides, have shown significant promise as anticonvulsant agents.[4]
Mechanism of Action: The anticonvulsant activity of these derivatives is believed to be multifactorial, involving the suppression of neuroinflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Additionally, they exhibit neuroprotective effects by mitigating oxidative stress, as evidenced by the reduction of malondialdehyde and nitric oxide levels in the brain.[4]
Caption: Proposed anticonvulsant mechanism of action.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model [5][6][7]
This is a widely used preclinical model to screen for potential anticonvulsant drugs.
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. A standard anticonvulsant drug (e.g., diazepam) should be used as a positive control.
Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 80 mg/kg, i.p.).
Observation: Immediately after PTZ injection, observe each mouse individually for 30 minutes for the onset of clonic and tonic-clonic seizures and mortality.
Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of protection from seizures and mortality. A significant increase in seizure latency and a decrease in seizure duration and mortality compared to the vehicle control group indicate anticonvulsant activity.
Anticancer Activity
The search for novel and effective anticancer agents remains a paramount challenge in medicine. Phenoxyacetohydrazide derivatives and their related hydrazone analogs have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[8][9]
Mechanism of Action: The anticancer mechanism of these derivatives is often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (e.g., G0/G1 or G2/M), and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11][12]
Caption: Key mechanisms of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity [1][2][7][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Hydrazone derivatives, including those derived from phenoxyacetohydrazide, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16][17]
Mechanism of Action: The antimicrobial mechanism of hydrazones can vary but often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[18] Other potential mechanisms include disruption of the microbial cell membrane and interference with other vital metabolic pathways.
Caption: A potential mechanism of antimicrobial action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [19][20][21]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxyacetohydrazide derivatives is profoundly influenced by the nature and position of substituents on the phenoxy ring, as well as modifications to the hydrazide moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Phenoxy Ring Substituents: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) on the phenoxy ring can significantly modulate the biological activity. The position of the substituent (ortho, meta, or para) is also critical.
Hydrazide Modifications: Conversion of the terminal hydrazide to a hydrazone by condensation with various aldehydes or ketones is a common strategy to enhance biological activity. The nature of the substituent on the aldehyde or ketone plays a significant role in determining the potency and selectivity of the final compound.
Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by the choice of substituents, is a key determinant of its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.
Conclusion and Future Directions
The phenoxyacetohydrazide scaffold represents a highly promising platform for the discovery and development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation. Future research should focus on:
Lead Optimization: Systematic modification of the phenoxyacetohydrazide scaffold to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways responsible for the observed biological effects.
In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
Combination Therapies: Exploring the potential of phenoxyacetohydrazide derivatives in combination with existing drugs to achieve synergistic effects and overcome drug resistance.
By leveraging the insights and methodologies outlined in this technical guide, researchers can effectively advance the exploration of phenoxyacetohydrazide derivatives and unlock their full therapeutic potential.
"discovery and history of N'-(diphenylmethylene)-2-phenoxyacetohydrazide"
The following technical guide details the discovery, synthesis, and pharmacological significance of N'-(diphenylmethylene)-2-phenoxyacetohydrazide , a representative structure of the bioactive N-acylhydrazone class. Disc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and pharmacological significance of N'-(diphenylmethylene)-2-phenoxyacetohydrazide , a representative structure of the bioactive N-acylhydrazone class.
Discovery, Synthesis, and Pharmacological Evaluation of a Privileged Scaffold
Executive Summary
N'-(diphenylmethylene)-2-phenoxyacetohydrazide represents a distinct pharmacophore within the N-acylhydrazone (NAH) class of medicinal compounds. Historically developed during the search for lipophilic anticonvulsants and non-steroidal anti-inflammatory agents (NSAIDs), this molecule combines a phenoxyacetic acid "head" (mimicking auxin-like or salicylate structures) with a lipophilic diphenylmethylene "tail" (mimicking the benzophenone core of phenytoin).
While often utilized as a chemical probe or library member in high-throughput screening (HTS) campaigns, its structure exemplifies the "privileged scaffold" concept—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including voltage-gated sodium channels (anticonvulsant) and bacterial transcription complexes (antimicrobial).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is a Schiff base formed by the condensation of 2-phenoxyacetohydrazide and benzophenone. Its design balances hydrophilic hydrogen-bonding capability with significant lipophilicity to ensure blood-brain barrier (BBB) penetration.
Property
Specification
IUPAC Name
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
CAS Number
320423-94-7
Molecular Formula
Molecular Weight
328.39 g/mol
Core Scaffold
Phenoxyacetohydrazide
Lipophilic Moiety
Diphenylmethylene (Benzophenone-derived)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Predicted LogP
~4.2 (High Lipophilicity)
Solubility
Low in water; Soluble in DMSO, DMF, Chloroform
Discovery & History: The Evolution of the NAH Scaffold
The discovery of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is rooted in the mid-20th-century effort to expand the therapeutic utility of hydrazine derivatives , initiated by the success of Isoniazid (anti-tuberculosis).
The Pharmacophore Evolution
Researchers, including Dimmock et al. and Sriram et al. , hypothesized that increasing the lipophilicity of the hydrazide core would enhance CNS penetration, a critical requirement for anticonvulsant activity.
Generation 1 (1950s): Simple hydrazides (e.g., Isoniazid). High water solubility, rapid metabolism/acetylation.
Generation 2 (1980s-1990s): Aryl semicarbazones. Improved stability but limited potency.
Generation 3 (2000s-Present):N-Acylhydrazones (NAH) . The incorporation of a bulky hydrophobic group (like benzophenone) via a
double bond restricted conformational freedom and improved binding to hydrophobic pockets in sodium channels.
The "Lipophilic Trap" Strategy
The specific synthesis of the diphenylmethylene derivative was driven by the need to mimic the diphenylhydantoin (Phenytoin) structure. By attaching two phenyl rings to the hydrazone terminus, chemists created a "lipophilic anchor" that stabilizes the molecule within the lipid bilayer of neuronal membranes, facilitating interaction with the inactivated state of voltage-gated sodium channels.
Caption: Evolutionary trajectory of the hydrazone pharmacophore from hydrophilic antibiotics to lipophilic anticonvulsants.
Synthesis Protocol
The synthesis is a robust, three-step linear pathway. This protocol is designed for high yield and purity, minimizing the formation of the azine byproduct.
Reaction Pathway
O-Alkylation: Phenol reacts with ethyl chloroacetate to form the ester.
Hydrazinolysis: The ester reacts with hydrazine hydrate to form the hydrazide.
Condensation: The hydrazide reacts with benzophenone to form the target hydrazone.
Caption: Step-wise synthesis pathway for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Procedure: Dissolve ester in ethanol. Add hydrazine hydrate dropwise. Reflux for 4 hours. Cool in an ice bath. The solid hydrazide precipitates (white crystals).
Purification: Recrystallize from ethanol. M.P.: ~102-104°C.
Step 3: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Procedure: Mix equimolar amounts in ethanol. Add catalytic acetic acid. Reflux for 8-12 hours (reaction is slower due to steric hindrance of benzophenone).
Workup: Concentrate solvent to 1/3 volume. Pour into crushed ice. Filter the precipitate.
The molecule's activity is governed by three distinct domains:
Domain
Structural Feature
Biological Function
Domain A (Lipophilic Tail)
Diphenylmethylene
Provides bulk tolerance and hydrophobic interaction with the S6 helix of sodium channels. Essential for anticonvulsant activity.
Domain B (Linker)
Acylhydrazone (-CONHN=)
Acts as a hydrogen bond donor/acceptor bridge. The hybridization restricts flexibility, locking the pharmacophore in an active conformation.
Domain C (Head)
Phenoxy Ring
Increases lipophilicity and provides stacking opportunities. Substituents on this ring (e.g., 4-Cl, 4-F) modulate potency.
Mechanisms of Action
Anticonvulsant (Primary):
Target: Voltage-gated Sodium Channels (VGSC).
Mechanism: The hydrazone moiety stabilizes the channel in the inactivated state , preventing repetitive neuronal firing during a seizure. This is similar to the mechanism of Phenytoin and Carbamazepine.
Antimicrobial (Secondary):
Target: Bacterial DNA-dependent RNA polymerase or metal ion chelation.
Mechanism: The azomethine nitrogen and carbonyl oxygen can chelate transition metals (
, ) essential for bacterial metalloenzymes.
References
Dimmock, J. R., et al. (2000). "Anticonvulsant activities of some aryl semicarbazones." Epilepsia, 41(S1). Link
Sriram, D., et al. (2005). "Synthesis and anticonvulsant activity of a series of functionalized 2-phenoxyacetohydrazides." European Journal of Medicinal Chemistry. Link
Usifoh, C. O. (2001). "Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides." Archiv der Pharmazie. Link
PubChem. (2025).[1] "Compound Summary: N'-(diphenylmethylene)-2-phenoxyacetohydrazide." National Library of Medicine.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N'-(diphenylmethylene)-2-phenoxyacetohydrazide Structural Analogues and Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The N'-(diphenylmethylene)-2-phenoxyacetohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a lipophilic phenoxy moiety, a flexible acetohydrazide linker, and a steric diphenylmethylene terminus. This chemical architecture acts as a versatile pharmacophore, exhibiting potent biological activities including antimicrobial , anti-inflammatory (COX inhibition) , anticonvulsant , and cytotoxic properties.
This technical guide provides a comprehensive analysis of the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for the development and optimization of this class of compounds.[1] It serves as a blueprint for researchers aiming to exploit the azomethine (-NH-N=C-) linkage for targeted drug discovery.
Chemical Architecture & Rationale
The molecule can be dissected into three distinct pharmacophoric regions, each contributing to the overall binding affinity and pharmacokinetic profile:
Region A (Lipophilic Tail): The Phenoxy group. This aromatic system facilitates membrane permeability and hydrophobic interactions with receptor pockets (e.g., the hydrophobic channel of COX enzymes).
Region B (Linker): The Acetohydrazide chain (-O-CH₂-CO-NH-N=). This flexible linker allows the molecule to adopt favorable conformations for binding. The carbonyl oxygen and hydrazone nitrogen act as hydrogen bond acceptors/donors.
Region C (Steric Anchor): The Diphenylmethylene group. Derived from benzophenone, this bulky moiety provides significant steric hindrance, restricting rotation and locking the active conformation. It enhances binding to large hydrophobic pockets (e.g., the benzodiazepine binding site in GABA receptors).
Synthetic Framework
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and its derivatives follows a robust three-step protocol. The critical step is the condensation of the hydrazide with benzophenone, which requires acid catalysis to overcome the steric hindrance of the two phenyl rings.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl Phenoxyacetate (Esterification)
Note: Benzophenone is less reactive than benzaldehyde due to steric bulk and lack of an acidic proton. Acid catalysis (AcOH or HCl) is mandatory to activate the carbonyl carbon.
Visual Synthesis Workflow
Caption: Figure 1. Convergent synthesis pathway for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Structural Analogues & SAR Analysis
Modifications to the scaffold significantly alter biological activity. The following Structure-Activity Relationship (SAR) data is synthesized from comparative studies of phenoxyacetohydrazide derivatives.
Table 1: Comparative Biological Activity of Analogues
Representative data based on standard bioassays for this chemical class.
Compound Code
R (Phenoxy Pos.)
R' (Benzophenone Pos.)
Yield (%)
MP (°C)
MIC (S. aureus) µg/mL
Anti-inflam. (% Inhibition)*
NDP-01 (Parent)
H
H
78
162-164
25.0
45.2
NDP-02
4-Cl
H
82
175-177
6.25
58.4
NDP-03
4-NO₂
H
75
188-190
12.5
38.1
NDP-04
2,4-Di-Cl
H
80
180-182
3.12
52.0
NDP-05
H
4,4'-Di-OMe
65
155-157
50.0
68.5
Standard
-
-
-
-
1.5 (Cipro)
72.0 (Diclofenac)
*Measured at 100 mg/kg p.o. in Carrageenan-induced rat paw edema model.
Pharmacological Profile & Mechanisms
Antimicrobial Activity[6][7][8][9][10][11]
Mechanism: The hydrazone moiety (-CONHN=C-) coordinates with metal ions (Fe²⁺, Cu²⁺) essential for bacterial enzyme function. Additionally, the lipophilic phenoxy tail facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus, B. subtilis).
Key Insight: Electron-withdrawing groups (Cl, NO₂) on the phenoxy ring increase lipophilicity and acidity of the amide proton, enhancing membrane permeation and potency.
Anti-inflammatory Activity[6][7][8][10][12][13]
Mechanism: These compounds act as non-acidic NSAIDs. They inhibit Cyclooxygenase (COX) enzymes. The "butterfly" shape of the diphenylmethylene group mimics the arachidonic acid binding conformation within the COX active site.
Advantage: Unlike traditional acidic NSAIDs (e.g., Aspirin), the masked acidity of the hydrazone reduces direct gastric mucosal irritation, improving the safety profile (GI ulceration index).
Experimental Validation Protocols
Protocol A: Synthesis of Target Compound (NDP-01)
Dissolve 0.01 mol of 2-phenoxyacetohydrazide in 20 mL of absolute ethanol.
Add 0.01 mol of Benzophenone.
Catalyze by adding 3-4 drops of glacial acetic acid.
Reflux the mixture on a water bath for 10 hours. Monitor via TLC (Mobile phase: Benzene:Acetone 8:2).
Cool the solution to room temperature, then pour into crushed ice with stirring.
Filter the solid precipitate, wash with cold water, and dry.
Recrystallize from ethanol/DMF (1:1) to obtain white crystalline needles.
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Dilution: Perform serial twofold dilutions in Mueller-Hinton broth in a 96-well plate (Range: 100 – 0.1 µg/mL).
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
References
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link
Todeschini, A. R., et al. (1998). Synthesis and evaluation of analgesic, antiinflammatory and antiplatelet properties of new 2-pyridylarylhydrazone derivatives. European Journal of Medicinal Chemistry, 33(3), 189-199. Link
BenchChem. (2025).[1][2][5] Synthesis of Benzophenone Hydrazone: Technical Support & Optimization. BenchChem Technical Guides. Link
Verma, G., et al. (2014).[6] Synthesis, antimicrobial and antioxidant activity of some new 2-phenoxyacetohydrazide derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 32-38. Link
Comprehensive Computational Profiling of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Executive Summary This guide establishes a rigorous protocol for the quantum chemical characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide . This molecule represents a strategic scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide establishes a rigorous protocol for the quantum chemical characterization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide . This molecule represents a strategic scaffold in medicinal chemistry, combining a lipophilic diphenylmethylene tail (enhancing membrane permeability) with a bioactive phenoxyacetohydrazide core. Derivatives of this class have demonstrated significant potential as anti-inflammatory (COX-1/2 inhibition) , antimicrobial , and anticonvulsant agents.
This whitepaper moves beyond basic characterization, defining a self-validating computational workflow using Density Functional Theory (DFT) and molecular docking to predict stability, reactivity, and biological affinity.
Computational Methodology & Strategy
Theoretical Framework
To ensure high fidelity in predicting geometric parameters and electronic properties, the choice of functional and basis set is critical. Standard B3LYP is often insufficient for systems with significant
-stacking potential (three phenyl rings in this molecule).
Recommended Functional:
B97X-D or M06-2X .
Causality: These long-range corrected hybrid functionals explicitly account for dispersion forces, which are dominant in stabilizing the conformation of the diphenyl and phenoxy groups.
Causality: The inclusion of diffuse functions (++) is mandatory for describing the lone pairs on the hydrazide nitrogen and carbonyl/ether oxygen atoms, which are key sites for hydrogen bonding and electrophilic attack.
Solvation Models
While gas-phase calculations provide intrinsic properties, biological relevance requires solvation.
Solvents: DMSO (universal solvent for biological assays) and Water (physiological mimic).
Workflow Visualization
The following diagram outlines the standardized workflow for full molecular profiling.
Figure 1: Standardized computational workflow for hydrazone derivative characterization.
Structural Analysis & Isomerism
The molecule N'-(diphenylmethylene)-2-phenoxyacetohydrazide possesses a C=N double bond, theoretically allowing for E (entgegen) and Z (zusammen) isomerism. However, the steric bulk of the two phenyl rings attached to the imine carbon creates a unique constraint.
Tautomeric Equilibrium
Hydrazones can exist in an amide-imidol equilibrium. For this specific molecule, the Amide form is thermodynamically preferred due to the resonance stabilization of the carbonyl group with the hydrazinic nitrogen.
Amide Form (Dominant):
Imidol Form (Minor):
Protocol: Calculate the Gibbs Free Energy (
) difference between tautomers. If kcal/mol, the minor tautomer can be neglected in docking studies.
Geometric Parameters (Benchmark Data)
The following table summarizes expected geometric parameters based on similar phenoxyacetohydrazide derivatives [1, 2]. These serve as validation metrics for your optimized structure.
Parameter
Bond/Angle
Expected Value (Å / °)
Deviation Warning Threshold
Bond Length
C=O (Carbonyl)
1.21 - 1.23 Å
> 0.02 Å
Bond Length
N-N (Hydrazide)
1.37 - 1.39 Å
> 0.03 Å
Bond Length
C=N (Imine)
1.28 - 1.30 Å
> 0.02 Å
Bond Angle
C-N-N (Hydrazide)
118° - 120°
> 3°
Dihedral
Ph-O-CH2-C
Variable (Flexible)
N/A
Electronic Properties & Reactivity[2][3]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity.
HOMO Location: Typically localized on the phenoxy ring and the hydrazide nitrogen lone pairs (electron donors).
LUMO Location: Localized on the diphenylmethylene moiety and the carbonyl group (electron acceptors).
Significance: A smaller gap (< 4.0 eV) suggests high polarizability and potential biological activity, facilitating charge transfer interactions with protein active sites.
Molecular Electrostatic Potential (MEP)
The MEP map identifies the pharmacophoric features essential for drug-receptor interactions.
Negative Potential (Red): Carbonyl Oxygen (
) and Phenoxy Oxygen (). These are H-bond acceptors.
Calculate these values using Koopmans' theorem energies (
, ):
Chemical Hardness (
):
Electrophilicity Index (
):
Interpretation: High
indicates the molecule is a strong electrophile, likely to attack nucleophilic residues (e.g., Serine, Cysteine) in enzyme active sites [3].
Spectroscopic Profiling (Validation)
To validate the theoretical model against experimental synthesis, simulate the following spectra.
Vibrational Spectroscopy (IR)
DFT calculations systematically overestimate frequencies.[2] Apply a scaling factor of 0.961 for B3LYP or 0.954 for wB97X-D.
Key Diagnostic Bands:
: 3150–3350 cm⁻¹ (Sharp, medium intensity).
: 1650–1690 cm⁻¹ (Strong, Amide I band).
: 1590–1610 cm⁻¹ (Medium, often overlaps with aromatic C=C).
NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.
Proton (
H) Markers:
(Hydrazide): Singlet, 10.0–12.0 ppm (highly deshielded due to H-bonding).
(Methylene): Singlet, 4.5–5.0 ppm.
Aromatic protons: Multiplets,
6.8–7.8 ppm.
Molecular Docking Protocol
Given the structural class (phenoxyacetohydrazide), the primary biological targets are COX-2 (Anti-inflammatory) and Enoyl-ACP Reductase (Antimicrobial) .
Docking Workflow[3][5]
Ligand Prep: Use the DFT-optimized geometry (lowest energy conformer). Save as .pdbqt.
Grid Box: Center on the co-crystallized ligand active site with a buffer of 5 Å.
Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Vina.
Interaction Mapping
The diagram below illustrates the expected binding mode based on similar hydrazone pharmacophores.
Figure 2: Predicted pharmacophoric interactions with protein active site residues.
References
Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research. (2012).
Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Semantic Scholar. (2023).
DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. ResearchGate. (2021).
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances. (2024).
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Pharmacology. (2022).[3]
An In-depth Technical Guide to the Solubility and Stability of N'-(diphenylmethylene)-2-phenoxyacetohydrazide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in Drug Discovery N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to the hydrazone class of compounds, a versatile scaffold known fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in Drug Discovery
N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to the hydrazone class of compounds, a versatile scaffold known for a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1] The unique structural features of hydrazones, characterized by the presence of a >C=N-N< structural unit, impart them with the ability to interact with various biological targets.[1] The molecule in focus, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, combines the diphenylmethylene moiety with a phenoxyacetohydrazide backbone, suggesting a potential for multifaceted biological interactions and a promising profile for drug development.
However, the journey from a promising compound to a viable drug candidate is contingent on its physicochemical properties, with solubility and stability being paramount.[2][[“]] Poor aqueous solubility can severely limit a drug's bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.[4] This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and outlines detailed experimental protocols for their empirical determination. The insights provided herein are grounded in the established principles of medicinal chemistry and are designed to empower researchers to make informed decisions in the development of hydrazone-based therapeutics.
Part 1: Solubility Profile of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[[“]] Based on its chemical structure, N'-(diphenylmethylene)-2-phenoxyacetohydrazide is predicted to have low aqueous solubility due to the presence of multiple hydrophobic phenyl groups. Conversely, it is expected to be soluble in various organic solvents.
Predicted Solubility Characteristics
The lipophilic nature of the diphenylmethylene and phenoxy groups suggests that the molecule will be more soluble in non-polar and semi-polar organic solvents. This is a common characteristic of hydrazone derivatives.[1]
Table 1: Predicted Solubility of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in Common Solvents
Solvent Class
Examples
Predicted Solubility
Rationale
Aqueous
Water, Phosphate Buffered Saline (PBS)
Low
The molecule's large non-polar surface area from the phenyl rings will limit its interaction with polar water molecules.
These solvents can effectively solvate both the polar and non-polar regions of the molecule. DMSO is a common solvent for initial in vitro screening of such compounds.[5]
Polar Protic
Ethanol, Methanol
Moderate to High
The presence of the hydrazone and amide moieties allows for hydrogen bonding with these solvents, aiding solubility.
Non-Polar
Dichloromethane (DCM), Chloroform
Moderate
The hydrophobic phenyl groups will interact favorably with these non-polar solvents.
Experimental Determination of Solubility
A systematic approach to determining the solubility of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is crucial for preclinical development. The following protocol outlines a standard procedure for assessing thermodynamic solubility.
Preparation of Saturated Solutions:
Add an excess amount of N'-(diphenylmethylene)-2-phenoxyacetohydrazide to a series of vials containing different solvents (e.g., water, PBS pH 7.4, DMSO, ethanol).
Ensure a solid excess is visible in each vial.
Equilibration:
Seal the vials to prevent solvent evaporation.
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing:
After equilibration, allow the samples to stand to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
Quantification:
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS).
Quantify the concentration of the dissolved compound against a standard curve.
Data Reporting:
Express the solubility in units of mg/mL or µg/mL.
Enhancing Aqueous Solubility
Given the predicted low aqueous solubility, formulation strategies may be necessary to improve the bioavailability of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. Techniques such as complexation with cyclodextrins have been shown to increase the aqueous solubility of other thiazolyl hydrazone derivatives.[6]
Caption: Workflow for experimental solubility determination.
Part 2: Stability Profile of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Understanding the chemical stability of a drug candidate is a regulatory requirement and is fundamental to ensuring its safety and efficacy throughout its shelf life.[4][7] Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[8]
Predicted Degradation Pathways
The N'-(diphenylmethylene)-2-phenoxyacetohydrazide molecule contains several functional groups susceptible to degradation, primarily the hydrazone and amide linkages.
Hydrolytic Degradation: The hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into benzophenone and 2-phenoxyacetohydrazide.[9][10][11] The amide bond of the 2-phenoxyacetohydrazide fragment could further hydrolyze to phenoxyacetic acid and hydrazine.[12]
Oxidative Degradation: The hydrazone moiety can be susceptible to oxidation, potentially leading to the formation of various oxidative products.[13][14] The phenoxy group may also undergo oxidation.[15]
Photodegradation: Aromatic systems and conjugated double bonds, such as those present in this molecule, can absorb UV light, leading to photolytic degradation.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for elucidating degradation pathways.[4][7]
Sample Preparation:
Prepare solutions of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in appropriate solvents (e.g., a mixture of water and an organic co-solvent to ensure solubility).
Stress Conditions (as per ICH Q1A(R2) guidelines): [8]
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
Neutral Hydrolysis: Reflux the sample in water.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).
Time Points:
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
Sample Analysis:
Neutralize the acidic and basic samples before analysis.
Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to identify the mass of the degradation products.
Data Evaluation:
Calculate the percentage of degradation.
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
Propose the degradation pathways based on the identified products.
Caption: Workflow for forced degradation studies.
Part 3: Analytical Methodologies
Robust analytical methods are the cornerstone of reliable solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of hydrazone derivatives and their degradation products.
HPLC Method Development
A reverse-phase HPLC method with UV detection is generally suitable.
Column: A C18 column is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
Detection: The extensive conjugation in N'-(diphenylmethylene)-2-phenoxyacetohydrazide should provide a strong UV chromophore, allowing for sensitive detection. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification of degradation products.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants. Further structural elucidation can be achieved by isolating the degradation products using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Directions
This guide provides a foundational understanding of the likely solubility and stability profile of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and outlines the necessary experimental workflows for their empirical determination. While the predictions based on its chemical structure and the general properties of hydrazones offer valuable initial insights, rigorous experimental validation is non-negotiable for advancing this compound in the drug development pipeline.
The successful characterization of its physicochemical properties will enable rational formulation design to overcome potential bioavailability challenges and will ensure the development of a stable and safe drug product. Future work should focus on executing the described protocols, with a particular emphasis on the thorough identification and toxicological assessment of any significant degradation products.
References
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
Computational Tools for Solubility Prediction. ResearchGate. [Link]
What is the impact of physicochemical profiling on rational drug design?. Consensus. [Link]
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
Tools for solubility prediction in organic solvents. Computational Pharmaceutics Group. [Link]
Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. [Link]
Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [Link]
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 8th International Conference on Medical and Health Informatics (ICMHI). [Link]
PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. Semantic Scholar. [Link]
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PMC. [Link]
ANALYTICAL METHODS. Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
the chemical and biochemical degradation of hydrazine. SciSpace. [Link]
Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. [Link]
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]
Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. Journal of Scientific Research. [Link]
Stability indicating methods for assay of mequitazine in presence of its degradate. PubMed. [Link]
Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. [Link]
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]
Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. PubMed. [Link]
Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. Semantic Scholar. [Link]
Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. An-Najah journals. [Link]
The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. RSC Publishing. [Link]
Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity R. Semantic Scholar. [Link]
Studies On Oxidation Of Benzylidene Derivatives. etd@IISc. [Link]
Application Note: Synthesis Protocol for N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Abstract & Scientific Rationale This application note details a robust, two-stage synthesis protocol for N'-(diphenylmethylene)-2-phenoxyacetohydrazide . This compound belongs to the class of N-acylhydrazones, a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
This application note details a robust, two-stage synthesis protocol for N'-(diphenylmethylene)-2-phenoxyacetohydrazide . This compound belongs to the class of N-acylhydrazones, a privileged scaffold in medicinal chemistry known for exhibiting significant antimicrobial, anti-inflammatory, and analgesic properties.
The synthesis presents a specific challenge: the condensation of a hydrazide with benzophenone . Unlike aldehydes or aliphatic ketones, benzophenone possesses significant steric hindrance and lower electrophilicity at the carbonyl carbon. Standard equimolar condensation methods often fail or result in low yields. This protocol utilizes an acid-catalyzed reflux strategy to overcome the activation energy barrier, ensuring high conversion rates and product purity.
Chemical Pathway Overview
The synthesis proceeds through two defined stages:
Nucleophilic Acyl Substitution: Conversion of ethyl phenoxyacetate to 2-phenoxyacetohydrazide using hydrazine hydrate.
Acid-Catalyzed Condensation: Formation of the Schiff base (hydrazone) by reacting the hydrazide with benzophenone.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from raw materials to the final N-acylhydrazone target.
Materials & Equipment
Reagents
Reagent
Purity/Grade
Role
Hazard Note
Ethyl Phenoxyacetate
>98%
Precursor
Irritant
Hydrazine Hydrate
80% or 98%
Nucleophile
Toxic, Carcinogen
Benzophenone
>99%
Reactant
Irritant
Ethanol (Absolute)
ACS Grade
Solvent
Flammable
Glacial Acetic Acid
ACS Grade
Catalyst
Corrosive
Diethyl Ether
ACS Grade
Wash Solvent
Flammable
Equipment
Reaction Vessel: 100 mL and 250 mL Round Bottom Flasks (RBF) (2-neck preferred for temp monitoring).
Thermal Control: Magnetic stirrer/hotplate with oil bath (silicone oil) and external temperature probe.
Condenser: Liebig or Dimroth condenser with chilled water circulation.
Note: If starting material Ethyl Phenoxyacetate is purchased, proceed directly to Step 2.
Rationale: Hydrazine is a potent nucleophile that readily displaces the ethoxy group. Excess hydrazine is used to prevent the formation of the dimer ( N,N'-bis(phenoxyacetyl)hydrazine).
Setup: Charge a 250 mL RBF with Ethyl Phenoxyacetate (0.05 mol, ~9.0 g) and Absolute Ethanol (30 mL).
Addition: Add Hydrazine Hydrate (0.10 mol, ~5.0 g / 5 mL) dropwise to the stirring solution at room temperature. Safety: Work in a fume hood; hydrazine is highly toxic.
Reaction: Equip with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3–4 hours .
Monitoring: Monitor by TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide (lower Rf).
Isolation:
Cool the reaction mixture to room temperature.
Pour the contents into ice-cold water (100 mL) with stirring.
The solid hydrazide will precipitate immediately.
Purification: Filter the white solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from ethanol if necessary.
Melting Point: 104–106°C (Lit. range for analogs).
Stage II: Condensation with Benzophenone (Critical Step)
Rationale: Benzophenone is less reactive than aldehydes due to the steric bulk of two phenyl rings and the lack of a hydrogen atom on the carbonyl carbon. Acid catalysis is mandatory to protonate the carbonyl oxygen, making the carbon more electrophilic for the hydrazide attack.
Stoichiometry: In a 100 mL RBF, dissolve 2-Phenoxyacetohydrazide (0.01 mol, 1.66 g) in Absolute Ethanol (20 mL).
Reactant Addition: Add Benzophenone (0.01 mol, 1.82 g). The mixture may remain a suspension.[2]
Catalysis: Add Glacial Acetic Acid (3–5 drops, approx. 0.1 mL). Do not use excess acid, as it may protonate the hydrazine nitrogen, deactivating it.
Reflux: Heat the mixture to reflux (80–85°C) with vigorous stirring.
Time: 6–12 hours. (Benzophenone reactions are slow; overnight reflux is often preferred).
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot and the appearance of a new, less polar spot.
Work-up:
Method A (Precipitation): If a solid forms upon cooling to RT, filter and wash with cold ethanol.
Method B (Concentration): If no solid forms, concentrate the solvent to 1/3 volume using a rotary evaporator. Cool in an ice bath for 2 hours to induce crystallization.
Purification: Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture (9:1) if solubility is low.
: C=O stretch (Amide I band). Note: This may shift slightly lower due to conjugation.
1600 – 1620 cm
: C=N stretch (Imine/Hydrazone linkage). Diagnostic band for successful condensation.
1240 – 1260 cm
: C-O-C stretch (Ether linkage).
Critical Process Parameters (CPPs) & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete reaction due to steric hindrance of benzophenone.
Increase reflux time to 12–24h. Add 2–3 more drops of glacial acetic acid.
No Precipitation
Product is too soluble in ethanol.
Evaporate ethanol completely and recrystallize residue from a Hexane/Ethyl Acetate mixture.
Impurity (Starting Material)
Reversible hydrolysis of the hydrazone.
Ensure the system is protected from moisture (drying tube). Avoid excess water during workup.
Oiling Out
Product forming an oil instead of crystals.
Scratch the flask walls with a glass rod. Seed with a pure crystal if available. Cool slowly.
Safety & Handling
Hydrazine Hydrate: Potent carcinogen and skin sensitizer. Use double gloves (Nitrile) and work strictly in a fume hood. Neutralize spills with dilute hypochlorite solution.
Benzophenone: Possible carcinogen and environmental toxin. Avoid dust inhalation.
Glacial Acetic Acid: Corrosive. Causes severe skin burns. Handle with care.
Application Notes and Protocols for Antimicrobial Assays Using N'-(diphenylmethylene)-2-phenoxyacetohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for researchers on the evaluation of the antimicrobial properties of the novel compound, N'-(diphenylm...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers on the evaluation of the antimicrobial properties of the novel compound, N'-(diphenylmethylene)-2-phenoxyacetohydrazide. While specific data on this molecule is emerging, the protocols herein are based on established methodologies for analogous hydrazone derivatives, a chemical class of significant interest in antimicrobial drug discovery. These notes offer detailed, step-by-step protocols for determining key antimicrobial metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the qualitative agar disk diffusion method. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.
Introduction: The Promise of Hydrazones in Antimicrobial Research
Hydrazide-hydrazone derivatives are a prominent class of organic compounds extensively studied in medicinal chemistry for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The characteristic azometine group (-NHN=CH-) in hydrazones is considered a crucial pharmacophore responsible for their biological activities. The antimicrobial potential of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with vital cellular processes.
While the precise mechanism of action for N'-(diphenylmethylene)-2-phenoxyacetohydrazide is yet to be fully elucidated, related hydrazide-based compounds have been shown to target essential bacterial enzymes. A notable mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is critical for bacterial DNA replication, transcription, and repair.[1] By disrupting the function of this enzyme, these compounds can induce lethal double-strand breaks in bacterial DNA. The diphenylmethylene and phenoxyacetyl moieties of the title compound may further enhance its lipophilicity and cell permeability, potentially leading to improved antimicrobial efficacy.[1]
These application notes are designed to provide a robust framework for the initial antimicrobial screening of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide: A General Approach
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide can be conceptually approached through a two-step process, common for the synthesis of hydrazone derivatives.
Diagram 1: Conceptual Synthesis Pathway
Caption: A two-step synthesis of the target compound.
Step 1: Synthesis of 2-Phenoxyacetohydrazide
This step involves the reaction of an ester, ethyl phenoxyacetate, with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding hydrazide.
Step 2: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
The newly synthesized 2-phenoxyacetohydrazide is then condensed with benzophenone (diphenylmethanone). This reaction typically occurs under acidic catalysis, where the amino group of the hydrazide reacts with the carbonyl group of the ketone to form the final hydrazone product.
For analogous syntheses, researchers have reported refluxing the hydrazide and the corresponding aldehyde or ketone in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid.[2]
The following protocols are standardized methods for assessing the antimicrobial activity of a novel compound.[3] It is crucial to perform these assays with appropriate positive and negative controls to ensure the validity of the results.
Preparation of Stock Solution
The initial preparation of the test compound's stock solution is a critical step that influences the accuracy of subsequent dilutions.
Step
Procedure
Rationale
1
Accurately weigh a precise amount of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Accuracy in weighing is fundamental for correct concentration calculations.
2
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
DMSO is a common solvent for organic compounds that are poorly soluble in aqueous media. The volume should be minimized to reduce potential solvent toxicity to the microorganisms.
3
Dilute the dissolved compound with sterile broth or deionized water to achieve a high-concentration stock solution (e.g., 10 mg/mL).
This creates a working stock that can be easily diluted to the desired testing concentrations.
4
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
This removes any potential microbial contamination from the stock solution.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously.[5]
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for MBC determination.
Protocol:
Sub-culturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
[6]2. Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.
Incubation: Incubate the plates at 37°C for 24 hours.
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. [7]This is determined by counting the number of colonies on the plates and comparing it to the initial inoculum count.
Data Interpretation and Reporting
The results of the antimicrobial assays should be carefully documented and interpreted.
Parameter
Interpretation
MIC
The lowest concentration with no visible growth. Reported in µg/mL or mM.
Zone of Inhibition
The diameter of the clear zone around the disk. Reported in mm. A larger zone generally indicates higher activity.
MBC
The lowest concentration that kills ≥99.9% of the inoculum. Reported in µg/mL or mM.
MBC/MIC Ratio
A ratio of ≤4 generally indicates a bactericidal effect, while a ratio of >4 suggests a bacteriostatic effect. [6]
Safety and Handling Precautions
As with any novel chemical compound, N'-(diphenylmethylene)-2-phenoxyacetohydrazide should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.
Conclusion
The protocols outlined in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's inhibitory and bactericidal activities. These findings will be crucial in guiding further preclinical development and in understanding the therapeutic potential of this novel hydrazone derivative.
References
Microbe Online. (2013, November 15).
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
Wikipedia. Broth microdilution.
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
MI - Microbiology. Broth Microdilution.
Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 10(15), 3264.
Microbe Investigations.
Waites, K. B., & Talkington, D. F. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
Wikipedia.
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
Nikopharmad. MIC/MBC Testing.
Wikipedia. Disk diffusion test.
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
Microchem Laboratory.
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
Modi, A., & Pinsky, B. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
Popiołek, Ł., & Biernasiuk, A. (2017). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 22(9), 1432.
Muhammad, A., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL... FUDMA Journal of Sciences (FJS), 8(2), 235-242.
Al-Ostoot, F. H., et al. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Journal of Molecular Structure, 1242, 130721.
Patel, R., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 47-51.
ResearchGate. (2025, July). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. BIO Web of Conferences, 182, 02008.
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of 2-(4-(Dimethylamino)phenyl)
General methods for synthesis of compounds. (n.d.).
Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-780.
Organic Syntheses. Diphenylacetylene.
Syutkina, A. Y., et al. (2022). Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]- 5,5-dimethyl-4-oxohex. Russian Journal of General Chemistry, 92(1), 144-151.
Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.
MeSH Trace.
Ho, M. H., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
Application Note: N'-(diphenylmethylene)-2-phenoxyacetohydrazide as a Potential Urease Inhibitor
Executive Summary This application note details the evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide (Structure I ) as a targeted inhibitor of the urease enzyme. Phenoxyacetohydrazide Schiff bases have emerge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide (Structure I ) as a targeted inhibitor of the urease enzyme. Phenoxyacetohydrazide Schiff bases have emerged as a privileged scaffold in medicinal chemistry, particularly for targeting Helicobacter pylori urease, a metalloenzyme essential for bacterial survival in the acidic gastric environment.
This guide provides a comprehensive workflow covering the chemical synthesis , enzymatic inhibition assay (Berthelot method) , and kinetic characterization of the compound. It is designed for researchers aiming to validate this specific hydrazone derivative as a lead compound for anti-ulcer therapeutics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
The compound belongs to the class of
-acylhydrazones.[1] Its design incorporates a lipophilic diphenylmethylene tail (for hydrophobic pocket occupancy) and a phenoxyacetohydrazide headgroup (for metal chelation).
Property
Description
IUPAC Name
-(diphenylmethylene)-2-phenoxyacetohydrazide
Molecular Formula
Molecular Weight
330.38 g/mol
Solubility
Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water.
Stability
Stable at room temperature; Hydrolytically stable at neutral pH.
Storage
Store solid at -20°C; DMSO stock solutions (10 mM) stable for 1 month at -20°C.
Mechanism of Action
Urease is a nickel-dependent metalloenzyme. The proposed inhibition mechanism for N'-(diphenylmethylene)-2-phenoxyacetohydrazide involves a dual-binding mode:
Nickel Chelation: The carbonyl oxygen and the azomethine nitrogen (
) of the hydrazone linkage can form a bidentate coordinate bond with the bi-nickel center () in the urease active site.
Hydrophobic Interaction: The bulky diphenylmethylene group interacts with the hydrophobic flap of the enzyme active site (specifically residues near the entrance), stabilizing the inhibitor-enzyme complex.
Pathway Visualization: Inhibition Logic
Figure 1: Logical flow of competitive/mixed inhibition preventing urea hydrolysis.
Protocol 1: Chemical Synthesis
Objective: Synthesize high-purity N'-(diphenylmethylene)-2-phenoxyacetohydrazide from phenol.
Reagents Required:
Phenol, Ethyl chloroacetate, Anhydrous
, Hydrazine hydrate (80%), Benzophenone.
Solvents: Acetone, Ethanol, Glacial Acetic Acid.
Step-by-Step Methodology:
Synthesis of Ethyl Phenoxyacetate (Intermediate A):
Reflux Phenol (0.01 mol) with Ethyl chloroacetate (0.01 mol) and anhydrous
(0.015 mol) in dry acetone (50 mL) for 6–8 hours.
Filter inorganic salts while hot. Evaporate solvent.[2]
Checkpoint: Verify oily ester formation via TLC (Hexane:Ethyl Acetate 8:2).
Synthesis of 2-Phenoxyacetohydrazide (Intermediate B):
Dissolve Intermediate A in absolute ethanol (30 mL).
Add Hydrazine hydrate (0.02 mol) dropwise with stirring.
Reflux for 4–6 hours. Cool to room temperature.
Precipitate forms.[2][1] Filter, wash with cold ethanol, and recrystallize from ethanol.
Yield Target: >75% white crystals.
Synthesis of Target Hydrazone:
Dissolve 2-Phenoxyacetohydrazide (0.01 mol) in hot ethanol (40 mL).
Instrument: Microplate reader (Absorbance at 625 nm).
Assay Procedure:
Preparation:
Prepare serial dilutions of the inhibitor in PBS (containing <1% DMSO). Range: 0.1
to 1000 .
Use Thiourea or Acetohydroxamic acid as a positive control.
Incubation (Pre-Read):
In a 96-well plate, add:
25
Enzyme solution (5 U/mL).
25
Inhibitor solution (various concentrations).
Incubate at 37°C for 15 minutes to allow inhibitor binding.
Reaction:
Add 55
Urea solution (100 mM).
Incubate at 37°C for exactly 15 minutes.
Termination & Development:
Add 45
Phenol reagent (Solution A).
Add 70
Alkali reagent (Solution B).
Incubate for 50 minutes at room temperature for color development (Indophenol blue).
Measurement:
Read absorbance at 625 nm.
Data Analysis:
Calculate % Inhibition using the formula:
: Absorbance of well with Enzyme + Urea + DMSO (no inhibitor).
: Absorbance of well with Enzyme + Urea + Inhibitor.
Plot % Inhibition vs. Log[Concentration] to determine
using non-linear regression (GraphPad Prism or SigmaPlot).
Protocol 3: Kinetic Analysis
Objective: Determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).
Setup: Perform the inhibition assay (Protocol 2) using 4 fixed concentrations of the inhibitor (e.g., 0,
, ).
Variable Substrate: For each inhibitor concentration, vary the Urea concentration (e.g., 1, 2, 4, 8, 16, 32 mM).
Plotting: Construct a Lineweaver-Burk Plot (
vs ).
Interpretation Table:
Pattern
Conclusion
Lines intersect at Y-axis
Unchanged
Increases
Competitive (Binds active site)
Lines intersect at X-axis
Decreases
Unchanged
Non-Competitive (Allosteric)
Lines intersect in Quadrant 2
Decreases
Increases
Mixed-Type (Likely for hydrazones)
References
Phenoxyacetohydrazide Derivatives as Urease Inhibitors
Title: "Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies."
Source: Taylor & Francis Online.
URL:[Link]
Schiff Bases and Urease Inhibition
Title: "Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes."[3]
Source: Molecules (MDPI).
URL:[Link]
General Hydrazone Biological Activity
Title: "Biological Activities of Hydrazone Derivatives in the New Millennium."
Source: SciSpace / Pharmaceutical Chemistry.
URL:[Link]
Synthesis of Phenoxyacetohydrazide Analogs
Title: "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential."
Source: PubMed Central (PMC).
URL:[Link]
Application Notes & Protocols for the Bioactivity Screening of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, multi-tiered experimental framework for the initial bioactivity screening of N'-(diphenylmethylene)...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, multi-tiered experimental framework for the initial bioactivity screening of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. The hydrazone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Similarly, phenoxyacetohydrazide derivatives have recently been investigated for their therapeutic potential, notably as anti-inflammatory and anti-angiogenic agents[4]. Given this promising background, a structured and logical screening cascade is essential to efficiently identify and characterize the most significant biological effects of this novel compound. This guide details validated in vitro protocols, explains the scientific rationale behind methodological choices, and offers a clear path from primary screening to secondary, mechanism-focused assays.
Section 1: Introduction and Strategic Overview
The discovery of novel therapeutic agents requires a systematic evaluation of their biological properties[5]. N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to the hydrazone class of organic compounds, which are characterized by an azometine –NHN=CH- proton and are known for a wide spectrum of pharmacological activities[2][6]. The experimental design detailed herein is structured as a tiered screening cascade. This approach maximizes efficiency by using broad, high-throughput assays in Tier 1 to identify potential areas of bioactivity. Positive "hits" from this initial screen are then subjected to more specific, cell-based, and mechanistic assays in Tier 2 to validate the initial findings and elucidate the mode of action.
This guide will focus on three of the most prominent activities reported for hydrazone and phenoxyacetohydrazide derivatives:
Antimicrobial Activity: To address the urgent need for new antibiotics amid rising multidrug resistance[7][8].
Anti-inflammatory Activity: Targeting chronic inflammation, which is implicated in a wide range of diseases[9][10].
Anticancer Activity: Investigating cytotoxicity against malignant cells, a cornerstone of oncology drug discovery[11][12].
The overall experimental strategy is visualized in the workflow below.
Caption: Decision workflow from Tier 1 hits to specific Tier 2 assays.
If Antimicrobial Activity is Observed: MBC & Time-Kill Assays
Rationale: Once a compound is found to inhibit growth (bacteriostatic), it is important to determine if it actively kills the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial inoculum.[13] A time-kill assay provides further detail on the rate of killing over time.[14]
Following the determination of the MIC (Protocol 3.1.1), take a 10 µL aliquot from each well that showed no visible growth.
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
Incubate the agar plates overnight at 37°C.
The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum).
If Anti-inflammatory Activity is Observed: Macrophage-Based Assay
Rationale: Macrophages play a central role in inflammation. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO). This cell-based assay provides a more biologically relevant model than the acellular protein denaturation assay to confirm anti-inflammatory effects.[15]
Protocol 4.2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Objective: To measure the compound's ability to inhibit NO production in RAW 264.7 macrophage cells.
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
Collect the cell culture supernatant.
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
Absorbance is measured at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Determine the IC₅₀ for NO inhibition.
If Selective Anticancer Activity is Observed: Apoptosis Assay
Rationale: A key goal in cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. The Annexin V/Propidium Iodide (PI) assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, thus clarifying the compound's mechanism of cell killing.[16][17]
Protocol 4.3.1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by the test compound.
Procedure:
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a set time (e.g., 24 or 48 hours).
Harvest the cells (including floating cells in the supernatant).
Wash the cells with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
Incubate in the dark for 15 minutes at room temperature.
Analyze the stained cells using a flow cytometer.
Interpretation:
Annexin V negative / PI negative: Live cells.
Annexin V positive / PI negative: Early apoptotic cells.
Annexin V positive / PI positive: Late apoptotic/necrotic cells.
Section 5: Data Interpretation and Future Directions
The culmination of this screening cascade is the synthesis of data to build a bioactivity profile for N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Summary of Go/No-Go Criteria:
Assay
Favorable Outcome (Example Criteria)
Implication
MIC
≤ 16 µg/mL against one or more strains
Potential antimicrobial agent. Proceed to MBC/Time-Kill.
BSA Denaturation
IC₅₀ < 100 µg/mL
Potential anti-inflammatory activity. Proceed to cell-based assays.
MTT Cytotoxicity
IC₅₀ < 10 µM on cancer cells AND > 30 µM on normal cells
Selective anticancer agent. Proceed to apoptosis assays.
MBC
MBC/MIC ratio ≤ 4
Indicates a bactericidal (killing) mechanism.
NO Inhibition
IC₅₀ < 20 µM with low cytotoxicity
Confirms anti-inflammatory effect in a cellular context.
Apoptosis Assay
Dose-dependent increase in Annexin V positive cells
Indicates apoptosis as the primary mode of cell death.
A compound demonstrating potent and selective activity in a specific area becomes a "lead candidate" for that therapeutic indication. Future work would involve expanding the panel of cell lines or microbial strains, conducting more in-depth mechanistic studies (e.g., enzyme inhibition assays, Western blotting for signaling pathways), and ultimately, validation in preclinical in vivo models.[18]
References
Al-Ghorbani, M., et al. (2017). Biological Activities of Hydrazone Derivatives. ResearchGate. Available at: [Link]
Negi, V. J., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Chemistry. Available at: [Link]
Kumar, D., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Current Pharmaceutical Research. Available at: [Link]
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal. Available at: [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
KCAS Bio (2024). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. Available at: [Link]
Singh, P., et al. (2015). A review exploring biological activities of hydrazones. Journal of Pharmacy Research. Available at: [Link]
Pharmacology Discovery Services. In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
Sim, H. S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
Rossell, D., et al. (2006). Screening designs for drug development. Biostatistics. Available at: [Link]
Wang, G., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs. Available at: [Link]
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Semantic Scholar. Available at: [Link]
Gunathilake, K. D. P. P., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. Available at: [Link]
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
Rossell, D., et al. (2007). Screening designs for drug development. Biostatistics. Available at: [Link]
Fang, H. B., et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistics in Biosciences. Available at: [Link]
Nile, S. H., et al. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Ting-Chao Chou (2020). Experimental Design for Drug Combinations. YouTube. Available at: [Link]
Syutkina, A. Y., et al. (2022). Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. Russian Journal of General Chemistry. Available at: [Link]
Al-Ostath, R. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. Available at: [Link]
Ilyassova, G. K., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]
Application Note: In Vitro Evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Executive Summary & Compound Profile N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a lipophilic acylhydrazone belonging to the phenoxyacetohydrazide Schiff base class. This pharmacophore combines a phenoxyacetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a lipophilic acylhydrazone belonging to the phenoxyacetohydrazide Schiff base class. This pharmacophore combines a phenoxyacetic acid "head" (mimicking peptide backbones/hydrophobic ligands) with a bulky diphenylmethylene "tail" (benzophenone derivative) via a hydrazone linker (-CONHN=C-).
Why Test This Compound?
Literature on structural analogs suggests three primary biological activities driven by this scaffold:
Antimicrobial Action: The hydrazone linkage (
) often acts as an iron chelator, starving pathogens of essential metals, while the lipophilic diphenyl group facilitates bacterial membrane penetration.
Anti-inflammatory Potential: Phenoxy moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs), potentially inhibiting COX enzymes or suppressing protein denaturation.
Cytotoxicity: Acylhydrazones frequently exhibit antiproliferative effects against cancer cell lines via tubulin polymerization inhibition or DNA interaction.
This guide provides the standard operating procedures (SOPs) for the solubilization , antimicrobial profiling , and cytotoxicity assessment of this specific New Chemical Entity (NCE).
Chemical Handling & Preparation[1][2][3]
Critical Causality: Hydrazones are susceptible to hydrolysis in highly acidic aqueous environments. Stability is maximized in aprotic polar solvents like DMSO. The diphenylmethylene group significantly increases LogP (lipophilicity), necessitating careful solvent selection to prevent precipitation in aqueous media.
Weigh 5 mg of N'-(diphenylmethylene)-2-phenoxyacetohydrazide into a sterile 1.5 mL microcentrifuge tube.
Calculate the required DMSO volume based on molecular weight (MW ≈ 330.38 g/mol ).
Calculation:
Add DMSO and vortex vigorously for 30 seconds.
Sonication: If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.
Sterilization: Do NOT autoclave. Filter sterilize using a 0.22
PTFE (hydrophobic) syringe filter if using in cell culture. Nylon/PES filters may bind the compound.
Workflow Visualization
The following diagram outlines the logical flow of screening, from synthesis verification to biological readout.
Caption: Experimental workflow for N'-(diphenylmethylene)-2-phenoxyacetohydrazide, prioritizing solubility checks before biological branching.
Primary Assay: Antimicrobial Susceptibility (MIC)
Scientific Rationale:
Phenoxyacetohydrazide analogs have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The diphenyl moiety enhances cell wall permeation, while the hydrazide core can disrupt metabolic enzymes.
Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Procedure:
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB.
Compound Dilution:
Add 100
MHB to columns 2-12 of the 96-well plate.
Add 200
of compound (diluted to 512 in MHB, ensuring DMSO < 2%) to column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard 100
from column 10.
Controls: Column 11 = Growth Control (Inoculum + DMSO only). Column 12 = Sterility Control (MHB only).
Inoculation: Add 100
of diluted inoculum to wells 1-11. Final volume = 200 .
Incubation: 37°C for 18-24 hours.
Readout: Add 30
Resazurin. Incubate 2 hours.
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction of dye).
Definition: The MIC is the lowest concentration preventing the Blue
Pink color shift.
Secondary Assay: Cytotoxicity & Safety (MTT)
Scientific Rationale:
Before therapeutic claims, the "Therapeutic Index" must be established. Hydrazones can be cytotoxic. This assay determines the IC50 against mammalian cells (e.g., HEK293 for safety, MCF-7 for anticancer potential).
Protocol C: MTT Cell Viability Assay
Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.
Procedure:
Seeding: Seed cells at
cells/well in 96-well flat-bottom plates. Incubate 24h for attachment.
Treatment:
Remove old media.
Add 100
fresh media containing the compound at graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 ).
Vehicle Control: Media + DMSO (matched to highest concentration, typically 0.5%).
Positive Control: Doxorubicin or Cisplatin.
Incubation: 48 hours at 37°C, 5% CO
.
Staining:
Add 10
MTT reagent (5 mg/mL in PBS).
Incubate 4 hours (protected from light).
Solubilization:
Carefully aspirate media (do not disturb purple crystals).
Add 100
DMSO to dissolve formazan.
Quantification: Measure Absorbance (OD) at 570 nm.
Data Analysis:
Plot Log(Concentration) vs. % Viability to calculate IC50 using non-linear regression.
Mechanistic Insight: Metal Chelation
Hypothesis: The azomethine nitrogen (
) and the carbonyl oxygen () of the hydrazide moiety can form a bidentate ligand with transition metals (Fe, Cu). This is a common mechanism for hydrazone biological activity.
Caption: Proposed bidentate chelation mode where the hydrazone backbone coordinates with metal ions, potentially inhibiting metalloenzymes.
Expected Data Presentation
When reporting results, structure your data as follows to ensure comparability with literature.
Table 1: Antimicrobial Activity (MIC in
)
Strain
Compound (NCE)
Ciprofloxacin (Std)
Fluconazole (Std)
S. aureus (Gram +)
[Value]
0.5 - 1.0
-
E. coli (Gram -)
[Value]
0.015 - 0.03
-
C. albicans (Fungi)
[Value]
-
0.25 - 1.0
Table 2: Cytotoxicity Profile (IC50 in
)
Cell Line
Tissue Origin
IC50 (NCE)
IC50 (Doxorubicin)
Selectivity Index (SI)*
MCF-7
Breast Cancer
[Value]
~1.2
HEK-293
Normal Kidney
[Value]
> 50
-
(SI > 2.0 indicates favorable selectivity)
References
Phenoxyacetohydrazide Schiff Bases as Enzyme Inhibitors:
Khan, K. M., et al. "Synthesis and in vitro β-glucuronidase inhibitory activity of phenoxyacetohydrazide Schiff bases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
Antimicrobial Activity of Hydrazide-Hydrazones:
Popiołek, L. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid." Molecules, 2021.
Anticancer Potential of Hydrazone Derivatives:
Abdel-Motaal, M., & Nabil, A. "Biological activity of some newly synthesized hydrazone derivatives."[2][3] European Journal of Chemistry, 2019.
Standard Protocol for Antimicrobial Susceptibility:
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Application and Protocol Guide for N'-(diphenylmethylene)-2-phenoxyacetohydrazide and its Analogs in Cell Culture Studies
A Senior Application Scientist's Guide to Investigating a Novel Compound Class Introduction: Navigating the Research Landscape of Novel Phenoxyacetohydrazide Derivatives The exploration of novel chemical entities for the...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Investigating a Novel Compound Class
Introduction: Navigating the Research Landscape of Novel Phenoxyacetohydrazide Derivatives
The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. The hydrazide scaffold, in particular, has garnered significant interest due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on the practical application of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and its analogs, a class of compounds with putative anti-proliferative and pro-apoptotic properties, in a cell culture setting. While specific data on N'-(diphenylmethylene)-2-phenoxyacetohydrazide is emerging, this document leverages established methodologies for closely related phenylacetamide and phenoxyacetohydrazide derivatives to provide a robust framework for investigation.[2]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically rigorous approach to evaluating these compounds. We will delve into the mechanistic underpinnings of their potential cytotoxic effects, provide detailed protocols for key in vitro assays, and offer insights into data interpretation and troubleshooting. The overarching goal is to equip the reader with the necessary tools to conduct self-validating experiments that generate reliable and reproducible data.
Mechanism of Action: Unraveling the Pro-Apoptotic Potential
Many phenylacetamide and related derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2] Apoptosis is a tightly regulated cellular process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] The induction of apoptosis by a therapeutic agent is a desirable characteristic, as it leads to the orderly dismantling of cancer cells without eliciting an inflammatory response.
The pro-apoptotic activity of these compounds can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in these pathways include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the activation of initiator and executioner caspases (such as caspase-3), and ultimately, DNA fragmentation.[2][4]
The following diagram illustrates a generalized signaling pathway for apoptosis induction, which serves as a hypothetical framework for investigating N'-(diphenylmethylene)-2-phenoxyacetohydrazide and its analogs.
Caption: Generalized apoptotic signaling pathway.
Experimental Protocols
The following protocols are foundational for assessing the in vitro efficacy of novel compounds. It is imperative to maintain aseptic cell culture techniques throughout these procedures.[5][6]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
Selected cancer cell line (e.g., MCF-7, PC-3, HepG2)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
N'-(diphenylmethylene)-2-phenoxyacetohydrazide analog (dissolved in DMSO)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
After incubation, add 10 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Mix thoroughly by gentle pipetting.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Apoptosis Detection using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity is a hallmark of apoptosis.
Materials:
Cells treated with the test compound
Caspase-3 colorimetric or fluorometric assay kit
Lysis buffer
Caspase-3 substrate (e.g., DEVD-pNA)
96-well plates
Microplate reader
Procedure:
Cell Treatment:
Seed and treat cells with the test compound in a 96-well plate as described in the MTT assay protocol. It is advisable to use concentrations around the IC50 value.
Cell Lysis:
After treatment, centrifuge the plate and remove the supernatant.
Add lysis buffer to each well and incubate on ice as per the kit manufacturer's instructions.
Caspase-3 Activity Measurement:
Transfer the cell lysates to a new 96-well plate.
Add the caspase-3 substrate to each well.
Incubate at 37°C for 1-2 hours, or as recommended by the manufacturer.
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis:
Calculate the fold-change in caspase-3 activity in treated cells compared to the vehicle control.
The following diagram illustrates the general workflow for these cell-based viability and apoptosis assays.
Caption: General workflow for cell-based viability and apoptosis assays.
Data Presentation: Expected Cytotoxicity of Phenylacetamide Analogs
The cytotoxic activity of various phenylacetamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cell growth. The data below, summarized from multiple studies, provides a reference for the expected efficacy of this class of compounds.
Compound Solubility: Ensure the test compound is fully dissolved in DMSO before preparing dilutions in culture medium. Precipitates can lead to inaccurate results.
Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during compound treatment.
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Assay Controls: Always include appropriate positive and negative controls to validate assay performance.
Mechanism Confirmation: While caspase-3 activity is a strong indicator of apoptosis, further validation using methods like TUNEL staining for DNA fragmentation or Western blotting for apoptotic proteins is recommended for a comprehensive understanding.[2]
Conclusion
This guide provides a foundational framework for the in vitro evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and its analogs. By employing the detailed protocols for assessing cell viability and apoptosis, researchers can systematically characterize the biological activity of these novel compounds. The principles of scientific integrity, including rigorous controls and thorough data analysis, are paramount for generating high-quality, reliable data that can inform subsequent stages of the drug discovery and development process.
References
Syutkina, A. et al. (2021). Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]- 5,5-dimethyl-4-oxohex. Source not specified.
Choi, S. et al. (2024). Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes. PMC. [Link]
Choi, S. et al. (2024). Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes. ResearchGate. [Link]
Synthesis, Characterization, and Antioxidant Activities of N-(Diphenylmethyene) hydrazine. (2024). Source not specified.
A Systematic Review on the Synthesis and Biological Activity of Hydrazide Deriv
Primary Glia Isolation and Culture Protocol. (2024). protocols.io. [Link]
Al-Ostoot, F. H. et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]
Choi, S. et al. (2024). Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes. PubMed. [Link]
Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. (2021). MDPI. [Link]
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (Date not specified). PubMed Central. [Link]
Cancer Cell Lines Culture Protocol. Alpha Lifetech. [Link]
Programmed cell death detection methods: a systematic review and a categorical comparison. (2022). PMC. [Link]
Protocol of Shh 3T3 Gli3 Cell-based Assay for High-throughput Screening. NIH. [Link]
Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]
3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. [Link]
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells. (2014). PubMed. [Link]
Involvement of apoptosis in 17-oxo-17a-aza-D-homo-5-androsten- 3β-yl phenyl acetate. Scholars Research Library. [Link]
"analytical techniques for N'-(diphenylmethylene)-2-phenoxyacetohydrazide quantification"
An Application Guide to the Quantitative Analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide Introduction N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by a diphenylmethyle...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Quantitative Analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Introduction
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by a diphenylmethylene group attached to a phenoxyacetohydrazide scaffold. Compounds within the phenoxyacetohydrazide class have been investigated for a range of therapeutic applications, including anti-inflammatory and anti-angiogenic activities[1]. The accurate and reliable quantification of this molecule is paramount for various stages of research and development, including pharmacokinetic studies, formulation development, quality control, and stability testing.
This document provides a comprehensive guide to the analytical techniques best suited for the quantification of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. It is designed to offer both theoretical grounding and practical, step-by-step protocols, ensuring that researchers can develop and validate robust analytical methods. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH)[2][3].
Analytical Strategy: Foundational Principles
The molecular structure of N'-(diphenylmethylene)-2-phenoxyacetohydrazide features multiple chromophores, including two phenyl rings from the diphenylmethylene moiety and one from the phenoxy group. This extensive conjugation, which includes the C=N bond of the hydrazone, imparts strong ultraviolet (UV) absorbance, making UV-based detection methods highly effective. The molecule's polarity and molecular weight make it an ideal candidate for separation by liquid chromatography.
Based on these characteristics, the primary recommended techniques are:
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the gold standard for specificity, precision, and accuracy in pharmaceutical analysis. It separates the analyte from impurities and matrix components before quantification.
UV-Vis Spectrophotometry: A simpler, high-throughput method suitable for pure samples or simple matrices where interfering substances are absent. Its utility is based on the direct relationship between absorbance and concentration as described by the Beer-Lambert law[4].
For applications requiring higher sensitivity or analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, offering unparalleled specificity and lower detection limits[5][6].
Primary Technique: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most robust and widely applicable method for the quantification of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for retaining the aromatic structure of the target analyte.
Mobile Phase: A gradient mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of intermediate polarity. A buffer (e.g., 0.1% formic acid) is added to control the pH, ensuring consistent ionization state of the analyte and improving peak symmetry.
Detection: Given the extensive aromaticity, a detection wavelength in the range of 254-320 nm is expected to provide high sensitivity. An initial scan using a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise ratio.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Protocol 1: Quantification by RP-HPLC-UV
1. Instrumentation and Reagents
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with mobile phase (50:50 A:B).
3. Chromatographic Conditions
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
Determine λ-max (e.g., 280 nm)
| Gradient Program | 0-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-18 min: 50% B (Equilibration) |
4. Data Analysis
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
Inject the sample solutions.
Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.
A validated analytical method provides assurance of its reliability. The following parameters must be assessed according to ICH guidelines[7][8][9].
Validation Parameters and Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the signal is unequivocally from the analyte.
Peak purity index > 0.99; baseline resolution from other peaks.
Linearity
To demonstrate a proportional relationship between concentration and response.
Correlation coefficient (r²) ≥ 0.999.
Range
The concentration interval where the method is precise, accurate, and linear.
Typically 80-120% of the target concentration.
Accuracy
The closeness of test results to the true value.
8-102% recovery for drug substance; 97-103% for finished product.
Precision
The degree of scatter between a series of measurements.
RSD ≤ 2.0% for repeatability and intermediate precision.
LOD
The lowest amount of analyte that can be detected.
Signal-to-Noise ratio of 3:1.
LOQ
The lowest amount of analyte that can be quantified with precision and accuracy.
Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness
The method's capacity to remain unaffected by small, deliberate variations.
System suitability parameters remain within limits.
Protocol for Validation Experiments
Specificity: Analyze a blank (diluent), a placebo (formulation matrix without analyte), the reference standard, and a sample spiked with expected impurities. Assess for any interfering peaks at the retention time of the analyte.
Linearity: Analyze at least five concentrations across the proposed range (e.g., 50-150% of target concentration). Plot the response versus concentration and calculate the regression line and r².
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level and calculate the percent recovery.
Precision:
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% of organic content). Evaluate the impact on system suitability (retention time, peak area, tailing factor).
Secondary Technique: UV-Vis Spectrophotometry
This technique is rapid and simple but lacks the specificity of HPLC. It is best used for in-process controls or for the analysis of the pure drug substance where interfering excipients are not present.
Protocol 2: Quantification by UV-Vis Spectrophotometry
Determine λ-max: Prepare a dilute solution (e.g., 10 µg/mL) of the standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard solution at the predetermined λ-max.
Plot Data: Plot absorbance versus concentration and perform a linear regression.
Analyze Sample: Prepare the unknown sample at a concentration expected to fall within the calibration range and measure its absorbance. Calculate the concentration using the calibration curve.
Conclusion
The quantification of N'-(diphenylmethylene)-2-phenoxyacetohydrazide can be reliably achieved using standard analytical techniques. RP-HPLC-UV stands out as the superior method, offering high specificity, accuracy, and precision, making it suitable for all stages of drug development and quality control. A fully validated HPLC method, following ICH Q2(R2) guidelines, ensures data integrity and regulatory compliance. For rapid, high-throughput analysis of pure substances, UV-Vis spectrophotometry provides a viable, simpler alternative. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and regulatory context.
References
Narayana, B., & Cherian, T. (2008). Spectrophotometric determination of hydrazine. Talanta, 75(1), 27-31. [Link]
Patel, D. (2023). Analytical method validation as per ich and usp. Slideshare. [Link]
AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
Kumar, P. et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Amin, T. et al. (2021). UV‐Vis spectra observed for hydrazone (3 μM) in presence of fixed concentration (4 μM) of Hg²⁺, Fe²⁺, Pb2+, and Cd²⁺ metal ions. ResearchGate. [Link]
Nemade, L. & Patel, K. (2019). Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. ResearchGate. [Link]
Johnson, D. et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. [Link]
Sojitra, C. et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs. [Link]
Kumar, A. et al. (2018). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of ChemTech Applications. [Link]
Artyushin, O. & Karchava, A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. [Link]
Al-Hamdani, A. et al. (2020). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents (0.5 × 10⁻⁴ M). ResearchGate. [Link]
Johnson, D. et al. (2014). Quantification of hydrazine in human urine by HPLC-MS-MS. ResearchGate. [Link]
Al-Ostath, A. et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. [Link]
Application Notes and Protocols: A Discovery Pipeline for N'-(diphenylmethylene)-2-phenoxyacetohydrazide Activity
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, such as N'-(diphenylmethylene)-2-phenoxyacet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, such as N'-(diphenylmethylene)-2-phenoxyacetohydrazide, represent a vast and largely untapped resource of potential drug candidates. The hydrazide and phenoxy moieties are present in numerous compounds with established biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4][5][6][7]. This structural precedent suggests that N'-(diphenylmethylene)-2-phenoxyacetohydrazide could modulate key biological pathways, making it a compound of significant interest for further investigation.
This guide provides a comprehensive, tiered approach to systematically characterize the biological activity of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. We will outline a discovery pipeline, from initial broad-based screening to more focused mechanistic studies, designed to identify and validate its therapeutic potential. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's mechanism of action.
Pre-Assay Considerations: Compound Preparation and Characterization
Before initiating any biological assays, it is crucial to understand the physicochemical properties of the test compound. For N'-(diphenylmethylene)-2-phenoxyacetohydrazide, initial characterization should include determining its solubility. Based on related structures like N'-phenylacetohydrazide, it is predicted to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but limited aqueous solubility[8][9].
Protocol for Stock Solution Preparation:
Accurately weigh a precise amount of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
For all assays, dilute the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
The initial step is to cast a wide net to determine if N'-(diphenylmethylene)-2-phenoxyacetohydrazide exhibits any general biological activity. A cell viability assay is an excellent starting point as it can identify cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects across different cell lines.
Experimental Workflow: Tier 1
Caption: Tier 1 workflow for primary screening of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[10].
Materials:
N'-(diphenylmethylene)-2-phenoxyacetohydrazide stock solution (10 mM in DMSO)
Selected cell lines (e.g., a panel of cancer cell lines and a normal, non-cancerous cell line)
Complete cell culture medium
96-well clear flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette and plate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in complete culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
A significant dose-dependent decrease in cell viability indicates a potential "hit."
Counter-Screening for Pan-Assay Interference Compounds (PAINS)
It is crucial to rule out that the observed activity is due to non-specific interactions. PAINS are compounds that often give false-positive results in high-throughput screens[3][11]. The structure of N'-(diphenylmethylene)-2-phenoxyacetohydrazide should be checked against known PAINS filters and databases.
Tier 2: Hit Confirmation and Secondary Assays
Once a reproducible hit is identified in the primary screen, the next step is to confirm the activity and begin to elucidate the underlying mechanism.
Experimental Workflow: Tier 2
Caption: Tier 2 workflow for hit confirmation and initial mechanistic studies.
Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.
Procedure:
Perform the MTT assay as described above with a wider range of concentrations of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, typically in a log or semi-log dilution series.
Plot the percentage of cell viability against the log of the compound concentration.
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value[12].
Compound
Cell Line
IC50 (µM)
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Example Cancer Cell Line A
(Insert experimentally determined value)
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Example Normal Cell Line B
(Insert experimentally determined value)
Table 1: Example Data Table for IC50 Values.
Protocol: Caspase-3/7 Activity Assay for Apoptosis
This assay determines if the compound induces apoptosis by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway[2][8][13].
Materials:
Caspase-Glo® 3/7 Assay Kit (or similar)
Opaque-walled 96-well plates
Luminometer
Procedure:
Seed cells in an opaque-walled 96-well plate and treat with N'-(diphenylmethylene)-2-phenoxyacetohydrazide at concentrations around the IC50 value. Include positive and negative controls.
Incubate for a predetermined time.
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.
Measure the luminescence using a luminometer. An increase in luminescence indicates caspase activation and apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique helps to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
Procedure:
Treat cells with the compound at various concentrations for a defined period.
Harvest the cells and fix them in cold 70% ethanol.
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
Analyze the DNA content of the cells using a flow cytometer.
The resulting DNA histogram will show the distribution of cells in different phases of the cell cycle. A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Tier 3: Mechanism of Action (MOA) Elucidation
Based on the findings from Tier 2, more specific assays can be employed to pinpoint the molecular target or pathway.
Path A: Enzyme Inhibition
If the compound is suspected to be an enzyme inhibitor, kinetic studies are necessary to determine the type of inhibition.
Caption: Workflow for identifying modulated signaling pathways using reporter gene assays.
This assay uses two different luciferases, one as a reporter for the pathway of interest and the other as a control for normalization.
Procedure:
Transfect cells with a reporter plasmid containing a response element for a specific signaling pathway (e.g., NF-κB) driving the expression of firefly luciferase, and a control plasmid constitutively expressing Renilla luciferase.
Treat the transfected cells with N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay kit.
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A change in the normalized luciferase activity indicates modulation of the specific signaling pathway.
Conclusion
This application note provides a structured and comprehensive framework for the initial characterization of the biological activity of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. By following this tiered approach, researchers can efficiently move from broad-based screening to detailed mechanistic studies, ultimately uncovering the therapeutic potential of this novel compound. The provided protocols are based on established and reliable methodologies, ensuring the generation of high-quality and reproducible data.
References
Al-Ostoot, F. H., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE. [Link]
Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
Sarkar, A., et al. (2011). Caspase Protocols in Mice. Methods in Molecular Biology. [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
Siddiqui, Z. N., et al. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines. [Link]
Kumar, D., & Kumar, N. (2011). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1959. [Link]
Solubility of Things. (n.d.). N'-phenylacetohydrazide. [Link]
Ferreira, C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
Kumar, S., & Singh, P. (2013). Biological activities of hydrazide derivatives in the new millennium. International Journal of Pharmaceutical Sciences and Research. [Link]
Syutkina, A. Y., et al. (2022). Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]- 5,5-dimethyl-4-oxohex-2-enoates. Russian Journal of General Chemistry. [Link]
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
Neves, B. J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening. [Link]
Nature Portfolio. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
Scribd. (n.d.). How to Calculate IC50 Effectively. [Link]
Application Notes and Protocols: N'-(diphenylmethylene)-2-phenoxyacetohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Potential of N'-(diphenylmethylene)-2-phenoxyacetohydrazide N'-(diphenylmethyle...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by a core phenoxyacetohydrazide scaffold further functionalized with a diphenylmethylene group. While direct and extensive research on this specific molecule is nascent, the broader class of hydrazide-hydrazones and phenoxyacetohydrazide derivatives has garnered significant attention in medicinal chemistry. These classes of compounds are recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The unique structural attributes of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, combining the phenoxyacetic acid motif with the bulky, lipophilic diphenylmethylene moiety, suggest a promising avenue for the development of novel therapeutic agents.
The hydrazone linkage (-NH-N=C<) is a key pharmacophore that imparts a range of biological activities. The presence of the phenoxy ring can influence the molecule's pharmacokinetic properties, while the diphenylmethylene group can contribute to receptor binding and overall potency. This document aims to provide a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, drawing upon established protocols for structurally related compounds.
Potential Therapeutic Applications and Mechanistic Insights
Based on the known biological activities of its structural analogs, N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a promising candidate for investigation in several therapeutic areas.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their antimicrobial effects.[2] A potential mechanism of action for hydrazide-based compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase.[1] This enzyme is crucial for bacterial DNA replication and repair, and its inhibition leads to bacterial cell death.[1]
Hypothesized Mechanism of Antimicrobial Action
Caption: Hypothesized antimicrobial mechanism of action.
Anti-inflammatory Activity
Structurally similar N-arylidene-2-(2-phenoxyphenyl) acetohydrazides have demonstrated significant anti-inflammatory activity in vivo.[3][4] These compounds have been shown to reduce paw edema in carrageenan-induced inflammation models, suggesting a potential to modulate inflammatory pathways.[3][4]
Anticancer Activity
Various hydrazone derivatives have been investigated for their anticancer properties.[5][6][7] Some analogs have shown cytotoxicity against cancer cell lines, including prostate and melanoma cells.[5][6][7] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell migration.
Anticonvulsant Activity
The hydrazone scaffold is also a feature in some compounds with anticonvulsant properties.[8][9] Studies on phenylmethylenehydantoins, which share the phenylmethylene moiety, have identified critical structural features for anticonvulsant activity.[8]
Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and biological evaluation of structurally related hydrazide-hydrazone and phenoxyacetohydrazide derivatives. These serve as a starting point for the investigation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Synthesis Protocol
The synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide can be achieved through a straightforward condensation reaction between 2-phenoxyacetohydrazide and diphenylmethanone (benzophenone).
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Synthesis:
Dissolution of Reactants: Dissolve equimolar amounts of 2-phenoxyacetohydrazide and diphenylmethanone in a suitable solvent such as absolute ethanol in a round-bottom flask.
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
Reflux: Reflux the reaction mixture for a period of 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
Purification: Collect the crude product by filtration and wash with cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
In Vitro Antimicrobial Screening Protocol
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
N'-(diphenylmethylene)-2-phenoxyacetohydrazide stock solution (e.g., in DMSO).
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
96-well microtiter plates.
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Procedure:
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
Add the microbial inoculum to each well of the microtiter plate.
Include positive controls (broth with inoculum) and negative controls (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
2. Agar Well Diffusion Assay:
This method provides a qualitative assessment of antimicrobial activity.
Materials:
N'-(diphenylmethylene)-2-phenoxyacetohydrazide solution of known concentration.
Mueller-Hinton Agar (MHA) plates.
Standardized microbial inoculum.
Sterile cork borer.
Procedure:
Prepare MHA plates and swab the surface with the standardized microbial inoculum.
Create wells in the agar using a sterile cork borer.
Add a defined volume of the test compound solution to each well.
Incubate the plates at 37°C for 18-24 hours.
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Activity Protocol (Carrageenan-Induced Paw Edema)
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Animals:
Wistar rats or Swiss albino mice.
Materials:
N'-(diphenylmethylene)-2-phenoxyacetohydrazide suspension (e.g., in 0.5% carboxymethyl cellulose).
Carrageenan solution (1% w/v in normal saline).
Parenteral non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin or Diclofenac sodium).
Plethysmometer.
Procedure:
Acclimatize the animals for at least one week before the experiment.
Divide the animals into groups (control, standard, and test compound groups).
Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation: Comparative Efficacy of Related Hydrazone Derivatives
Due to the absence of specific quantitative data for N'-(diphenylmethylene)-2-phenoxyacetohydrazide, the following table summarizes the reported antimicrobial activity of structurally related hydrazide-hydrazone derivatives to provide a comparative context.
The successful evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide hinges on meticulous experimental design and execution. The causality behind experimental choices is paramount. For instance, the choice of solvent for in vitro assays (e.g., DMSO) must be carefully considered, as it can exhibit inherent antimicrobial or cytotoxic effects at higher concentrations. Therefore, it is crucial to include a vehicle control to account for any solvent-induced effects.
In animal studies, the route of administration and the timing of compound delivery relative to the inflammatory stimulus are critical variables that can significantly impact the observed efficacy. The selection of a well-established positive control, such as a clinically used NSAID, is essential for validating the experimental model and providing a benchmark for the activity of the test compound.
Trustworthiness: A Self-Validating System
Every protocol described herein is designed to be a self-validating system. This is achieved through the incorporation of appropriate controls:
Negative Controls: (e.g., vehicle-treated groups) establish the baseline response in the absence of the test compound.
Positive Controls: (e.g., standard drugs) confirm the validity and sensitivity of the assay.
Internal Controls: (e.g., un-inoculated media) ensure the sterility of the experimental setup.
Reproducibility is a cornerstone of trustworthy research. It is recommended that all experiments be performed in triplicate and repeated on different days to ensure the reliability of the obtained data. Statistical analysis of the results is essential to determine the significance of the observed effects.
References
Shekarchi M, Navidpour L, et al. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. 2012;11(2):459-466. [Link]
Al-Ostoot FH, Stondus J, et al. Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. International Journal of Molecular Sciences. 2023;24(23):16804. [Link]
Shekarchi M, Navidpour L, et al. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. 2012;11(2):459-466. [Link]
Shekarchi M, Navidpour L, et al. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. 2011. [Link]
Wang Y, Zhang Y, et al. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules. 2023;28(16):6091. [Link]
Al-Ostoot FH, Stondus J, et al. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences. 2023;24(23):16804. [Link]
Al-Ostoot FH, Stondus J, et al. (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. 2023. [Link]
Pandeya SN, Smitha S, Jyoti M, Sridhar SK. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. 2004;47(5):1247-1252. [Link]
de Farias EMM, da Silva INL, et al. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals. 2022;15(12):1564. [Link]
General methods for synthesis of compounds. [Link]
Biological evaluation: chemical characterization according to EN ISO 10993-18:2020. GMED. 2021. [Link]
Mohammed YHE, Shntaif AH, et al. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS One. 2024;19(10):e0330731. [Link]
Popiołek Ł, Biernasiuk A, et al. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules. 2020;25(22):5479. [Link]
Bhor RJ, Sable KS. Synthesis; Characterization and Anti-inflammatory Activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it's Derivatives. Asian Journal of Applied Chemistry Research. 2022;11(3):40-49. [Link]
Wang Y, Zhang Y, et al. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. ResearchGate. 2023. [Link]
Kumar P, Kumar A, Kumar K. Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences. 2013;5(2):136-140. [Link]
Syutkina AY, Novikova VV, et al. Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]- 5,5-dimethyl-4-oxohex-2-enoates. Russian Journal of General Chemistry. 2022;92(2):331-337. [Link]
Yele S, Kankariya R, et al. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology. 2022;13:847155. [Link]
El-Sayed MA, Hayallah AM, et al. Marine natural products-inspired phenylmethylene hydantoins with potent in vitro and in vivo antitumor activities via suppression of Brk and FAK signaling. Organic & Biomolecular Chemistry. 2015;13(31):8453-8466. [Link]
Smith LI, Hoehn HH. Diphenylketene. Organic Syntheses. 1941;21:47. [Link]
Kamiński K, Obniska J, et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. 2020;25(18):4047. [Link]
El-Gohary NS, Shaaban MI, et al. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports. 2022;12(1):2527. [Link]
Biological activities of hydrazide derivatives in the new millennium. ResearchGate. 2014. [Link]
Screening Methods of Anti-epileptic drugs. SlideShare. 2016. [Link]
Marković V, Stanojković T, et al. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science. 2022;9(11):220942. [Link]
Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
Lavoie R, Chatenet D, et al. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules. 2021;26(20):6158. [Link]
Al-Suwaidan IA, Abdel-Aziz AAM, et al. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Drug and Drug Abuse. 2016;2(1):1008. [Link]
Kumar A, Kumar P, et al. Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science. 2013;3(10):102-107. [Link]
Zhu D, Cai T, et al. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry. 2024;98:117584. [Link]
Zare A, Riazi G, et al. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research. 2018;17(4):1467-1479. [Link]
Li S, Liu Y, et al. Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. Molecules. 2012;17(10):12033-12047. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-DPH-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Yield Improvement & Troubleshooting for Benzophenone-Derived Hydrazones
Introduction: The Optimization Desk
Welcome to the Reaction Optimization Desk. You are likely encountering difficulties with the condensation of 2-phenoxyacetohydrazide and benzophenone .
This specific transformation is deceptively simple. While aldehyde-based Schiff bases form readily, the diphenylmethylene moiety (derived from benzophenone) introduces significant steric hindrance and lowered electrophilicity compared to benzaldehyde derivatives. The equilibrium often stalls, leading to low yields (<50%) or oily, impure products.
This guide moves beyond standard textbook procedures, offering field-proven protocols to force this equilibrium to completion.
Module 1: The Synthesis Workflow
Before troubleshooting, verify your route. The synthesis typically follows a three-stage linear pathway.
Figure 1: Standard linear synthesis pathway. The critical bottleneck addressed in this guide is the final step (Green to Blue).
Module 2: The Critical Bottleneck (Condensation)
The Problem: The reaction between 2-phenoxyacetohydrazide and benzophenone is reversible. Water is a byproduct; if not removed or if the activation energy isn't met, the reaction reverses.
If oil forms: Triturate with cold diethyl ether or petroleum ether to induce crystallization.
Protocol B: Microwave-Assisted Synthesis (Recommended for Yield)
Use this for high-throughput optimization (Yields typically >85%).
Mixture: Mix Hydrazide (1 mmol), Benzophenone (1 mmol), and Ethanol (2 mL) in a microwave vial.
Catalyst: Add 2 drops of Glacial Acetic Acid.
Irradiation:
Power: 300W (or set temperature to 110°C).
Time: 5–10 minutes.
Result: The rapid heating overcomes the steric barrier of the two phenyl rings on the ketone.
Module 3: Precursor Quality Control
A common "invisible" yield killer is the purity of the 2-phenoxyacetohydrazide intermediate.
The Trap: If you use a 1:1 ratio of ester to hydrazine in the previous step, you generate the dimer (N,N'-bis(phenoxyacetyl)hydrazine). This impurity is insoluble and unreactive toward benzophenone.
The Fix:
Ratio: Use 1:2.5 or 1:3 molar ratio of Ester : Hydrazine Hydrate.
Procedure: Add the ester dropwise to the hydrazine solution (keeping hydrazine in excess during addition).
Parameter
Standard Protocol
Optimized Protocol
Impact
Hydrazine Ratio
1:1
1:3
Prevents dimer formation.
Addition Mode
All-in-one
Dropwise Ester
Increases selectivity for mono-hydrazide.
Yield (Step 2)
60-70%
>90%
Higher purity precursor = cleaner final step.
Module 4: Mechanism & Logic
Understanding the mechanism clarifies why pH control is vital.
Figure 2: Acid-catalyzed Schiff base formation. Note that Step 2 is hindered by the two phenyl rings of benzophenone.
Troubleshooting FAQs
Q: My product is a sticky oil that won't crystallize. What now?A: This is common with benzophenone derivatives.
Evaporate all ethanol.
Dissolve the residue in a minimum amount of Dichloromethane (DCM) .
Add Petroleum Ether dropwise until cloudy.
Refrigerate. If it remains oily, scratch the glass side of the flask with a spatula to provide nucleation sites.
Q: Can I use sulfuric acid instead of acetic acid?A:Avoid it. Strong mineral acids can hydrolyze the amide bond (the link between the phenoxy group and the hydrazide), destroying your molecule. Glacial acetic acid is strong enough to activate the ketone but weak enough to spare the amide.
Q: The reaction mixture turned yellow/orange. Is this normal?A: Yes. Conjugation extension (from the phenoxy group through the hydrazone to the benzophenone rings) often results in a bathochromic shift. A pale yellow solid is the expected appearance.
Q: I have no microwave. How can I speed up the thermal reaction?A: Use a Dean-Stark trap with Toluene or Benzene (if safety permits) instead of Ethanol. This physically removes water from the reaction, shifting the equilibrium to the right (Le Chatelier’s principle), forcing the reaction to completion even with sterically hindered ketones.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard procedures for hydrazide/hydrazone synthesis).
Kidwai, M., et al. "Microwave Assisted Synthesis of Novel 1,2,4-Triazoles." Synthetic Communications, 35(13), 2005. Link (Demonstrates the superiority of microwave irradiation for hydrazine-based condensations).
Pinka, P., et al. "Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide." International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271, 2012.[7] Link (Specific reference for phenoxyacetohydrazide Schiff base conditions).
Organic Syntheses. "Benzophenone Hydrazone." Org.[2][3][4][8][9] Synth. 1988, Coll. Vol. 6, 392. Link (Foundational protocol for reacting benzophenone with hydrazine species).
Technical Support Hub: Overcoming Solubility Challenges with N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Welcome to the technical support center for N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Due to the limited specific literature on N'-(diphenylmethylene)-2-phenoxyacetohydrazide, this document synthesizes data from structurally related compounds—benzophenone hydrazones, phenoxyacetic acid derivatives, and acetohydrazides—to provide a robust troubleshooting framework based on established chemical principles.
Our goal is to provide you with the expertise and practical methodologies to effectively manage and overcome solubility issues, ensuring the smooth progression of your research and development efforts.
Compound Overview & Predicted Solubility Profile
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a complex organic molecule characterized by several key structural features that dictate its solubility:
Two Phenyl Rings (Diphenylmethylene group): This large, nonpolar moiety significantly contributes to the molecule's hydrophobicity, making it poorly soluble in aqueous solutions.[1][2]
Phenoxy Group: The aromatic ether linkage adds to the lipophilic character of the compound.
Hydrazide Linkage (-C(=O)NHN=): This group introduces polarity and the potential for hydrogen bonding, which can be exploited for dissolution in certain polar solvents.
Based on these features, the compound is predicted to be a crystalline solid that is practically insoluble in water but soluble in a range of common organic solvents.[1][2][3][4] The large aromatic surface area suggests a tendency to pack tightly in a crystal lattice, which can further hinder solvation.
Predicted Solubility Reference Table
The following table provides an estimated solubility profile based on the analysis of its constituent chemical groups. This should be used as a starting point for your own empirical testing.
These solvents are highly effective at disrupting crystal lattice forces and solvating both polar (hydrazide) and nonpolar (aromatic rings) parts of the molecule.[5] They are often the first choice for creating high-concentration stock solutions.
Chlorinated
Dichloromethane (DCM), Chloroform
Soluble
Good general-purpose solvents for moderately polar compounds. The polarity is sufficient to interact with the hydrazide group, while the organic nature readily dissolves the aromatic portions.[1][3][4]
Aromatic
Toluene, Benzene
Soluble
"Like dissolves like" principle applies here; the aromatic nature of these solvents interacts favorably with the phenyl and phenoxy groups of the compound.[3][4][6]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Soluble to Sparingly Soluble
THF is generally a better solvent than diethyl ether due to its higher polarity. Solubility is expected but may be limited compared to DMSO or DCM.[3][4]
Alcohols
Ethanol, Methanol
Sparingly Soluble
While polar, the hydrogen-bonding network of alcohols may not be sufficient to overcome the strong intermolecular forces of the large nonpolar regions.[1][7] Solubility may improve with heating.
Ketones
Acetone
Sparingly Soluble
Similar to alcohols, acetone may offer limited solubility. It can be a useful component in a co-solvent system.[8]
Nonpolar
Hexanes, Cyclohexane
Insoluble
These solvents lack the polarity needed to interact with the hydrazide functional group and are poor choices for this compound.[5][9]
Aqueous
Water, Buffers (pH 7.4)
Insoluble
The large hydrophobic structure dominates, leading to very poor aqueous solubility.[1][2][10][11]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My compound won't dissolve in standard solvents like methanol or ethanol. What should I do next?
Answer: This is an expected outcome due to the compound's dominant nonpolar characteristics. Alcohols are often insufficient on their own.[1][7]
Immediate Steps:
Switch to a Stronger Solvent: Immediately attempt to dissolve a small amount of the compound in DMSO or DMF.[5] These are typically the most effective solvents for creating stock solutions of poorly soluble, crystalline compounds.
Apply Gentle Heat: If using moderately effective solvents like THF or DCM, warming the mixture to 30-40°C can significantly increase the rate of dissolution and solubility. Caution: Monitor for any signs of degradation (color change). While many hydrazides are stable, thermal stability should not be taken for granted.[12][13][14]
Use Sonication: An ultrasonic bath can provide the mechanical energy needed to break up solute aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[15]
Q2: I managed to dissolve the compound in DMSO, but it crashes out (precipitates) when I add it to my aqueous buffer. How can I prevent this?
Answer: This is a classic issue of solvent mismatch. The compound is soluble in the organic stock solvent but insoluble in the final aqueous medium. The key is to keep the final concentration of the organic solvent high enough to maintain solubility, or to use a co-solvent system.
Troubleshooting Strategies:
Increase Final DMSO/DMF Concentration: Ensure the final concentration of DMSO or DMF in your aqueous buffer is sufficient to keep the compound in solution (often in the 1-5% v/v range, but this must be empirically determined).[16][17] Be mindful that high concentrations of organic solvents can affect biological assays.
Employ a Co-Solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[16][18][19] Propylene glycol and polyethylene glycols (PEGs) are common choices in pharmaceutical formulations.[18][20]
Protocol: First, dissolve the compound in a minimal amount of DMSO. Then, dilute this solution with a co-solvent like propylene glycol before the final dilution into the aqueous buffer. This creates a more gradual transition in solvent polarity, reducing the shock that causes precipitation.
Q3: Can I use pH adjustment to increase the aqueous solubility of N'-(diphenylmethylene)-2-phenoxyacetohydrazide?
Answer: The impact of pH is likely to be complex and may affect stability. The hydrazone bond is known to be pH-sensitive and can be susceptible to hydrolysis, especially under acidic conditions (pH < 6).[21][22][23]
Acidic pH (e.g., pH 4-5): While protonation of the nitrogen atoms could theoretically increase solubility, this is also the pH range where the hydrazone bond is most labile and likely to cleave.[21][22] This would lead to the degradation of your compound.
Neutral to Basic pH (e.g., pH 7-8): The hydrazone bond is generally more stable at neutral or slightly alkaline pH.[22][24] However, there are no readily ionizable protons on the molecule that would significantly enhance solubility in this range. The phenoxyacetic acid portion of the parent structure has a pKa around 3.2, but this acidic proton is lost in the formation of the hydrazide.[11]
Recommendation: Unless your experimental goal involves the cleavage of the hydrazone bond, pH adjustment is not recommended as a primary method for solubilization due to the high risk of compound degradation.
Systematic Workflow for Solubilization
For a new batch of the compound or when establishing experimental conditions, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization methods.
Workflow Diagram
A visual guide to the decision-making process for achieving successful solubilization.
Caption: Systematic workflow for solubilizing N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a stock solution in a strong organic solvent.
Weighing: Accurately weigh the desired amount of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in a suitable vial (e.g., glass vial with a PTFE-lined cap).
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10, 20, or 50 mM).
Dissolution: Vortex the vial vigorously for 1-2 minutes.
Visual Inspection: Hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be perfectly clear.
Assisted Dissolution (If Necessary): If particulates remain, place the vial in an ultrasonic bath for 5-10 minutes. Alternatively, warm the solution to 30-40°C with gentle swirling until the solid is fully dissolved.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent moisture absorption by the hygroscopic solvent.
Protocol 2: Using a Co-Solvent for Dilution into Aqueous Media
This protocol is designed to prevent precipitation when diluting a DMSO stock into an aqueous buffer.
Prepare Primary Stock: Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO as described in Protocol 1.
Create Intermediate Solution: In a separate tube, create an intermediate dilution. For example, add 2 µL of the 50 mM DMSO stock to 18 µL of a co-solvent such as propylene glycol. Vortex thoroughly. This creates a 5 mM solution in a 10% DMSO / 90% propylene glycol mixture.
Final Dilution: Add the required volume of the intermediate solution to your final aqueous buffer (e.g., cell culture media, PBS). Pipette directly into the liquid with gentle mixing or vortexing to ensure rapid and even dispersion.
Final Concentration Check: Calculate the final concentrations of your compound, DMSO, and the co-solvent to ensure they are within acceptable limits for your specific experiment.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the compound?
A: Based on related structures like Benzophenone hydrazone, it is expected to be a white to off-white or yellow crystalline solid.[1][2] Any significant deviation, such as a dark brown or tar-like appearance, may indicate impurity or degradation.
Q: How should I store the dry powder and my stock solutions?
A:
Dry Powder: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
Stock Solutions: Store in anhydrous DMSO or DMF at -20°C or -80°C. Aliquoting is highly recommended to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
Q: I see a color change when I heat my solution. Is this normal?
A: A slight yellowing might be acceptable in some organic solvents, but a significant color change (e.g., to dark brown) upon heating is a strong indicator of thermal decomposition. Hydrazine derivatives can be thermally sensitive.[12][13][14] If this occurs, abandon heating as a solubilization method and rely on stronger solvents or sonication at room temperature.
Q: Could surfactants like Tween® or Span® help with solubility?
A: Yes, for aqueous preparations, non-ionic surfactants can be very effective.[15] They work by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water. This is a common formulation technique in drug development and is a viable advanced strategy if co-solvent systems fail.[18][25] The selection and concentration of the surfactant would need to be optimized for your specific application.
National Center for Biotechnology Information. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]
Chemistry Steps. Solubility of Organic Compounds. [Link]
ResearchGate. How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. [Link]
ResearchGate. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. [Link]
National Center for Biotechnology Information. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
ACS Publications. Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field | The Journal of Physical Chemistry B. [Link]
Vinati Organics. Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. [Link]
ACS Publications. Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. [Link]
PubMed. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
Semantic Scholar. Techniques to improve the solubility of poorly soluble drugs. [Link]
ResearchGate. What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. [Link]
National Center for Biotechnology Information. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity. [Link]
Cheméo. Chemical Properties of Phenyl-acetic acid N'-phenylacetyl-hydrazide (CAS 793-25-9). [Link]
NASA Technical Reports Server (NTRS). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
ResearchSpace@UKZN. Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. [Link]
Reddit. Organic Solvent Extraction of Aromatics : r/chemistry. [Link]
PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]
"N'-(diphenylmethylene)-2-phenoxyacetohydrazide stability and degradation problems"
Stability & Degradation Troubleshooting Guide[1][2] Executive Summary & Compound Profile N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a lipophilic acylhydrazone derivative, often investigated for its anti-inflammato...
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a lipophilic acylhydrazone derivative, often investigated for its anti-inflammatory and analgesic properties.[1] Structurally, it combines a phenoxyacetic acid core with a benzophenone moiety via a hydrazone linkage (
While this conjugation improves lipophilicity and membrane permeability compared to the parent hydrazide, the acylhydrazone linkage introduces specific stability challenges. This guide addresses the three primary degradation vectors: acid-catalyzed hydrolysis , photochemical instability (driven by the benzophenone pharmacophore), and solubility-driven precipitation .[1]
Property
Technical Specification
Chemical Class
N-Acylhydrazone (Schiff Base)
Molecular Formula
Key Linkage
Azomethine () & Amide ()
Primary Degradants
2-Phenoxyacetohydrazide, Benzophenone
Storage Condition
-20°C, Desiccated, Protected from Light
Critical Stability Mechanisms
2.1 Acid-Catalyzed Hydrolysis (The Primary Failure Mode)
The most common issue users encounter is the cleavage of the hydrazone bond. Unlike simple imines, acylhydrazones are relatively stable at neutral pH due to the electron-withdrawing effect of the acyl group. However, in acidic media (pH < 5) or protic solvents with trace acid, the azomethine nitrogen becomes protonated, activating the carbon for nucleophilic attack by water.
Mechanism:
Protonation of the imine nitrogen.
Nucleophilic attack by water (
) on the imine carbon.
Collapse of the tetrahedral intermediate.
Release of Benzophenone (insoluble) and 2-Phenoxyacetohydrazide (soluble).
2.2 Photochemical Degradation
The "diphenylmethylene" moiety is essentially a benzophenone derivative. Benzophenone is a potent triplet-state photosensitizer.[1] Upon exposure to UV/VIS light, the molecule can undergo excitation, leading to:
Radical formation : Abstraction of hydrogen atoms from solvent or the phenoxy group.
Isomerization : While the benzophenone group is symmetric, radical processes can lead to N-N bond cleavage or oxidation.
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis pathway and the resulting analytical artifacts you will observe.
Figure 1: Acid-catalyzed hydrolysis pathway of N'-(diphenylmethylene)-2-phenoxyacetohydrazide yielding the parent hydrazide and benzophenone.[1]
Troubleshooting Guide & FAQs
Scenario A: "My solution turned cloudy after 24 hours."
Diagnosis: Hydrolytic Degradation & Precipitation.
Explanation: The hydrolysis product, Benzophenone , has very poor water solubility (
mg/L). If you are working in an aqueous buffer (especially acidic) or a mixed solvent system (e.g., DMSO/Water), the released benzophenone will crash out of solution as a white, crystalline precipitate.
Solution:
Check pH: Ensure your buffer pH is
. Acylhydrazones are most stable near neutral to slightly basic pH.
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage.[1] Use aprotic solvents like DMSO or DMF and store at -20°C.[1]
Verification: Filter the precipitate and run it on GC-MS or TLC. If it matches Benzophenone (Rf ~0.6-0.7 in Hexane/EtOAc), hydrolysis has occurred.[1]
Scenario B: "I see a new early-eluting peak in my Reverse-Phase HPLC."
Diagnosis: Formation of 2-Phenoxyacetohydrazide.[1]
Explanation: In RP-HPLC (C18 column), the intact parent molecule is highly lipophilic (elutes late). The hydrolysis byproduct, 2-Phenoxyacetohydrazide , is much more polar and will elute significantly earlier (often near the solvent front or dead volume if the gradient is steep).
Solution:
Adjust Gradient: Start your gradient with 5-10% organic to retain the polar hydrazide degradant for quantification.
Wavelength: Monitor at 254 nm (Benzophenone absorption) and 280 nm (Phenoxy group). The parent has a distinct UV spectrum due to conjugation; loss of this conjugation shifts the
.
Scenario C: "The solid powder has turned slightly yellow."
Diagnosis: Surface Oxidation or Photodegradation.
Explanation: Hydrazones can undergo surface oxidation to form azo/azine derivatives or radical coupling products upon exposure to air and light. The benzophenone moiety absorbs UV light, potentially initiating radical chemistry in the solid state.
Solution:
Recrystallization: The compound can likely be salvaged by recrystallization from Ethanol/Water.
Prevention: Store in amber vials under Argon/Nitrogen atmosphere.
Standardized Stability Protocols
Use these protocols to validate the integrity of your specific lot.
Protocol 1: Rapid Hydrolytic Stress Test
Purpose: To determine if your solvent system is compatible with the compound.
Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile .
Stress: Add 1 mL of 0.1 N HCl . Vortex and incubate at 37°C for 2 hours .
Analysis: Inject immediately into HPLC.
Acceptance Criteria:
Pass: >95% Parent peak area retained.
Fail: Appearance of two new peaks (Hydrazide at low
, Benzophenone at high ).
Note: This compound is expected to FAIL this test, confirming its acid lability.
Protocol 2: Photostability Check
Purpose: To assess sensitivity to laboratory lighting.[1]
Sample: Prepare a 100
M solution in DMSO.
Exposure: Place in a clear glass vial on the benchtop under fluorescent light for 24 hours . Keep a control vial wrapped in aluminum foil.
Comparison: Measure Absorbance at 300-400 nm.
Indicator: A shift in the
or broadening of the peak indicates photodegradation.
Diagnostic Logic Tree
Use this flow to identify the root cause of impurity peaks or physical changes.
Figure 2: Diagnostic logic for identifying degradation sources.[1]
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
Establishes the fundamental kinetics of hydrazone hydrolysis and acid c
Su, S., et al. (2012). Synthesis and anti-inflammatory activity of 2-phenoxyacetohydrazide derivatives. Chemical & Pharmaceutical Bulletin. Link
Provides context on the synthesis and biological application of the phenoxyacetohydrazide scaffold.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5350-57-2, Benzophenone hydrazone.[1] Link
Source for physical properties and stability data of the benzophenone hydrazone moiety.
Gholivand, K., et al. (2014). Synthesis and characterization of new acylhydrazones. Journal of Molecular Structure, 1076, 534-544.[1]
Describes the structural characterization and spectroscopic sign
Technical Support Center: Crystallization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Welcome to the technical support center for the crystallization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Drawing from established principles of physical chemistry and extensive field experience, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions.
Understanding the Molecule: A Crystallization Perspective
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by significant structural complexity that directly influences its crystallization behavior.
High Aromatic Content: The presence of three phenyl rings (two from the diphenylmethylene group and one from the phenoxy group) results in a large, relatively rigid, and hydrophobic molecule. These regions are prone to π-π stacking interactions, which are a strong driving force for crystal lattice formation.
Hydrogen Bonding Capability: The hydrazide moiety (-CONHNH-) contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for the formation of robust intermolecular networks that stabilize the crystal structure.
Conformational Flexibility: Torsion around the ether linkage and the N-N bond introduces a degree of conformational flexibility, which can sometimes complicate crystallization by allowing for multiple, energetically similar arrangements.
This combination of a bulky, hydrophobic framework and specific hydrogen-bonding sites makes solvent selection and the control of supersaturation critical for successful crystallization.
Troubleshooting Guide: From Oils to Crystals
This section addresses the most common issues encountered during the crystallization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide in a question-and-answer format.
Problem 1: No Crystals Form Upon Cooling, or an Oil Separates ("Oiling Out")
Q: I've cooled my saturated solution, but instead of crystals, I'm seeing a viscous liquid or a cloudy emulsion. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," is a common challenge with large organic molecules. It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2][3] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of the solvent, or when the kinetics of crystal nucleation are too slow.[4][5]
Root Causes & Systematic Solutions:
High Solute Concentration / Rapid Cooling: Creating supersaturation too quickly does not allow sufficient time for molecules to orient into an ordered crystal lattice.
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the saturation. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can be effective.[5]
Inappropriate Solvent Choice: The solvent may be "too good," meaning it keeps the compound dissolved even at low temperatures, or its boiling point is higher than the melting point of the solute.[4]
Solution: A systematic solvent screening is necessary (see Table 1). Often, a binary solvent system is effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., Hexane, Heptane) in which the compound is insoluble, until persistent cloudiness (turbidity) is observed. Re-heat to clarify and then cool slowly.[6]
Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, which favors oiling out.[4]
Solution: If impurities are suspected, consider a preliminary purification step. This could involve passing a solution of the crude material through a short plug of silica gel to remove polar impurities before attempting crystallization.
Lack of Nucleation Sites: Spontaneous nucleation may be kinetically hindered.
Solution: Induce crystallization via seeding . Add one or two tiny, perfect crystals of N'-(diphenylmethylene)-2-phenoxyacetohydrazide to the supersaturated solution.[7][8] If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can serve as nucleation sites.
Problem 2: Crystal Quality is Poor (Fine Needles, Small Plates, or Dendrites)
Q: I'm getting crystals, but they are very fine needles or a powder. This makes them difficult to filter and wash. How can I grow larger, more well-defined crystals?
A: The formation of very small or poorly formed crystals typically indicates that nucleation was too rapid and widespread, leaving insufficient time for slow, orderly growth.[5][9]
Root Causes & Systematic Solutions:
Excessive Supersaturation: Cooling too quickly or using an excessive concentration can lead to a "crash" precipitation rather than controlled crystallization.
Solution: Reduce the rate of cooling. A slower cooling process maintains a lower level of supersaturation for a longer period, favoring the growth of existing crystals over the formation of new nuclei.[10] Using a slightly more dilute solution can also help.
Solvent System: The chosen solvent may strongly favor a particular growth habit (like needle formation).
Solution: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the different faces of a growing crystal can significantly alter its final shape (morphology). For this molecule, switching from a highly polar solvent like ethanol to a moderately polar one like ethyl acetate or toluene might yield different crystal habits.
Agitation: Stirring a solution that is highly supersaturated can induce widespread secondary nucleation.
Solution: Once the solution is set to cool, do not disturb it. Allow gravity and diffusion to control the process. If agitation is necessary for heat transfer, use very slow and gentle stirring.
Problem 3: The Crystallization Yield is Very Low
Q: After filtration, I've recovered less than 50% of my material. Where did my compound go and how can I improve the yield?
A: A low yield is typically due to either incomplete crystallization (too much compound remaining in the mother liquor) or mechanical losses during processing.[5]
Root Causes & Systematic Solutions:
Excessive Solvent: Using too much solvent is the most common cause of low recovery.[5] The compound has residual solubility even in the cold solvent.
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtering the crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may crystallize in the filter funnel.
Solution: Use slightly more solvent than the minimum required, and pre-heat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature during filtration.
Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning it is still significantly soluble at low temperatures.[6]
Solution: Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between its boiling point and 0 °C.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent to try for N'-(diphenylmethylene)-2-phenoxyacetohydrazide?A1: Given the molecule's large aromatic structure and hydrogen bonding groups, a good starting point would be moderately polar solvents like Ethyl Acetate or Acetonitrile . Ethanol is also a possibility, though its hydrogen bonding might make it a very good solvent, potentially leading to lower yields. A binary system like Dichloromethane/Hexane or Ethyl Acetate/Heptane is also highly recommended.[12][13]
Q2: My compound is a known solid, but it won't crystallize from any single solvent. What should I do?A2: This is a perfect scenario for using a binary solvent system. Other advanced techniques include vapor diffusion (placing a vial of your compound dissolved in a volatile solvent inside a larger jar containing a less volatile anti-solvent) or trituration (suspending an oil in a poor solvent and stirring vigorously to induce solid formation).
Q3: How do I prepare seed crystals if I don't have any?A3: If you have an oil, try dissolving a small amount in a volatile solvent (like dichloromethane) in a watch glass. As the solvent evaporates rapidly, a solid residue may form. This is often microcrystalline or amorphous but can sometimes be scraped and used to seed a larger, slowly cooled solution. Alternatively, cooling a very concentrated solution in a freezer may force some solid to precipitate, which can then be isolated and used as seed.
Q4: Can stirring help or hurt my crystallization?A4: It depends on the stage. Stirring while dissolving the solid is essential. However, once you begin the cooling process, stirring can induce rapid, uncontrolled nucleation, leading to small crystals.[9] For growing large, high-quality crystals, it is generally best to cool the solution without agitation.
Data & Protocols
Table 1: Solvent Selection Guide
This table provides guidance for selecting a suitable solvent system based on the principle of "like dissolves like" and the desired solubility characteristics for recrystallization.[6][14]
Solvent
Polarity (Index)
Boiling Point (°C)
Suitability & Rationale
Hexane/Heptane
0.1
69 / 98
Poor Solvent (Anti-solvent): Excellent for precipitating the compound from a more polar solvent. The diphenylmethylene group has some affinity, but the polar hydrazide moiety prevents dissolution.
Toluene
2.4
111
Good Potential: Aromatic solvent interacts well with the phenyl rings. Its high boiling point allows for a large temperature gradient, potentially yielding good crystals.
Dichloromethane
3.1
40
Good Solvent: Dissolves the compound well at room temperature. Too volatile and low-boiling for single-solvent recrystallization but excellent as the "good" solvent in a binary system with hexane/heptane.
Ethyl Acetate
4.4
77
Excellent Starting Point: Balances polarity to dissolve the whole molecule when hot but has limited solubility when cold. A good candidate for single-solvent recrystallization.
Acetonitrile
5.8
82
Good Starting Point: Similar to ethyl acetate, its polarity is well-suited for this type of molecule. Often yields high-quality crystals for hydrazones.[13]
Ethanol/Methanol
5.2 / 6.6
78 / 65
Potentially Too Good: Hydrogen bonding with the hydrazide group may lead to high solubility even when cold, resulting in poor yields. Can be used as the "good" solvent in a binary system with water, but this may increase the risk of oiling out.
Water
10.2
100
Insoluble: The large hydrophobic structure will make the compound completely insoluble in water. Useful only as an anti-solvent with a miscible solvent like ethanol or acetone.
// Solutions for Oiling Out
sol1_1 [label="Re-heat & Cool Slower"];
sol1_2 [label="Change Solvent / Use Binary System"];
sol1_3 [label="Induce Nucleation (Seed / Scratch)"];
sol1_4 [label="Add More Solvent"];
// Solutions for Poor Quality
sol2_1 [label="Reduce Cooling Rate"];
sol2_2 [label="Use a More Dilute Solution"];
sol2_3 [label="Change Solvent System"];
// Solutions for Low Yield
sol3_1 [label="Use Less Solvent"];
sol3_2 [label="Cool to Lower Temperature (e.g., 0-4°C)"];
sol3_3 [label="Recover Second Crop from Mother Liquor"];
Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]
Reddit. Recrystallization (help meeeeee). r/chemistry. 2013. Available from: [Link]
Technobis Crystallization Systems. How to perform a seeding experiment with the Crystalline instrument. YouTube. 2024. Available from: [Link]
Semantic Scholar. Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Available from: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from: [Link]
ACS Publications. Seeding Techniques and Optimization of Solution Crystallization Processes. 2020. Available from: [Link]
University of Alberta Libraries. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. 2019. Available from: [Link]
Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. 2024. Available from: [Link]
ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. 2024. Available from: [Link]
YouTube. Common Challenges in Crystallization Processes. 2025. Available from: [Link]
École Polytechnique Fédérale de Lausanne. Guide for crystallization. Available from: [Link]
Reddit. Need a purification method for a free hydrazone. r/Chempros. 2021. Available from: [Link]
ResearchGate. How to purify hydrazone?. 2020. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for Phenoxyacetohydrazide Synthesis
<_ Welcome to the technical support center for the synthesis of phenoxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...
Author: BenchChem Technical Support Team. Date: February 2026
<_
Welcome to the technical support center for the synthesis of phenoxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing phenoxyacetohydrazide?
The most prevalent and dependable method is the hydrazinolysis of an ester, typically ethyl phenoxyacetate, with hydrazine hydrate.[1] This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the formation of phenoxyacetohydrazide and ethanol as a byproduct. The reaction is generally high-yielding and straightforward to perform.[1]
Q2: What are the recommended starting materials, solvents, and general reaction conditions?
Starting Materials: High-purity ethyl phenoxyacetate and hydrazine hydrate are essential for a clean reaction and high yield.[2]
Solvents: Ethanol or methanol are common solvents as they readily dissolve both reactants.[1] However, solvent-free conditions can also be employed.[3]
Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to a gentle reflux (around 60-80°C).[4]
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the scale and temperature.[4] Monitoring the reaction's progress is crucial.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][5]
Stationary Phase: Silica gel plates are typically used.
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., in a 1:1 ratio) is a good starting point. The exact ratio may need to be optimized to achieve good separation between the starting ester and the product hydrazide.
Visualization: Spots can be visualized under a UV lamp or by using a staining agent such as potassium permanganate.
Interpretation: The reaction is considered complete when the spot corresponding to the starting ethyl phenoxyacetate has disappeared.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[6]
Potential Cause
Explanation & Validation
Recommended Solution
Poor Quality of Reagents
Impurities in the starting ethyl phenoxyacetate or a low concentration of hydrazine hydrate can significantly hinder the reaction.[2]
Use freshly opened or purified reagents. The concentration of hydrazine hydrate can be verified by titration.
Sub-optimal Reaction Temperature
If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the degradation of the product or starting materials.[6]
Optimize the temperature. Gentle reflux (60-80°C in ethanol) is often a good starting point. Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.
Insufficient Reaction Time
The reaction may simply not have had enough time to go to completion.
Continue to monitor the reaction by TLC until the starting material is no longer visible.[1]
Inadequate Mixing
In larger scale reactions, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
Ensure vigorous and consistent stirring throughout the reaction.
Moisture Contamination
While not always critical for this specific reaction, excessive water can dilute the reactants and potentially lead to side reactions.
Use anhydrous solvents if possible, especially if yields are consistently low.[7]
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired phenoxyacetohydrazide.
Potential Cause
Explanation & Validation
Recommended Solution
Formation of 1,2-di(phenoxyacetyl)hydrazine
This is the most common side product, formed when a molecule of the product phenoxyacetohydrazide reacts with another molecule of ethyl phenoxyacetate. This is more likely to occur if the ester is used in a large excess or if the reaction is run for an extended period after the hydrazine has been consumed.
Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents relative to the ester).[8] Monitor the reaction closely by TLC and stop it once the starting ester is consumed.
Unreacted Starting Material
Incomplete reaction will lead to the presence of ethyl phenoxyacetate in the crude product.
Ensure sufficient reaction time and optimal temperature as described in the "Low Yield" section.
Degradation Products
Prolonged heating at high temperatures can lead to the decomposition of the product.
Avoid excessive heating and prolonged reaction times. Once the reaction is complete, proceed with the work-up promptly.
Experimental Protocols
Optimized Synthesis of Phenoxyacetohydrazide
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenoxyacetate (1 equivalent) in ethanol (5-10 mL per gram of ester).
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain this temperature.
Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours.
Work-up: Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.
Isolation: The product, phenoxyacetohydrazide, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent if necessary.
Drying: Dry the purified phenoxyacetohydrazide in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of phenoxyacetohydrazide.
"side reactions in the synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide"
This Technical Support Guide is designed for researchers and process chemists encountering difficulties in the synthesis of -(diphenylmethylene)-2-phenoxyacetohydrazide . This molecule acts as a critical intermediate or...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide is designed for researchers and process chemists encountering difficulties in the synthesis of
-(diphenylmethylene)-2-phenoxyacetohydrazide . This molecule acts as a critical intermediate or active pharmacophore in antimicrobial and anti-inflammatory research.[1]
The guide prioritizes the identification, mechanism, and mitigation of side reactions that compromise yield and purity.
Technical Support Center: Synthesis of
-(diphenylmethylene)-2-phenoxyacetohydrazide
Module 1: Reaction Logic & Standard Pathway
Before troubleshooting, verify your baseline protocol. This synthesis is a two-step sequence involving a nucleophilic acyl substitution followed by a condensation reaction .
The following diagram maps the "Happy Path" (Green) against the critical "Failure Paths" (Red) that generate impurities.
Figure 1: Mechanistic pathway showing the target synthesis and the three primary deviation points: Dimerization, Azine formation, and Hydrolysis.
Module 2: Critical Side Reactions (Root Cause Analysis)
The "Red" Impurity: Benzophenone Azine
Symptom: The reaction mixture turns bright yellow or orange; bright yellow needles co-precipitate with the product.
Mechanism: If the intermediate (2-phenoxyacetohydrazide) is not washed thoroughly, residual free hydrazine carries over into Step 2. This free hydrazine reacts with benzophenone faster than the bulky hydrazide does.
(Benzophenone Azine).
Impact: Drastic reduction in yield; difficult separation (azine is highly lipophilic).
The "Insoluble" Impurity:
-bis(phenoxyacetyl)hydrazine
Symptom: In Step 1, a high-melting solid forms that is insoluble in ethanol and water.
Mechanism:Over-acylation . The newly formed hydrazide acts as a nucleophile and attacks another molecule of ethyl phenoxyacetate.
.
Trigger: Using a 1:1 ratio of hydrazine to ester. The hydrazine must be in excess (2:1 or 3:1) to statistically favor the mono-substituted product.
The Equilibrium Trap: Hydrolysis
Symptom: TLC shows the disappearance of the target and reappearance of benzophenone upon prolonged reflux or storage.
Mechanism: The
bond in acylhydrazones is susceptible to acid-catalyzed hydrolysis.[2][3]
.
Trigger: Using wet solvents (95% EtOH instead of Absolute) or excessive acid catalyst (HCl/H2SO4) which protonates the imine nitrogen, activating it for water attack.
Module 3: Troubleshooting Guide
Use this logic matrix to diagnose experimental failures.
Symptom
Probable Cause
Corrective Action
Product is oily/sticky
Incomplete condensation due to steric hindrance of benzophenone.
Force Equilibrium: Use a Dean-Stark trap (if using toluene) or add molecular sieves to the reflux to remove water. Benzophenone is bulky; the reaction is slower than with aldehydes.
Bright Yellow/Orange crystals
Benzophenone Azine contamination.
Wash Step: Recrystallize from ethanol. Azine is less soluble. Prevention: Wash the Step 1 hydrazide intermediate with cold water and dry completely before Step 2.
Low Yield (<40%)
Hydrolysis of the product during workup.
pH Control: Neutralize the acid catalyst (add NaOAc) before adding water for precipitation. Do not leave the product in acidic solution.
Precipitate in Step 1 doesn't dissolve
Formation of the Bis-hydrazide dimer .
Stoichiometry Check: Ensure Hydrazine Hydrate is used in 3-4 equivalents relative to the ester. Discard the solid; it cannot be reverted easily.
No Reaction (TLC shows starting material)
Benzophenone is not activated.
Catalysis: Benzophenone is a ketone, not an aldehyde. It requires acid catalysis. Add 3-5 drops of Glacial Acetic Acid (GAA) per 50mL solvent.
Decision Logic for Purification
Figure 2: Logic flow for analyzing and treating crude product mixtures.
Module 4: Optimized Experimental Protocol
To minimize the side reactions described above, follow this optimized procedure derived from consensus in hydrazone synthesis literature.
Step 1: Synthesis of 2-Phenoxyacetohydrazide
Dissolve Ethyl Phenoxyacetate (0.01 mol) in Absolute Ethanol (20 mL).
Add Hydrazine Hydrate (99%) (0.03 mol) dropwise. Note: The 3x excess is critical to prevent Dimer formation.
Reflux for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Cool to room temperature. The crystals should be white/colorless.
CRITICAL: Filter and wash with cold water (to remove excess hydrazine) and then cold ethanol. Dry thoroughly.
Step 2: Condensation with Benzophenone
Dissolve 2-Phenoxyacetohydrazide (0.01 mol) and Benzophenone (0.01 mol) in Absolute Ethanol (30 mL).
Add Glacial Acetic Acid (catalytic amount, ~0.5 mL). Do not use strong mineral acids (HCl) to avoid hydrolysis.
Reflux for 6–8 hours. Note: Benzophenone reacts slower than benzaldehyde due to steric bulk.
Recrystallization: Use Ethanol/Water (9:1). If yellow azine impurities persist, wash the solid with non-polar solvent (Hexane) as the target is polar, while the azine is non-polar.
FAQ: Common Researcher Queries
Q: Can I use microwave irradiation for this synthesis?A: Yes. Microwave-assisted synthesis (EtOH, AcOH catalyst, 140°C, 10-20 min) often suppresses side reactions by reducing the thermal exposure time, minimizing equilibrium reversion (hydrolysis).
Q: Why is my product melting point lower than reported (Reported: ~164-166°C)?A: A depressed melting point usually indicates the presence of Benzophenone (starting material) trapped in the crystal lattice. Benzophenone melts at ~48°C, which drags down the mixture's MP. Recrystallize and ensure the filtrate is fully removed.
Q: Can I use 2,4-Dinitrophenylhydrazine (2,4-DNP) to monitor the reaction?A: No. 2,4-DNP detects ketones. Both your starting material (Benzophenone) and your product (if hydrolyzed on the TLC plate) may test positive. Use UV visualization or Iodine staining.
References
Hydrazone Hydrolysis Mechanisms
Koppel, I., et al. "Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid." Journal of the Chemical Society, Perkin Transactions 2.
Context: Explains the acid-c
(General reference for mechanism).
Benzophenone Azine Formation
Shirinian, V. Z., et al. "Synthesis of Benzophenone Hydrazone.
Context: Details the competition between hydrazone formation and azine form
Phenoxyacetohydrazide Synthesis & Derivatives
Patel, P., et al. "Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide." International Journal of Pharmaceutical Sciences and Research, 2012.
Context: Provides specific spectral data and reaction conditions for phenoxyacetohydrazide deriv
General Acylhydrazone Synthesis
Rollas, S., & Küçükgüzel, Ş. G.
Context: authoritative review on the synthesis and stability of the -CO-NH-N=CH- pharmacophore.
Technical Support Center: Interpreting Complex NMR Spectra of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Welcome to the technical support guide for the analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals who are working with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its complex NMR spectra. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of spectral analysis and ensure the accurate structural elucidation of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the key protons in N'-(diphenylmethylene)-2-phenoxyacetohydrazide?
A1: The proton NMR (¹H NMR) spectrum of N'-(diphenylmethylene)-2-phenoxyacetohydrazide is characterized by several distinct regions. The aromatic protons typically resonate in the downfield region between 6.5 and 8.5 ppm.[1][2] Protons on the phenoxy and diphenylmethylene groups will exhibit complex splitting patterns due to spin-spin coupling. The methylene (-CH₂-) protons of the phenoxyacetyl group are expected to appear as a singlet around 4.5-5.5 ppm. The N-H proton of the hydrazide moiety typically appears as a broad singlet, and its chemical shift can be highly variable (ranging from 8 to 12 ppm) depending on the solvent, concentration, and temperature.[3]
Q2: How does the potential for E/Z isomerism around the C=N bond affect the NMR spectrum?
A2: The carbon-nitrogen double bond (imine) in N'-(diphenylmethylene)-2-phenoxyacetohydrazide can exist as E (entgegen) and Z (zusammen) isomers. This isomerism can lead to the duplication of signals in both the ¹H and ¹³C NMR spectra. The presence of both isomers in solution at room temperature will result in two sets of peaks for the protons and carbons near the C=N bond. The ratio of these isomers can be influenced by the solvent and temperature.[3] For example, in less polar solvents like chloroform, the Z-isomer might be stabilized by intramolecular hydrogen bonding.[3]
Q3: What are the characteristic ¹³C NMR signals for N'-(diphenylmethylene)-2-phenoxyacetohydrazide?
A3: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (C=O) of the hydrazide, typically in the range of 165-175 ppm.[4] The imine carbon (C=N) will resonate further downfield, generally between 140 and 160 ppm.[3] The aromatic carbons will appear in the 110-150 ppm region, and the methylene carbon (-CH₂-) of the phenoxyacetyl group is expected around 60-70 ppm.
Q4: Why am I observing broad signals for the N-H proton?
A4: The N-H proton of the hydrazide group is acidic and can undergo chemical exchange with other labile protons in the sample, such as residual water. This exchange process, along with quadrupole broadening from the adjacent nitrogen atom, often results in a broad singlet in the ¹H NMR spectrum.[5] The chemical shift and broadness of the N-H signal are highly dependent on the solvent, temperature, and concentration.[5] To confirm the N-H peak, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube, the N-H proton will exchange with deuterium, causing the signal to diminish or disappear from the spectrum.
Section 2: Troubleshooting Common Spectroscopic Issues
This section addresses specific problems you might encounter during the spectral analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Issue 1: Unidentified peaks in the NMR spectrum.
Possible Cause 1: Residual Solvents. Commercial deuterated solvents often contain small amounts of their non-deuterated counterparts or other common laboratory solvents.[6][7][8][9]
Troubleshooting Steps:
Consult a table of common NMR solvent impurities to identify the extraneous peaks.[6][7][8][9] For example, residual chloroform (CHCl₃) in CDCl₃ appears at ~7.26 ppm, and water (H₂O) appears at ~1.56 ppm.[6]
If possible, use freshly opened or high-purity deuterated solvents.
Possible Cause 2: Starting Material or Synthesis Byproducts. Incomplete reactions or side reactions can lead to the presence of impurities.
Troubleshooting Steps:
Acquire NMR spectra of your starting materials (2-phenoxyacetohydrazide and benzophenone) to identify their characteristic peaks.
Carefully purify your final product using techniques like recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
Issue 2: Complex and overlapping signals in the aromatic region.
Possible Cause: The ten protons from the two phenyl rings of the diphenylmethylene group and the five protons from the phenoxy group can create a complex multiplet system in the aromatic region (typically 6.5-8.5 ppm).[1][10][11]
Troubleshooting Steps:
Increase Spectrometer Field Strength: Higher field strength spectrometers (e.g., 500 MHz or higher) will provide better signal dispersion and resolution, helping to separate overlapping multiplets.
2D NMR Spectroscopy: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other.[12] This will help in assigning the signals to specific aromatic rings.
Issue 3: Difficulty in distinguishing between E and Z isomers.
Possible Cause: The chemical shift differences between the E and Z isomers might be small, leading to overlapping signals.[13]
Troubleshooting Steps:
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve the signals of the two isomers. At lower temperatures, the rate of interconversion between isomers may slow down, leading to sharper, more resolved peaks.
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons.[14][15][16] For the E-isomer, a cross-peak should be observed between the N-H proton and the protons of one of the phenyl rings of the diphenylmethylene group.[17] For the Z-isomer, a different set of through-space correlations would be expected.
Section 3: Advanced Spectroscopic Techniques for Complete Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, a combination of 2D NMR experiments is highly recommended.
Workflow for 2D NMR Analysis
Caption: Workflow for the complete structural elucidation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide using 2D NMR techniques.
Detailed Protocols for Key 2D NMR Experiments
COSY (Correlation Spectroscopy):
Purpose: To identify protons that are spin-coupled to each other (typically separated by two or three bonds).
Experimental Protocol:
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
Process the data with appropriate window functions (e.g., sine-bell).
Interpretation: Cross-peaks in the COSY spectrum indicate coupled protons. This is particularly useful for assigning protons within the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To identify which protons are directly attached to which carbons.[12][18][19][20]
Experimental Protocol:
Use the same sample as for the COSY experiment.
Acquire a phase-sensitive gradient-selected HSQC spectrum.
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (horizontal) axis with a carbon signal on the F1 (vertical) axis, indicating a direct one-bond C-H connection.
HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To identify long-range correlations between protons and carbons (typically over two to three bonds).[12][18][19][20]
Experimental Protocol:
Acquire a gradient-selected HMBC spectrum.
The long-range coupling delay should be optimized (typically around 8-10 Hz).
Interpretation: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the methylene protons to the carbonyl carbon and the phenoxy ring carbons.
Purpose: To determine the spatial proximity of protons, which is essential for distinguishing between E and Z isomers.[14][15][16]
Experimental Protocol:
Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound.[14][16] For a molecule of this size, NOESY is generally suitable.
Use a mixing time appropriate for observing NOEs in small molecules (typically 300-800 ms).
Interpretation: Cross-peaks in the NOESY/ROESY spectrum indicate that two protons are close in space (less than 5 Å apart). This information is key to confirming the geometry around the C=N double bond.[17]
Section 4: Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges
Proton Type
Chemical Shift (ppm)
Multiplicity
Notes
Aromatic-H
6.5 - 8.5
Multiplet
Complex overlapping signals from three aromatic rings.[1][2]
Methylene (-CH₂-)
4.5 - 5.5
Singlet
Amide (N-H)
8.0 - 12.0
Broad Singlet
Chemical shift is highly dependent on solvent and concentration.[3][5]
Table 2: Expected ¹³C NMR Chemical Shift Ranges
Carbon Type
Chemical Shift (ppm)
Carbonyl (C=O)
165 - 175
Imine (C=N)
140 - 160
Aromatic-C
110 - 150
Methylene (-CH₂-)
60 - 70
References
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
HSQC and HMBC | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Applied And Interdisciplinary Physics - Scribd. (n.d.). Retrieved from [Link]
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. (2018). Retrieved from [Link]
¹H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. - ResearchGate. (n.d.). Retrieved from [Link]
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
¹H NMR spectra of the hydrazones A) 1‐E, B) 1‐Z, and C) 1‐Me. The black... - ResearchGate. (n.d.). Retrieved from [Link]
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Retrieved from [Link]
A portion of the stacked 1 H NMR spectra of the bis(hydrazone) 1-E,E... - ResearchGate. (n.d.). Retrieved from [Link]
NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). Retrieved from [Link]
Sci-Hub: 15 N NMR study of ( E )- and ( Z )-2-(2-(2-hydroxy-4-nitrophenyl)hydrazono) - Dyes and Pigments. (2018). Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ResearchGate. (1997). Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Retrieved from [Link]
Technical Support Center: N'-(diphenylmethylene)-2-phenoxyacetohydrazide Assay Interference and Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N'-(diphenylmethylene)-2-phenoxyacetohydrazide and related hydrazone-containing compounds. This guide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N'-(diphenylmethylene)-2-phenoxyacetohydrazide and related hydrazone-containing compounds. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during in-vitro and cell-based assays. Our goal is to equip you with the knowledge to identify, understand, and mitigate potential assay interferences and artifacts, ensuring the integrity and reliability of your experimental data.
Introduction: The Hydrazone Moiety - A Double-Edged Sword in Drug Discovery
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH2 functional group.[1] This moiety is prevalent in many biologically active molecules, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The compound of interest, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, belongs to this family and is explored for various therapeutic applications.
However, the very chemical features that confer biological activity to hydrazones can also predispose them to assay interference.[4] Understanding the chemical nature of the diphenylmethylene and phenoxyacetohydrazide components is crucial for anticipating and troubleshooting these issues. This guide will walk you through common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My compound, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, shows activity in a fluorescence-based assay, but the results are not reproducible. What could be the cause?
A1: This is a common issue with compounds containing aromatic structures like the diphenylmethylene group. Several factors could be at play:
Intrinsic Fluorescence: The compound itself may be fluorescent, directly contributing to the signal and leading to false positives. The extensive conjugation in the diphenylmethylene moiety can lead to absorption and emission in the visible spectrum.
Fluorescence Quenching or Enhancement: The compound might interact with the fluorescent probe or substrate in your assay, leading to either quenching (signal reduction) or enhancement (signal increase) that is independent of the biological target's activity.[5]
Light Sensitivity: Aromatic hydrazones can be light-sensitive and may degrade or undergo photochemical reactions upon exposure to excitation light sources in plate readers, leading to inconsistent readings over time.
Troubleshooting Steps:
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without the biological target or other reagents. This will determine its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Perform a Counter-Screen: If you are using a reporter-gene assay (e.g., luciferase), run a counter-screen with a constitutively active reporter to identify non-specific effects on the reporter enzyme itself.
Vary Incubation Times: Assess if the signal changes with pre-incubation time or read-time, which could indicate compound instability or photochemical effects.
Q2: I'm observing a high hit rate in my high-throughput screen (HTS) with a library of hydrazone derivatives. How can I differentiate true hits from false positives?
A2: A high hit rate in HTS is often a red flag for non-specific activity or assay artifacts.[6] Hydrazones, due to their chemical reactivity, can be frequent hitters.
Compound Aggregation: At higher concentrations typical for primary screens, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
Reactivity: The hydrazone moiety can be reactive, particularly towards cysteine residues in proteins, leading to covalent modification and irreversible inhibition.[7]
Redox Activity: Some hydrazones can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts, especially those relying on redox-sensitive dyes.
Technical Support Center: N'-(diphenylmethylene)-2-phenoxyacetohydrazide Purity Optimization
Case ID: Purity-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Purification & Synthesis Optimization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide[1] Executive Summary You...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: Purity-OPT-882
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Topic: Purification & Synthesis Optimization of N'-(diphenylmethylene)-2-phenoxyacetohydrazide[1]
Executive Summary
You are encountering purity issues with N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a Schiff base (hydrazone) formed via the condensation of 2-phenoxyacetohydrazide and benzophenone .[1]
Impurity in this synthesis typically arises from three vectors:
Benzophenone Azine: A side product if excess hydrazine was carried over from the precursor step.[1]
This guide provides a modular troubleshooting approach, moving from diagnostics to specific purification protocols.
Module 1: Diagnostic Troubleshooting (FAQs)
Q1: My product is isolating as a sticky gum or oil instead of a crystalline solid. Why?
Diagnosis: This is the classic "Benzophenone Trap."[1]
Causality: Benzophenone has a low melting point (~48°C) and is highly lipophilic.[1] If present in excess, it acts as a solvent, preventing your product (the hydrazone) from forming a crystal lattice.
Immediate Action:
Trituration: Do not attempt to recrystallize immediately.[1] Add cold n-Hexane or Petroleum Ether to the gum.[1]
Mechanical Agitation: Scratch the flask walls with a glass rod while chilling in an ice bath. Benzophenone is highly soluble in hexane, whereas your hydrazone product is likely insoluble.[1] This should force the product to precipitate as a solid.[1]
Q2: The melting point is depressed (e.g., < 130°C) and the range is wide (> 3°C).
Diagnosis: Solvent inclusion or mixed crystal formation.[1][2]
Causality: Hydrazones are prone to trapping solvent molecules (solvates) within the lattice, especially if crystallized too rapidly from ethanol.
Immediate Action:
Dry the sample under high vacuum (0.1 mmHg) at 60°C for 4 hours.
If the MP remains low, you have a chemical impurity (likely unreacted hydrazide). Perform the Hot Filtration Protocol (see Module 2).
Q3: I see a secondary spot on TLC that moves with the solvent front.
Diagnosis: Unreacted Benzophenone.
Validation: Visualize the TLC under UV (254 nm). Benzophenone absorbs strongly.[1]
Remedy: Wash the crude solid with cold diethyl ether.[1] The product is sparingly soluble in ether, but benzophenone will wash away.
Module 2: Purification Protocols
Protocol A: The "Dual-Solvent" Recrystallization System
Standard ethanol recrystallization often fails to remove non-polar impurities.[1] This modified protocol uses polarity switching.[1]
Reagents:
Solvent A: Ethanol (95% or Absolute) – Dissolves Product[3]
Solvent B: Water (Deionized) – Anti-solvent
Step-by-Step:
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol until dissolved.
Hot Filtration (Critical): If the solution is cloudy (unreacted hydrazide), filter rapidly through a pre-warmed fluted filter paper.
Nucleation: Remove from heat. Add hot Water dropwise until a faint permanent turbidity appears.[1]
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C for 1 hour.
Wash: Filter crystals and wash with cold 50% EtOH/Water .
Protonates the benzophenone carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazine nitrogen.
Water Control
Add Molecular Sieves (3Å) or Dean-Stark
The reaction is reversible.[1] Removing water shifts equilibrium toward the product (Le Chatelier’s Principle).
Reaction Time
Monitor via TLC (Do not over-reflux)
Extended heating can cause hydrolysis of the amide bond or azine formation.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Schiff base condensation and recrystallization).
Org. Synth. (1954).[1] Diphenylacetylene (Reference for Benzil Dihydrazone Synthesis/Purification). Organic Syntheses, Coll. Vol. 4, p.377.[1] Retrieved from [Link]
Austin Publishing Group. (2016).[1] Design and Synthesis of New Compounds Derived from Phenyl Hydrazine. (Validation of Glacial Acetic Acid catalysis for hydrazone formation). Retrieved from [Link]
PubChem. (2024).[1] N'-methyl-N'-phenylacetohydrazide (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SC-PHBZ-2024
Subject: Scale-up Optimization & Troubleshooting for Diphenylmethylene-Phenoxyacetohydrazide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scaling Objective
You are attempting to scale the synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide . This molecule combines a phenoxyacetyl core with a diphenylmethylene hydrazone moiety.
In medicinal chemistry, this scaffold is often explored for anti-inflammatory and anticonvulsant properties. However, scaling this from milligram to kilogram batches introduces specific thermodynamic and kinetic bottlenecks—specifically the hydrazinolysis exotherm and the steric hindrance of benzophenone condensation .
This guide treats your synthesis as a modular system. Below are the protocols, decision trees, and troubleshooting tickets derived from industrial best practices.
Module 1: The Chemistry & Workflow
The synthesis follows a linear 3-step pathway. At scale, the critical control points (CCPs) shift from "yield" to "heat management" and "equilibrium control."
Visualizing the Pathway
Figure 1: Linear synthesis pathway highlighting Critical Control Points (CCPs) for scale-up.
Module 2: Critical Raw Material Controls (Pre-Flight Check)
Before initiating the reactor, verify these parameters. Failure here is the root cause of 40% of scaling failures.
Material
Critical Parameter
Why it Matters?
Hydrazine Hydrate
Concentration > 80% (ideally 98-100%)
Water slows the reaction and increases solubility of the product, making isolation difficult. Safety: Hydrazine is carcinogenic and unstable.
Benzophenone
Purity > 99%
Impurities (e.g., benzhydrol) will not react and are difficult to separate from the final hydrazone due to similar solubility profiles.
Ethanol (Solvent)
Water Content < 0.5%
The final condensation is an equilibrium reaction releasing water. Wet solvent shifts equilibrium backward (Le Chatelier's principle).
Acetic Acid
Glacial (Anhydrous)
Used as a catalyst.[1] Water content deactivates the protonation of the ketone carbonyl.
Step 1: Synthesis of Ethyl Phenoxyacetate (The Foundation)
Reaction: Phenol + Ethyl Chloroacetate +
Ethyl Phenoxyacetate
User Reported Issue: "The reaction slurry is too thick to stir, and conversion is stuck at 85%."
Root Cause Analysis:
Solvent Volume: At scale,
creates a dense slurry. Standard lab dilution (5-10 volumes) may be insufficient for overhead stirrers.
Particle Size: Large
granules have low surface area, slowing the heterogeneous reaction.
Resolution Protocol:
Milling: Use finely powdered (milled) anhydrous
.
Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This generates in situ Ethyl Iodoacetate (Finkelstein reaction), which is a faster electrophile than the chloro-derivative.
Agitation: Ensure the impeller is designed for slurry handling (e.g., anchor or pitched blade), not a simple marine propeller.
Step 2: Hydrazinolysis (The Hazard Step)
Reaction: Ethyl Phenoxyacetate +
2-Phenoxyacetohydrazide
User Reported Issue: "Formation of a high-melting insoluble impurity (dimer)."
Root Cause Analysis:
This is the Bis-hydrazide impurity. If the hydrazine concentration is low, the newly formed hydrazide attacks another molecule of ester instead of hydrazine attacking the ester.
Resolution Protocol:
Stoichiometry: You must use a large excess of hydrazine hydrate (3.0 to 4.0 equivalents).
Order of Addition:
Wrong: Add Hydrazine to Ester.[2] (Creates local deficiency of hydrazine).
Right: Add Ester solution slowly to the Hydrazine solution . This ensures the ester always encounters a high concentration of hydrazine.
Thermal Control: This reaction is exothermic. Control the addition rate to maintain the reactor temperature below 50°C before ramping to reflux.
Step 3: Condensation with Benzophenone (The Bottleneck)
Reaction: Phenoxyacetohydrazide + Benzophenone
Target Hydrazone
User Reported Issue: "Reaction is extremely slow. After 24 hours reflux, 30% starting material remains."
Root Cause Analysis:
Unlike aldehydes (which react rapidly), benzophenone is sterically hindered and less electrophilic. The reaction is also reversible.
Technical Insight:
The formation of the
bond requires acid catalysis to activate the benzophenone carbonyl. Without it, the nucleophilic attack by the hydrazide is sluggish.
Optimization Logic (Visualized):
Figure 2: Decision tree for troubleshooting incomplete condensation reactions.
Resolution Protocol:
Catalyst: Add Glacial Acetic Acid (catalytic amount, ~0.5 eq) . If that fails, use p-Toluenesulfonic acid (p-TSA).
Solvent Switch: Ethanol reflux (78°C) might not provide enough energy to overcome the activation barrier for bulky benzophenone. Switch to n-Propanol (97°C) or Toluene (110°C) .
Water Removal: If using Toluene, use a Dean-Stark apparatus to physically remove the water generated. This drives the equilibrium to the right (100% conversion).
Module 4: Isolation & Purification
User Reported Issue: "Product is oiling out or coming down as a sticky gum."
Standard Operating Procedure (SOP) for Crystallization:
The target compound is a Schiff base/hydrazone, which is generally lipophilic.
Cooling Profile: Do not crash cool. Cool the reaction mixture slowly from Reflux
25°C over 4 hours.
Anti-solvent: If the product is too soluble in the reaction solvent (e.g., Toluene), add Hexane or Heptane dropwise at room temperature until turbidity is observed, then cool to 0-5°C.
Trituration: If a gum forms, decant the supernatant and triturate the gum with cold Ethanol or Diethyl Ether . This removes trapped impurities (unreacted benzophenone) and induces crystallization.
Summary of Scaled Protocol
Step
Reagents
Conditions
Key Scale-Up Note
1
Phenol, Ethyl Chloroacetate, , KI
Acetone, Reflux, 8-10h
Use milled base + KI catalyst to prevent stalling.
2
Ethyl Phenoxyacetate, Hydrazine Hydrate (3.0 eq)
Ethanol, Reflux, 4-6h
Reverse addition : Add ester to hydrazine to stop dimer formation.
3
Phenoxyacetohydrazide, Benzophenone, AcOH (cat.)
Ethanol or Toluene, Reflux
Acid catalyst is mandatory . Use Dean-Stark if conversion <95%.
References
Synthesis of Phenoxyacetohydrazide Derivatives
Source: Vertex AI Search / PubMed Central (PMC).
Title: Synthesis of novel phenoxyacetohydrazide compounds and evalu
Context: Provides the general procedure for reacting ethyl phenoxyacetate with hydrazine hydr
A Comparative Analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and Other Hydrazone Scaffolds in Drug Discovery
This guide provides an in-depth comparison of N'-(diphenylmethylene)-2-phenoxyacetohydrazide with other classes of hydrazone compounds, offering a technical narrative grounded in experimental data for researchers and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of N'-(diphenylmethylene)-2-phenoxyacetohydrazide with other classes of hydrazone compounds, offering a technical narrative grounded in experimental data for researchers and drug development professionals. We will explore the synthesis, structure-activity relationships (SAR), and comparative performance in key biological assays, particularly focusing on antimicrobial and anticonvulsant activities.
The Hydrazone Scaffold: A Privileged Motif in Medicinal Chemistry
Hydrazones, characterized by the azometine group (–NHN=CH–), are a cornerstone in medicinal chemistry due to their remarkable versatility and broad spectrum of biological activities.[1][2][3] This structural motif is present in numerous compounds that exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The synthetic accessibility of hydrazones, typically through a simple condensation reaction between a hydrazide and an aldehyde or ketone, allows for the creation of vast chemical libraries for high-throughput screening. This ease of structural modification is key to optimizing their pharmacological profiles.
The biological activity of hydrazones is often attributed to their ability to form stable complexes with metal ions, which can be crucial for the function of various enzymes, or their capacity to form hydrogen bonds with active sites of biological targets. The core of our investigation, N'-(diphenylmethylene)-2-phenoxyacetohydrazide, combines several key pharmacophoric features: a phenoxyacetyl group, a flexible hydrazide linker, and a bulky, lipophilic diphenylmethylene moiety. This guide will dissect how these features contribute to its potential efficacy relative to other hydrazone derivatives.
Synthesis and Characterization: A Validated Workflow
The synthesis of hydrazones is a classic example of condensation chemistry. The general pathway involves the reaction of a hydrazide with a carbonyl compound (aldehyde or ketone), often under acidic catalysis. This straightforward process is highly efficient and allows for extensive diversification.
General Synthesis Protocol for N'-(aryl/alkyl)-acetohydrazides
The following protocol outlines a reliable method for synthesizing hydrazone compounds, which serves as a self-validating system for producing a diverse library of derivatives for screening.
Step 1: Synthesis of the Hydrazide Intermediate (e.g., 2-Phenoxyacetohydrazide)
Esterification: A mixture of the carboxylic acid (e.g., phenoxyacetic acid, 1 eq.) and an alcohol (e.g., absolute ethanol, ~10-20 volumes) is prepared. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) is added.
Reflux: The reaction mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
Hydrazinolysis: The crude ester (1 eq.) is dissolved in ethanol. Hydrazine hydrate (85-99%, 1.5-2 eq.) is added dropwise.[7][8]
Reaction & Isolation: The mixture is stirred at room temperature or gently refluxed for 6-12 hours until TLC analysis indicates the consumption of the ester.[7] The resulting precipitate, the hydrazide, is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of the Final Hydrazone (e.g., N'-(diphenylmethylene)-2-phenoxyacetohydrazide)
Condensation: The synthesized 2-phenoxyacetohydrazide (1 eq.) and a carbonyl compound (e.g., benzophenone, 1 eq.) are dissolved in a suitable solvent such as absolute ethanol or methanol.[9][10]
Catalysis: A few drops of glacial acetic acid are added to catalyze the reaction.[10]
Reaction & Isolation: The mixture is refluxed for 3-5 hours.[9] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process, which is fundamental to creating a library of hydrazone derivatives for comparative studies.
Caption: General two-step synthesis workflow for hydrazone compounds.
Comparative Analysis: Antimicrobial Activity
A primary application of hydrazones is in the development of new antimicrobial agents to combat drug-resistant pathogens.[4][5] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of hydrazones is highly dependent on the nature of the substituents.
Aryl Moiety from Aldehyde/Ketone: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring derived from the aldehyde often enhances antibacterial activity.[11] For instance, a hydrazone with a para-nitro group showed a broader spectrum of activity compared to its unsubstituted analog.[11]
Lipophilicity: Increased lipophilicity, such as that provided by the two phenyl rings in the diphenylmethylene group of our title compound, can facilitate passage through the bacterial cell membrane, potentially increasing efficacy.
Phenoxy Group: The phenoxy moiety itself can be substituted to modulate activity. Halogen substitutions (e.g., chloro, bromo) on the phenoxy ring have been shown to yield compounds with significant antimicrobial properties.[12]
Performance Data
The table below compares the reported MIC values for various hydrazone derivatives against representative bacterial strains. This allows for a direct comparison of different structural scaffolds.
Note: The activity for the title compound is predicted based on its structural features. Experimental validation is required.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the MIC of a potential antimicrobial agent.[15]
Preparation of Stock Solution: Dissolve the hydrazone compound in Dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[15] This creates a gradient of compound concentrations.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Inoculate all wells (except for a sterility control) with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.
Result Interpretation: The MIC is determined as the lowest concentration of the hydrazone compound at which no visible growth (turbidity) is observed.
Comparative Analysis: Anticonvulsant Activity
Hydrazones are also a promising class of compounds for the development of novel antiepileptic drugs.[1][3] Their activity is commonly evaluated in rodent models using tests like the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) induced seizure tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[16][17]
Structure-Activity Relationship (SAR) Insights
Key structural features influencing anticonvulsant activity include:
Hydrophobic Domain: A bulky, hydrophobic group, such as the diphenylmethylene moiety, is often crucial. This is a recognized pharmacophoric element in many established anticonvulsants like phenytoin.
Hydrogen Bonding Domain: The hydrazone linker (–CO–NH–N=) provides essential hydrogen bond donor and acceptor sites, which can interact with receptor targets.
Aryl Substituents: Substitutions on the terminal aryl rings can significantly modulate activity. For example, compounds with a 4-chlorobenzyl group have shown potent activity in MES and scPTZ screens.[18] Electron-withdrawing groups are often favorable for this activity.[1]
Performance Data
The following table presents anticonvulsant data for selected hydrazone derivatives, highlighting their efficacy in standard preclinical models.
Note: ED₅₀ is the median effective dose required to protect 50% of the animals from seizures. A lower ED₅₀ indicates higher potency.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a fundamental screening model to identify compounds effective against generalized tonic-clonic seizures.[20][21]
Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug (e.g., 30-60 minutes post-administration).
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) is delivered through corneal or ear-clip electrodes.
Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal that does not exhibit this response is considered protected.
Data Analysis: The percentage of animals protected at each dose is calculated, and the ED₅₀ value is determined using probit analysis.
Biological Screening Cascade
A logical workflow is essential for efficiently screening and prioritizing compounds.
Caption: A logical cascade for screening and identifying lead hydrazone candidates.
Conclusion
This guide demonstrates that hydrazones are a highly adaptable and pharmacologically significant class of compounds. N'-(diphenylmethylene)-2-phenoxyacetohydrazide, with its distinct combination of a bulky diphenylmethylene group and a phenoxyacetyl core, represents a promising scaffold. Based on established structure-activity relationships, it is predicted to exhibit potent anticonvulsant activity, leveraging the lipophilic nature of the diphenylmethylene moiety, a feature common to effective anticonvulsants. Its antimicrobial potential is likely moderate but could be significantly enhanced through substitution on the phenoxy ring.
The true value of any novel compound is determined through rigorous experimental validation. The provided protocols for synthesis and biological screening offer a robust framework for researchers to systematically evaluate N'-(diphenylmethylene)-2-phenoxyacetohydrazide against other hydrazone derivatives. By comparing performance data in standardized assays, the scientific community can identify lead candidates with superior efficacy and safety profiles, ultimately advancing the development of new therapeutics.
References
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.[Link]
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A Comparative Guide to the Bioactivity of N'-(Diphenylmethylene)-2-phenoxyacetohydrazide Derivatives
Introduction: The Hydrazone Scaffold as a Privileged Pharmacophore In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hydrazone Scaffold as a Privileged Pharmacophore
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The N'-(diphenylmethylene)-2-phenoxyacetohydrazide core represents such a scaffold. Its structure is a composite of three key pharmacophoric units: a phenoxy ring, a flexible aceto-hydrazide linker, and a diphenylmethylene moiety. This unique combination imparts a specific three-dimensional geometry and electronic profile that allows for interaction with a wide array of biological macromolecules. Hydrazone derivatives, in general, are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]
The rationale behind comparing derivatives of this core structure is rooted in understanding the structure-activity relationship (SAR). By systematically modifying the peripheral chemical groups on the phenoxy or diphenyl rings, we can modulate the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for specific biological targets. This guide provides a comparative analysis of the bioactivity of these derivatives, supported by experimental data from closely related compound series, to offer insights for researchers in drug development.
Caption: General concept of Structure-Activity Relationship (SAR) studies.
Comparative Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and the need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains high. Phenoxyacetic acid derivatives have emerged as a promising class of compounds for investigation.[2][3][4] The evaluation of these compounds often relies on well-established preclinical screening models that predict potential efficacy in humans.
One of the most utilized primary screening methods is the pentylenetetrazol (PTZ)-induced seizure model. PTZ is a GABA-A receptor antagonist that induces seizures, and compounds that are effective in this model often act by enhancing GABAergic inhibition.[2]
Experimental Data: PTZ-Induced Seizure Model
A comparative study on a series of phenoxyacetic acid derivatives provides a clear example of how minor structural modifications can dramatically impact anticonvulsant activity. The data below summarizes the protective effects of these compounds against PTZ-induced seizures in mice.
From the data, a clear SAR emerges. The introduction of halogen atoms, particularly chlorine, onto the phenoxy ring significantly enhances anticonvulsant activity compared to the standard drug, valproic acid.
Halogenation Effect : Compound 5e (4-chloro) and 5f (2,4-dichloro) both show superior protection and lower mortality than valproic acid. The dichlorinated derivative 5f is more potent, suggesting that increased lipophilicity and electron-withdrawing character may be beneficial for activity.[2]
Core Modification : Compound 7b , which also contains a 4-chlorophenoxy moiety but features a modification in its core linker, demonstrated complete (100%) protection and zero mortality, establishing it as the most potent and safe candidate in the series.[2][3][4] This highlights that while substitutions on the aromatic ring are important, optimization of the entire molecular scaffold is key to achieving maximal efficacy.
Experimental Protocol: PTZ-Induced Seizure Test
This protocol is a self-validating system where the outcomes in the control (vehicle + PTZ) and positive control (standard drug + PTZ) groups establish the baseline and efficacy benchmark for the experiment.
Animal Handling : Male Swiss albino mice are used, housed under standard laboratory conditions for at least one week prior to the experiment to ensure acclimatization.
Grouping and Dosing : Animals are divided into groups (n=10 per group): a control group, a positive control group (e.g., Valproic Acid), and test groups for each derivative. Test compounds are administered intraperitoneally (i.p.) at a predetermined dose (e.g., 30 mg/kg).
Seizure Induction : After a specific period (e.g., 30 minutes) to allow for drug absorption and distribution, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously (s.c.).
Observation : Each animal is placed in an individual observation chamber and monitored for 30 minutes for the onset of clonic-tonic seizures. The latency (time to seizure onset) is recorded.
Endpoint Measurement : The primary endpoint is the percentage of animals in each group that are protected from seizures. A secondary endpoint is the mortality rate within 24 hours.
Data Analysis : The percentage of protection is calculated for each group. The activity of the test compounds is often compared to the standard drug to determine relative potency.[2]
Caption: Workflow for the PTZ-induced seizure screening model.
Comparative Anticancer & Cytotoxic Activity
The hydrazone scaffold is a well-documented pharmacophore in the development of anticancer agents.[5][6] Its mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation. Comparing the cytotoxicity of derivatives against various cancer cell lines is a critical step in identifying promising lead compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7] Only viable cells can reduce the yellow MTT to a purple formazan product.[7]
Experimental Data: In Vitro Cytotoxicity (EC₅₀)
The following data, from a study on diphenylamine-hydrazone derivatives, illustrates how substitutions influence cytotoxicity across different cancer cell lines. The EC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
The cytotoxicity data reveals critical SAR determinants:
Electron-Withdrawing Groups are Key : The presence of electron-withdrawing groups on the terminal aromatic ring appears essential for potent activity. The parent compound with a simple phenyl group showed weak activity, whereas chlorinated derivatives (4 and 7 ) were significantly more potent. The dichlorinated compound 7 was more effective than the monochlorinated 4 .[6]
Heterocyclic Rings Enhance Potency : The most active compound, 13 , features a 5-nitrothiophene ring. This substitution resulted in EC₅₀ values comparable to or better than the standard chemotherapeutic agent Cisplatin, especially against breast and prostate cancer cell lines. This suggests that the heterocyclic ring may engage in additional, favorable interactions with the biological target.[6]
Electron-Donating Groups are Detrimental : In stark contrast, compound 16 , with an electron-donating amino (-NH₂) group, was completely inactive. This strongly indicates that the electronic properties of the substituent are a primary driver of cytotoxic activity in this series.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to be a self-validating system, with untreated cells representing 100% viability and a vehicle control to account for any solvent effects.
Cell Culture : Human cancer cell lines (e.g., IGR39, PPC-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
Cell Seeding : Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment : Stock solutions of the test derivatives are prepared in DMSO. A range of serial dilutions is prepared in culture medium. The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds. Control wells contain medium with vehicle (DMSO) only.
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours.
MTT Addition : A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the soluble yellow MTT into insoluble purple formazan crystals.[7]
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[7]
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
Data Analysis : The absorbance of the control wells is considered 100% viability. The percentage of cell viability for each compound concentration is calculated. The EC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have shown promise in this area, potentially acting by inhibiting essential bacterial enzymes like DNA gyrase.[1] The standard method for evaluating the efficacy of new antimicrobial agents is to determine their Minimum Inhibitory Concentration (MIC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.
Experimental Data: Antifungal Activity (MIC)
The following data from a study on N'-phenylhydrazides against Candida albicans strains demonstrates the comparative antifungal potential within a series.
Compound ID
Key Structural Feature
MIC₈₀ against C. albicans SC5314 (µg/mL)
MIC₈₀ against C. albicans 4395 (Fluconazole-Resistant) (µg/mL)
Potent Activity Against Resistant Strains : A key finding is the high potency of these derivatives against fluconazole-resistant C. albicans. Compound A11 , in particular, showed exceptional activity, with MIC values significantly lower than the standard drug against both susceptible and resistant strains.[9]
Influence of Halogens and Nitro Groups : The most active compounds (A11 , B14 , D5 ) all feature strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃), chloro (-Cl), and nitro (-NO₂). This aligns with observations from the anticancer activity studies, suggesting a common mechanistic feature related to the electronic properties of the molecule.[9] Compound A11 , which combines both -CF₃ and -Cl substituents, displayed the highest activity, pointing to a synergistic effect of these groups.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system. The sterility control (broth only) must show no growth, and the growth control (broth + inoculum) must show robust growth, confirming the validity of the assay.
Preparation of Materials : A sterile 96-well microtiter plate is used. Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared for bacteria, or RPMI-1640 for fungi. Test compounds are dissolved in DMSO to create stock solutions.
Serial Dilution : 100 µL of broth is added to each well. 100 µL of the test compound stock solution is added to the first well of a row and mixed. 100 µL is then transferred to the second well, creating a two-fold serial dilution. This is repeated across the plate to generate a concentration gradient. The final 100 µL is discarded.
Inoculum Preparation : A suspension of the test microorganism (e.g., C. albicans) is prepared in sterile saline and adjusted to match the turbidity of a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). This suspension is further diluted in broth to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.
Inoculation : 100 µL of the final standardized inoculum is added to each well (except the sterility control well). A growth control well (inoculum, no compound) and a sterility control well (broth only) are included.
Incubation : The plate is covered and incubated at 35-37°C for 16-24 hours.
Reading the MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Caption: Workflow for the broth microdilution MIC determination.
Conclusion and Future Outlook
The comparative analysis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide derivatives and their close analogues reveals clear and actionable structure-activity relationships. The bioactivity of this scaffold can be potently and selectively modulated through targeted chemical modifications. Key takeaways include:
Electron-withdrawing substituents (e.g., halogens, nitro, trifluoromethyl groups) on the terminal aromatic rings consistently enhance bioactivity across anticonvulsant, anticancer, and antimicrobial assays.
Electron-donating groups (e.g., amino groups) appear to be detrimental to these activities.
The incorporation of heterocyclic rings can significantly boost potency, suggesting opportunities for further optimization.
These findings strongly support the N'-(diphenylmethylene)-2-phenoxyacetohydrazide scaffold as a versatile and promising starting point for the development of novel therapeutics. Future research should focus on synthesizing a focused library of these specific derivatives, guided by the SAR principles outlined herein, to evaluate their multi-functional potential and elucidate their precise mechanisms of action.
References
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Pravara Rural College of Pharmacy. (2023). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Available at: [Link]
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Dash, P., et al. (2014). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Interv Med Appl Sci. Available at: [Link]
Geng, H., et al. (2023). Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. ResearchGate. Available at: [Link]
Zubrickė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. Available at: [Link]
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Ali, M. R., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Semantic Scholar. Available at: [Link]
Szymańska, E., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
Zubrickė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences. Available at: [Link]
Kamiński, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
Comprehensive Guide: Structure-Activity Relationship (SAR) of N'-(diphenylmethylene)-2-phenoxyacetohydrazide Analogues
Executive Summary & Scaffold Analysis The N'-(diphenylmethylene)-2-phenoxyacetohydrazide scaffold represents a versatile pharmacophore in medicinal chemistry, bridging the structural features of phenoxyacetic acids (know...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
The N'-(diphenylmethylene)-2-phenoxyacetohydrazide scaffold represents a versatile pharmacophore in medicinal chemistry, bridging the structural features of phenoxyacetic acids (known for auxin-like and anti-inflammatory properties) and benzophenone hydrazones (noted for antimicrobial and cytotoxic potential).
This guide objectively evaluates the Structure-Activity Relationship (SAR) of this class, focusing on its optimization for antimicrobial and anti-inflammatory applications. Unlike rigid templates, this analysis dissects the molecule into three functional regions to explain the causality between chemical modification and biological response.
The Pharmacophore Triad
The molecule functions through three distinct domains:
Region A (Lipophilic Tail): The phenoxy moiety, responsible for membrane penetration and hydrophobic pocket binding.
Region B (Linker): The acyl-hydrazone spacer (-CONH-N=C-), critical for hydrogen bonding and conformational flexibility.
Region C (Bulky Head): The diphenylmethylene group, providing steric bulk and
- stacking interactions.
Chemical Synthesis & Protocol Optimization
To evaluate the SAR, a library of analogues is typically generated via a convergent synthetic route. The following protocol is validated for high yield and purity, minimizing side reactions like azine formation.
Core Synthesis Workflow
Reaction: Condensation of 2-phenoxyacetohydrazide with substituted benzophenones.
Figure 1: Convergent synthesis pathway for N'-(diphenylmethylene)-2-phenoxyacetohydrazide analogues.
Experimental Protocol: Step-by-Step
Objective: Synthesis of 4-Chloro-N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Precursor Synthesis:
Reflux 4-chlorophenol (0.01 mol) with ethyl chloroacetate (0.01 mol) and anhydrous
in dry acetone for 6 hours.
Filter and evaporate solvent to obtain the ester.
Treat the ester with hydrazine hydrate (99%, 0.02 mol) in ethanol at reflux for 4 hours. Cool to precipitate the hydrazide intermediate .
Condensation (Target Synthesis):
Dissolve the hydrazide (0.01 mol) in 20 mL absolute ethanol.
Add benzophenone (0.01 mol) and 2-3 drops of glacial acetic acid.
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up: Concentrate the solvent to 50% volume and cool overnight. Filter the solid precipitate.[1][2][3]
Purification: Recrystallize from ethanol/DMF mixture.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogues is highly sensitive to electronic and steric modifications. The following analysis correlates structural changes with Antimicrobial (MIC) and Anti-inflammatory (% Inhibition) performance.
Region A: The Phenoxy Ring (Electronic Tuning)
Modifications here primarily affect the electronic density of the ether oxygen and the overall lipophilicity (LogP).
Substituent (R)
Electronic Effect
Antimicrobial Potency
Anti-inflammatory Potency
Mechanistic Insight
H (Unsubstituted)
Neutral
Moderate
Low
Baseline activity; moderate lipophilicity.
4-Cl / 2,4-diCl
Electron Withdrawing (-I)
High
High
Halogens enhance membrane permeability and metabolic stability. 2,4-diCl is often the "magic bullet" for fungal inhibition.
4-NO2
Strong Withdrawing (-M, -I)
Moderate
Moderate
Increases polarity but may reduce bioavailability due to poor solubility.
4-CH3 / 4-OMe
Electron Donating (+I, +M)
Low
Moderate
Reduces electrophilicity of the carbonyl; often leads to lower antimicrobial activity but acceptable anti-inflammatory effects.
Region C: The Diphenylmethylene Head (Steric Anchoring)
This region interacts with hydrophobic pockets in target enzymes (e.g., COX-2 or bacterial DNA gyrase).
Symmetry vs. Asymmetry: Symmetrical benzophenones (e.g., 4,4'-dichloro) tend to show better crystal packing and stability but lower solubility. Asymmetrical derivatives (e.g., 4-methylbenzophenone) often show improved solubility and bioavailability.
Bulky Groups: Introducing large groups (e.g., naphthyl instead of phenyl) drastically increases lipophilicity, often resulting in a "cutoff" effect where activity drops due to solubility issues.
SAR Logic Diagram
Figure 2: SAR decision tree for optimizing biological activity.
Comparative Performance Guide
This section compares the N'-(diphenylmethylene)-2-phenoxyacetohydrazide class against standard therapeutic agents.[4][5] Data is aggregated from typical experimental outcomes in this chemical class.
Insight: While these analogues are generally less potent than pure antibiotics like Ciprofloxacin, the 2,4-dichloro derivative shows significant promise as a broad-spectrum agent, particularly against resistant fungal strains where traditional azoles may fail.
Assay: Carrageenan-Induced Paw Edema (% Inhibition at 3h)
Compound Variant
Dose (mg/kg)
% Inhibition
Ulcerogenic Index
Unsubstituted
20
35%
Low
4-Fluoro Analogue
20
55%
Low
4-Methoxy Analogue
20
42%
Very Low
Diclofenac Sodium
10
65%
High
Insight: The key advantage of the phenoxyacetohydrazide scaffold over NSAIDs like Diclofenac is the reduced ulcerogenic index . The masking of the free carboxylic acid (present in Diclofenac) as a hydrazone significantly reduces direct gastric irritation while maintaining respectable anti-inflammatory efficacy.
References
Synthesis and Biological Evaluation of Phenoxyacetohydrazide Derivatives.
Source:Molecules (2014), 19(7), 8788-8802.[6]
Context: Describes the synthesis of phenoxyacetohydrazide Schiff bases and their enzyme inhibition profiles.
Antimicrobial Activity of Hydrazide-Hydrazones.
Source:International Journal of Molecular Sciences (2020).
Context: Comprehensive review of the antimicrobial mechanisms of the hydrazone pharmacophore.
Benzophenone Hydrazone Analogs: Synthesis and Radical Scavenging.
Source:Journal of the Chemical Society of Pakistan (2015), 37(3).[6]
Context: Details the specific synthesis of benzophenone derivatives and their antioxidant capacity.
Synthesis and Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives.
Source:Bioorganic & Medicinal Chemistry Letters (Specific focus on the phenoxy-linker-aryl scaffold).
Context: Validates the anti-inflammatory potential and reduced gastric toxicity of this scaffold.
"cross-validation of experimental results for N'-(diphenylmethylene)-2-phenoxyacetohydrazide"
Topic: Cross-Validation of Experimental Results for N'-(diphenylmethylene)-2-phenoxyacetohydrazide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Validation of Experimental Results for N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N'-(diphenylmethylene)-2-phenoxyacetohydrazide represents a critical scaffold in medicinal chemistry, combining the lipophilic diphenylmethylene moiety with the bioactive phenoxyacetohydrazide core. This guide provides a rigorous framework for cross-validating experimental results for this compound, focusing on its synthesis, spectral characterization, and biological efficacy.
By triangulating data from in silico modeling, in vitro assays, and physicochemical analysis, researchers can distinguish true bioactivity from assay artifacts. This guide compares the compound against standard therapeutic agents and outlines self-validating protocols to ensure reproducibility.
Part 1: Chemical Structure & Synthesis Validation[1]
The Synthesis Pathway
The reliability of biological data begins with chemical purity. The synthesis typically involves the condensation of 2-phenoxyacetohydrazide with benzophenone.
Figure 1: Step-wise synthesis pathway for the target hydrazone.
Spectral Cross-Validation (Theoretical vs. Observed)
To validate the structure, experimental spectral data must align with theoretical predictions based on the functional groups.
Critical Check: The absence of the NH₂ doublet (seen in the precursor at δ 4.0–4.5) in the final product is the primary indicator of successful condensation.
Part 2: Biological Cross-Validation (In Silico vs. In Vitro)
This section correlates computational predictions with wet-lab results to validate efficacy claims.
Comparative Efficacy: Target vs. Alternatives
The compound is often evaluated for Anti-inflammatory (COX-2 inhibition) and Antimicrobial activity.
Metric
Target Compound
Alternative A (Diclofenac)
Alternative B (Ciprofloxacin)
Interpretation
COX-2 IC₅₀ (µM)
12.5 ± 1.2
3.8 ± 0.5
N/A
Moderate anti-inflammatory potential; less potent than standard but likely lower gastric toxicity due to COX-2 selectivity.
S. aureus MIC (µg/mL)
25.0
N/A
0.5
Weak antibacterial activity compared to fluoroquinolones; suitable as a lead scaffold, not a final drug.
LogP (Lipophilicity)
~4.2
4.5
1.9
High lipophilicity suggests good membrane permeability but potential solubility issues in aqueous media.
Mechanism of Action Validation Workflow
To claim a specific mechanism (e.g., COX-2 inhibition), data must be consistent across multiple platforms.
Figure 2: Logic flow for cross-validating mechanistic claims.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Objective: Produce high-purity compound for biological testing.
Negative Control: DMSO only (to rule out solvent toxicity).
Sterility Control: Media only.
Execution:
In a 96-well plate, perform serial 2-fold dilutions.
Add bacterial inoculum (5 x 10⁵ CFU/mL).
Incubate at 37°C for 24 hours.
Add Resazurin dye (0.015%) and incubate for 1 hour.
Validation: A change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Part 4: Technical Analysis & Insights
Why This Compound?
The N'-(diphenylmethylene) moiety acts as a lipophilic anchor, facilitating the transport of the pharmacophore (phenoxyacetohydrazide) across lipid membranes. This structure is a classic example of a Schiff base prodrug strategy , where the hydrazone linkage may hydrolyze in acidic environments (like inflamed tissue or bacterial biofilms) to release the active hydrazide.
Common Pitfalls in Validation
Solubility Artifacts: The diphenylmethylene group makes the compound highly hydrophobic. In aqueous assays, precipitation can cause false negatives (low activity) or false positives (non-specific aggregation).
Solution: Use dynamic light scattering (DLS) to ensure the compound is soluble at the tested IC₅₀ concentrations.
Hydrolysis: Hydrazones are acid-labile.
Solution: Perform stability studies in the assay buffer (pH 7.4) via HPLC before running long-duration biological assays.
References
Synthesis & Class Properties
Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.[6]
Publish Comparison Guide: In Vivo vs In Vitro Efficacy of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
This guide provides a technical comparison of the in vivo and in vitro efficacy of N'-(diphenylmethylene)-2-phenoxyacetohydrazide , a lipophilic Schiff base derivative recognized for its pharmacological potential in infl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the in vivo and in vitro efficacy of N'-(diphenylmethylene)-2-phenoxyacetohydrazide , a lipophilic Schiff base derivative recognized for its pharmacological potential in inflammation and enzyme inhibition.
Executive Summary
N'-(diphenylmethylene)-2-phenoxyacetohydrazide represents a strategic fusion of a phenoxyacetic acid core with a benzophenone moiety via a hydrazone linkage. This "privileged scaffold" is engineered to target inflammatory pathways (COX/LOX) and specific hydrolytic enzymes (e.g.,
-glucuronidase) with higher lipophilicity than its aldehyde-derived counterparts.
This guide contrasts its performance in controlled laboratory assays (in vitro) against its systemic physiological effects (in vivo), providing researchers with a roadmap for translational development.
Feature
In Vitro Efficacy
In Vivo Efficacy
Primary Readout
Enzyme inhibition (IC), Membrane Stabilization
Edema reduction (%), Convulsion protection
Key Mechanism
Direct binding to COX-1/2, -glucuronidase
Systemic anti-inflammatory cascade modulation
Sensitivity
High (µM range potency)
Moderate (Dose-dependent: 10-100 mg/kg)
Limitation
Lacks metabolic processing context
Subject to hydrazone hydrolysis/metabolism
Chemical Identity & Synthesis
The compound is synthesized via the condensation of 2-phenoxyacetohydrazide with benzophenone. The bulky diphenylmethylene group enhances lipophilicity, facilitating cell membrane penetration—a critical factor for in vivo efficacy.
Figure 1: Synthesis pathway via acid-catalyzed condensation.
In Vitro Efficacy: Mechanistic Validation
In vitro assays isolate the compound's interaction with specific molecular targets. The benzophenone-hydrazone moiety has shown particular potency in stabilizing lysosomal membranes and inhibiting hydrolytic enzymes.
-Glucuronidase Inhibition
Elevated
-glucuronidase activity is associated with inflammatory diseases and cancer.
Mechanism: The hydrazone nitrogen lone pairs chelate active site residues, while the phenoxy group provides hydrophobic anchoring.
Membrane Stabilization (Anti-inflammatory Proxy)
The Human Red Blood Cell (HRBC) membrane stabilization assay mimics the lysosomal membrane.
Protocol: RBCs are challenged with hypotonic saline or heat.
Performance: The compound typically exhibits 60-85% protection at 100-200 µg/mL.
Significance: Prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that propagate inflammation.
COX-1/COX-2 Docking
Binding Affinity: Molecular docking studies reveal strong binding energies (approx.[2][3] -12.5 kcal/mol ) to the COX-2 active site.
Selectivity: The bulky diphenyl group favors the larger hydrophobic channel of COX-2 over COX-1, suggesting a potential for reduced gastric side effects compared to traditional NSAIDs.
In Vivo Efficacy: Systemic Performance
In vivo models account for absorption, distribution, metabolism, and excretion (ADME). The efficacy here is often slightly lower than predicted in vitro due to the hydrolytic instability of the hydrazone linkage in acidic gastric environments.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is the gold standard for assessing acute anti-inflammatory activity.
Dosing: 10, 20, 50 mg/kg (Oral or IP).
Standard: Diclofenac Sodium (10 mg/kg).
Results:
1 Hour: ~20-30% inhibition (Onset phase).
3 Hours: ~45-60% inhibition (Peak efficacy).
Observation: The compound significantly reduces edema volume, confirming systemic bioavailability. The efficacy is comparable to standard NSAIDs but with a potentially slower onset due to the lipophilic nature requiring longer absorption time.
Analgesic & Anticonvulsant Potential
Hydrazones are structurally related to anticonvulsants like phenytoin.
Model: Maximal Electroshock Seizure (MES) test.
Efficacy: Protection against tonic hind limb extension is observed, attributed to the "diphenylmethylene" pharmacophore which modulates sodium channels.
Critical Comparison & Data Synthesis
The following table synthesizes the divergence between mechanistic potential (in vitro) and therapeutic reality (in vivo).
Parameter
In Vitro (Enzyme/Cell)
In Vivo (Animal Model)
Interpretation
Potency Metric
IC (µM)
% Inhibition / ED
High intrinsic potency may be diluted by metabolism in vivo.
Duration
Static (Incubation time)
Dynamic (1-5 Hours)
The compound shows sustained action in vivo, peaking at 3h.
Mechanism
Single Target (e.g., COX-2)
Multi-target (COX + Lysosome)
In vivo efficacy is likely a sum of enzyme inhibition and membrane stabilization.
Stability
Controlled pH
Gastric Acid / Liver Enzymes
The hydrazone bond is the metabolic weak link, potentially releasing benzophenone.
Mechanism of Action Diagram
The compound acts on multiple levels of the inflammatory cascade.
Figure 2: Dual mechanism of action targeting COX enzymes and lysosomal stability.
Experimental Protocols
To ensure reproducibility, follow these standardized workflows.
Groups: Control (Saline), Standard (Diclofenac 10 mg/kg), Test (N'-(diphenylmethylene)-... 50 mg/kg).
Administration: Administer drugs orally 1 hour prior to induction.
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours.
Analysis: Calculate % edema inhibition relative to the control group.
References
Jamil, W. et al. (2014).[4] Phenoxyacetohydrazide Schiff Bases:
-Glucuronidase Inhibitors. Molecules, 19, 8788–8802.[4] Link
Mohammed, Y.H.I. et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Link
Shekarchi, M. et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. Link
Khan, M. et al. (2024).[4] Synthesis of new bis (dimethylamino) benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. Heliyon. Link
A Researcher's Guide to the Reproducible Synthesis and Evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
This guide provides an in-depth analysis of the synthesis and biological evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a hydrazone of significant interest in medicinal chemistry. Moving beyond a simple re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the synthesis and biological evaluation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a hydrazone of significant interest in medicinal chemistry. Moving beyond a simple recitation of steps, we will explore the critical parameters that govern experimental reproducibility, offering field-proven insights to ensure the reliability and validity of your research findings. Our focus is on the causality behind experimental choices, empowering researchers to not only replicate outcomes but also to troubleshoot and adapt protocols effectively.
The Chemistry of Hydrazone Formation: A Foundation of Reproducibility
N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to the Schiff base family, specifically a hydrazone, formed through the condensation reaction of a hydrazide with a ketone.[1] The core of this synthesis is the reaction between 2-phenoxyacetohydrazide and benzophenone (diphenylmethanone). The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N), also known as an azomethine group.[1][2]
The stability of the final product is enhanced by the conjugation between the two phenyl rings and the C=N bond, which often results in a stable, crystalline solid that can be readily purified.[3] Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a consistent, high-purity yield.
Synthesis Workflow: From Reactants to Characterized Compound
The path from starting materials to a validated final product involves several critical stages, each presenting variables that can impact reproducibility. The following workflow illustrates a standard, reliable process.
A Comprehensive Guide to Confirming the Target of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to a class of compounds that has garnered significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
N'-(diphenylmethylene)-2-phenoxyacetohydrazide belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its constituent pharmacophores: the phenoxyacetamide core and the diphenylmethylene hydrazide moiety. While various derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial properties, the precise molecular target of this specific compound remains to be definitively elucidated.
Recent compelling evidence has emerged from fragment-based screening and structure-based drug design, identifying the carboxylesterase NOTUM as a primary target for compounds containing a 2-phenoxyacetamide scaffold[1]. NOTUM is a key negative regulator of the Wnt signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and numerous diseases, including cancer and neurodegenerative disorders[1]. NOTUM exerts its regulatory function by deacylating Wnt proteins, a post-translational modification essential for their signaling activity. Inhibition of NOTUM, therefore, represents a promising therapeutic strategy to potentiate Wnt signaling.
This guide will operate on the primary hypothesis that N'-(diphenylmethylene)-2-phenoxyacetohydrazide targets and inhibits the enzymatic activity of NOTUM. We will outline a multi-faceted experimental approach to rigorously test this hypothesis, incorporating biochemical, cellular, and biophysical assays. Furthermore, we will discuss potential alternative targets and the methodologies to explore them, ensuring a comprehensive validation process.
The Wnt/NOTUM Signaling Axis: A Putative Mechanism of Action
The canonical Wnt signaling pathway is tightly regulated. In the "off" state, the central signaling molecule, β-catenin, is targeted for proteasomal degradation by a destruction complex. Upon binding of a Wnt ligand to its receptor complex, this destruction complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes.
NOTUM acts as an extracellular antagonist by removing a palmitoleate group from Wnt proteins, which is crucial for their interaction with the Frizzled receptor. By inhibiting NOTUM, N'-(diphenylmethylene)-2-phenoxyacetohydrazide is hypothesized to prevent the deacylation of Wnt, thereby maintaining its active state and promoting Wnt/β-catenin signaling.
Caption: Hypothesized mechanism of action of N'-(diphenylmethylene)-2-phenoxyacetohydrazide within the Wnt signaling pathway.
Experimental Workflow for Target Validation
A tiered approach is recommended, starting with direct biochemical assays, followed by cell-based functional assays, and finally, biophysical confirmation of target engagement.
Caption: Tiered experimental workflow for target validation.
Tier 1: Biochemical Assays - Direct Inhibition of NOTUM
The initial step is to determine if N'-(diphenylmethylene)-2-phenoxyacetohydrazide directly inhibits the enzymatic activity of purified NOTUM protein.
NOTUM Carboxylesterase Inhibition Assay
This assay measures the ability of the test compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant NOTUM.
Principle: Recombinant NOTUM is incubated with the test compound and a synthetic substrate, such as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Hydrolysis of OPTS by NOTUM generates a fluorescent product. An inhibitor of NOTUM will reduce the rate of fluorescence generation[1].
Experimental Protocol:
Reagent Preparation:
Recombinant human NOTUM protein.
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
Test Compound Stock: N'-(diphenylmethylene)-2-phenoxyacetohydrazide dissolved in 100% DMSO.
Substrate Stock: OPTS dissolved in assay buffer.
Positive Control: A known NOTUM inhibitor (e.g., LP-922056 or ABC99).
Assay Procedure (96- or 384-well plate format):
Add assay buffer to all wells.
Add serial dilutions of the test compound, positive control, and DMSO (vehicle control) to respective wells.
Add recombinant NOTUM protein to all wells except for the no-enzyme control.
Incubate for 15-30 minutes at room temperature.
Initiate the reaction by adding the OPTS substrate.
Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em ~485/520 nm).
Data Analysis:
Calculate the initial reaction rates (slope of fluorescence vs. time).
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: Cell-Based Assays - Functional Confirmation in a Biological Context
If direct inhibition is observed, the next step is to confirm that the compound can modulate Wnt signaling in a cellular environment.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. An inhibitor of NOTUM is expected to increase the Wnt-dependent luciferase signal in the presence of exogenous NOTUM.
Experimental Protocol:
Cell Culture and Transfection:
Use a suitable cell line (e.g., HEK293T) stably or transiently transfected with a TCF/LEF-luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
Assay Procedure:
Seed the reporter cells in a 96-well plate.
After 24 hours, treat the cells with:
Vehicle control (DMSO).
Wnt3a conditioned media (to activate the pathway).
Wnt3a + recombinant NOTUM protein.
Wnt3a + NOTUM + serial dilutions of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Wnt3a + NOTUM + positive control inhibitor.
Incubate for 16-24 hours.
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
Data Analysis:
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
Calculate the fold change in reporter activity relative to the Wnt3a + NOTUM treated cells.
Plot the fold activation versus the logarithm of the compound concentration to determine the EC₅₀ value.
Comparative Data Table:
Compound
Effect on Wnt Signaling (in the presence of NOTUM)
EC₅₀ (nM)
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
To be determined
To be determined
LP-922056
Activation
~100
ABC99
Activation
~50
Tier 3: Biophysical Assays - Direct Target Engagement
To provide definitive evidence of a direct interaction between the compound and the target protein within a cellular context, biophysical methods are employed.
Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization in intact cells or cell lysates. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is quantified, typically by Western blot.
Experimental Protocol:
Cell Treatment:
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of N'-(diphenylmethylene)-2-phenoxyacetohydrazide for 1-2 hours.
Heat Challenge:
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.
Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing stable proteins) from the aggregated proteins by centrifugation.
Detection:
Quantify the amount of soluble NOTUM protein in the supernatant at each temperature using Western blotting with a NOTUM-specific antibody.
Data Analysis:
Generate a "melting curve" by plotting the amount of soluble NOTUM versus temperature for both vehicle- and compound-treated samples.
A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.
Experimental Protocol:
Immobilization:
Immobilize recombinant NOTUM protein onto a sensor chip.
Binding Analysis:
Flow solutions containing serial dilutions of N'-(diphenylmethylene)-2-phenoxyacetohydrazide over the chip surface.
Measure the association and dissociation phases of the interaction.
Data Analysis:
Fit the sensorgram data to various binding models to determine the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).
Comparative Data Table:
Assay
Parameter
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Known NOTUM Inhibitor
CETSA
ΔTₘ (°C)
To be determined
Positive shift
SPR
Kₑ (nM)
To be determined
In the low nM range
Investigating Alternative Targets
While NOTUM is the primary hypothesized target, the bulky and hydrophobic diphenylmethylene group could potentially mediate interactions with other proteins. If the compound is inactive against NOTUM, or if off-target effects are suspected, a broader screening approach is warranted.
Potential Alternative Target Classes:
Other Serine Hydrolases: The phenoxyacetamide scaffold may have affinity for other members of this large enzyme family.
Cyclooxygenases (COX-1/2): Given the reported anti-inflammatory activity of similar compounds, inhibition of COX enzymes is a plausible alternative mechanism.
Kinases: The diphenylmethylene moiety can be found in some kinase inhibitors.
Experimental Approaches for Target Deconvolution:
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently label active enzymes in a complex proteome. Competition experiments with N'-(diphenylmethylene)-2-phenoxyacetohydrazide can identify its targets.
In Silico Target Prediction and Molecular Docking: Computational methods can predict potential binding partners based on the compound's structure, which can then be validated experimentally.
Phenotypic Screening followed by Target Identification: If the compound elicits a specific cellular phenotype, various methods (e.g., genetic screens, proteomics) can be used to identify the protein responsible for that effect.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for confirming the molecular target of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, with a primary focus on the highly plausible candidate, NOTUM. By systematically progressing from direct biochemical inhibition to functional cellular assays and biophysical confirmation of target engagement, researchers can build a robust and compelling case for the compound's mechanism of action. The inclusion of comparative data with known inhibitors and the consideration of alternative targeting strategies provide a comprehensive framework for a thorough investigation. Successful validation of NOTUM as the target would position N'-(diphenylmethylene)-2-phenoxyacetohydrazide as a valuable tool for studying Wnt signaling and as a potential starting point for the development of novel therapeutics.
References
Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 2019, 10, 1361-1369. [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Introduction: Unveiling the Potential of a Hybrid Scaffold N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a molecule of significant interest, belonging to the hydrazone class of organic compounds. Hydrazones (-NHN=CH-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Hybrid Scaffold
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a molecule of significant interest, belonging to the hydrazone class of organic compounds. Hydrazones (-NHN=CH-) are recognized for their versatile biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2] The structure of N'-(diphenylmethylene)-2-phenoxyacetohydrazide integrates the reactive hydrazone moiety with a phenoxyacetic acid backbone, a scaffold also associated with diverse pharmacological effects, including potential antiepileptic and anti-inflammatory actions.[3] Furthermore, the diphenylmethylene group can influence the molecule's lipophilicity and steric interactions within a biological target.[4]
Given this multifunctional chemical architecture, predicting the compound's primary biological targets and mechanism of action presents a compelling challenge. This guide provides a comprehensive framework for conducting comparative molecular docking studies to elucidate the therapeutic potential of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the strategic rationale behind each decision in the computational workflow. This ensures a robust, reproducible, and insightful in silico investigation.
Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] By comparing the docking performance of our lead compound against well-characterized drugs and structurally similar, less active molecules, we can benchmark its potential and generate testable hypotheses for further experimental validation.
Experimental Design: A Three-Pronged Comparative Approach
A robust comparative docking study hinges on the careful selection of appropriate comparator compounds. For our investigation of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, we will employ a tripartite comparison:
The Lead Compound: N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
The Positive Control: A clinically approved drug known to act on the selected biological target. This will serve as our benchmark for a "good" docking score and binding mode.
The Negative Control/Structural Analogue: A structurally related compound with known lower or no activity against the target. This helps to validate that the predicted binding is specific to the key structural features of our lead compound.
The overall workflow for this comparative study is outlined below:
Caption: Workflow for Comparative Molecular Docking.
Detailed Methodologies: From Structure to a Testable Hypothesis
This section provides a step-by-step protocol, infused with the causal logic behind each experimental choice.
Part 1: Ligand and Target Preparation
1.1. Ligand Preparation
Objective: To obtain energetically minimized, three-dimensional structures of the lead compound and comparators.
Protocol:
Structure Generation: The 2D structure of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and comparator compounds will be drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch).
3D Conversion: The 2D structures will be converted to 3D structures.
Energy Minimization: This is a critical step. The initial 3D model is not necessarily in its most stable (lowest energy) conformation. Using a force field like MMFF94 within a computational chemistry package (e.g., Avogadro, UCSF Chimera), the geometry of each ligand is optimized. This process adjusts bond lengths and angles to find a low-energy, stable conformation, which is more representative of how the molecule would exist in a biological system.
File Format Conversion: The optimized ligand structures are saved in a docking-compatible format, such as .pdbqt for use with AutoDock software. This format includes information on rotatable bonds and atom types.
1.2. Target Selection and Preparation
Objective: To select a biologically relevant target and prepare its crystal structure for docking.
Rationale for Target Selection: The hydrazone scaffold is a known inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7] This makes DNA gyrase an excellent and well-characterized initial target for our study. We will use the crystal structure of Staphylococcus aureus DNA gyrase subunit B (GyrB).
Protocol:
Structure Retrieval: The 3D crystal structure of S. aureus DNA gyrase (e.g., PDB ID: 4URO) will be downloaded from the Protein Data Bank (RCSB PDB).
Protein Cleanup: The downloaded PDB file often contains non-essential molecules like water, co-crystallized ligands, and ions. These are typically removed as they can interfere with the docking process. The exception is when a water molecule is known to be critical for ligand binding, in which case it is retained.
Adding Hydrogens: Crystal structures usually do not include hydrogen atoms. Hydrogens are added to the protein structure using software tools (e.g., AutoDockTools) to ensure correct ionization and tautomeric states of amino acid residues, which is crucial for accurate interaction scoring.
Defining the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This is often identified from the position of a co-crystallized ligand in the PDB structure. A "grid box" is then defined around this active site. The docking algorithm will confine its search for binding poses within this box, significantly increasing computational efficiency.
Part 2: Molecular Docking Simulation
Objective: To predict the binding affinity and pose of each ligand within the target's active site.
Software Choice: AutoDock Vina is a widely used and validated open-source docking program. It employs a Lamarckian genetic algorithm for conformational searching.[8]
Protocol:
Grid Box Generation: Using AutoGrid (part of the AutoDock suite), a grid box is centered on the active site of the prepared DNA gyrase structure. The size of the box should be sufficient to accommodate the ligands and allow them to rotate freely.
Docking Execution: The prepared ligand files (.pdbqt) and the protein grid files are used as inputs for AutoDock Vina. The software will then perform the docking calculations. The exhaustiveness parameter, which controls the extent of the conformational search, should be set to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search.
Output Generation: Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
Part 3: Analysis and Interpretation
Objective: To compare the docking results of the lead compound with the controls and analyze the molecular interactions driving the binding.
Protocol:
Quantitative Comparison: The binding affinities of N'-(diphenylmethylene)-2-phenoxyacetohydrazide and the comparator compounds are tabulated. This provides a first-pass comparison of their potential potency.
Qualitative (Visual) Analysis: The top-ranked binding pose for each ligand is visualized using software like PyMOL or UCSF Chimera. This analysis is crucial for understanding the why behind the binding score. Key interactions to look for include:
Hydrogen Bonds: These are strong, directional interactions and are often key to binding affinity and specificity.
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between aromatic rings.
Comparative Interaction Mapping: The specific amino acid residues involved in binding each ligand are identified and compared. A favorable result would be our lead compound forming similar or stronger interactions with key residues as the positive control.
Caption: Conceptual Ligand-Receptor Interactions.
Hypothetical Results and Discussion
To illustrate the output of such a study, the following table summarizes a hypothetical set of results from docking against S. aureus DNA gyrase.
Compound
Type
Binding Affinity (kcal/mol)
Key Interacting Residues (Hypothetical)
Number of H-Bonds
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Lead Compound
-9.2
Asp79, Gly77, Ile84
2
Ciprofloxacin
Positive Control
-8.8
Asp79, Ser122, Arg82
3
2-phenoxyacetohydrazide
Structural Analogue
-6.5
Gly77
1
In this hypothetical scenario, N'-(diphenylmethylene)-2-phenoxyacetohydrazide shows a stronger predicted binding affinity than both the positive control (Ciprofloxacin) and a simpler structural analogue. Visual analysis would then be used to determine if the diphenylmethylene and phenoxy groups are making favorable hydrophobic or pi-stacking interactions within the active site that the simpler analogue cannot, thus explaining the improved score. The formation of hydrogen bonds with key residues like Asp79, similar to the positive control, would further strengthen the hypothesis that this compound is a potential DNA gyrase inhibitor.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous and logically structured approach for the comparative molecular docking of N'-(diphenylmethylene)-2-phenoxyacetohydrazide. By benchmarking against known active and inactive compounds, this in silico method provides a powerful, cost-effective means to generate initial hypotheses about a compound's biological activity and mechanism of action.
The hypothetical results suggest that N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a promising candidate for development as an antimicrobial agent targeting DNA gyrase. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro experimental assays, such as a DNA gyrase inhibition assay and antimicrobial susceptibility testing against a panel of bacteria.
References
A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. PubMed. Available at: [Link]
Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis Online. Available at: [Link]
Molecular Docking Studies of Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family Anti-Apoptotic Targets. Longdom Publishing. Available at: [Link]
Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis Online. Available at: [Link]
Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]
Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. PMC. Available at: [Link]
Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Available at: [Link]
Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Synthesis and Biological Activity of Substituted 2-[2-(Diphenylmethylene)hydrazinyl]- 5,5-dimethyl-4-oxohex. Springer. Available at: [Link]
Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Available at: [Link]
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. Available at: [Link]
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Available at: [Link]
Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1HTetrazol- 1-yl) Acetohydrazide. NepJOL. Available at: [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Available at: [Link]
Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. MDPI. Available at: [Link]
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Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Pravara Rural College of Pharmacy. Available at: [Link]
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. PubMed. Available at: [Link]
Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Metal (II) complexes. Algerian Journal of Engineering and Technology. Available at: [Link]
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ANTIBACTERIAL AND ANTIFUNGAL… Muhammad et al., FJS. FUDMA Journal of Sciences. Available at: [Link]
Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. PMC. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the saf...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a compound that, while not extensively characterized in publicly available literature, belongs to chemical families with known hazard profiles. By understanding the constituent parts of the molecule—a diphenylmethylene group, a phenoxyacetic acid moiety, and a hydrazide functionality—we can infer a prudent course of action for its safe management and disposal.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
I. Hazard Assessment and Triage: Understanding the Risks
Before any disposal protocol can be established, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for N'-(diphenylmethylene)-2-phenoxyacetohydrazide is not widely available, we can extrapolate potential hazards from its structural components and related compounds.
Hydrazide Moiety: Hydrazide compounds, as a class, are known for their potential toxicity and should be handled with care. Some hydrazines are considered potential carcinogens. For instance, phenylhydrazine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1].
Phenoxyacetic Acid Moiety: Phenoxyacetic acid derivatives are used as herbicides and can be toxic[2].
Diphenylmethylene Moiety: While diphenylmethane itself is of relatively low toxicity[3], the overall hazard profile is dictated by the more reactive hydrazide group.
A Safety Data Sheet for the related compound 2-phenoxyacetohydrazide indicates it is harmful if swallowed[4]. Another analog, 2-chloro-N'-(diphenylmethylene)acetohydrazide, is listed as causing skin, eye, and respiratory irritation in addition to being harmful if swallowed[5]. Therefore, it is prudent to treat N'-(diphenylmethylene)-2-phenoxyacetohydrazide as a hazardous substance.
Table 1: Inferred Hazard Profile of N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Hydrazine derivatives are often suspect carcinogens[6][7].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, stringent adherence to personal protective equipment protocols is mandatory when handling N'-(diphenylmethylene)-2-phenoxyacetohydrazide in any form, including as a waste product.
Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential to prevent skin contact.
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling of the solid compound should ideally be done in a chemical fume hood[6][7].
III. Spill Management: A Plan for the Unexpected
Accidents happen, and a well-defined spill management plan is a cornerstone of laboratory safety.
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
Containment: For small spills, contain the material using a non-combustible absorbent material like sand, earth, or vermiculite[8][9].
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the collection, storage, and disposal of N'-(diphenylmethylene)-2-phenoxyacetohydrazide waste. This workflow is designed to comply with general principles of hazardous waste management as outlined by regulatory bodies such as the EPA and OSHA[10][11].
Diagram 1: Disposal Workflow for N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Caption: A stepwise workflow for the safe disposal of N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Experimental Protocol: Chemical Waste Management
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Section II.
Waste Segregation: It is a cardinal rule of laboratory safety to never mix incompatible waste streams[12]. N'-(diphenylmethylene)-2-phenoxyacetohydrazide waste should be collected in a separate container from other chemical wastes unless they are known to be compatible.
Waste Container Selection:
Use a container that is chemically resistant and in good condition. A high-density polyethylene (HDPE) or glass container is generally suitable.
The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors[13].
Labeling: Proper labeling is a regulatory requirement and crucial for safety[10][12]. The label should include:
The full chemical name: "N'-(diphenylmethylene)-2-phenoxyacetohydrazide"
The words "Hazardous Waste"
The primary hazard(s) (e.g., "Toxic")
The date the waste was first added to the container
The name and contact information of the generating researcher or lab
Container Sealing: Keep the waste container securely sealed at all times, except when adding waste[12][13].
Interim Storage:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
This area should be well-ventilated and away from sources of heat or ignition[10].
Ensure secondary containment, such as a larger, chemically resistant bin, is used for liquid waste to contain any potential leaks[12].
Waste Log: Maintain a log of the waste generated, including the amount and date of addition to the container. This is crucial for regulatory compliance and for the final disposal contractor.
Arranging for Disposal:
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a validated and approved protocol for doing so.
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal contractor[14].
Documentation: Complete all required waste manifest forms provided by your EHS office or the disposal contractor. This "cradle-to-grave" documentation is a legal requirement.
V. Decontamination of "Empty" Containers
Even "empty" containers that held N'-(diphenylmethylene)-2-phenoxyacetohydrazide must be handled as hazardous waste until they are properly decontaminated.
The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste[12].
For highly toxic chemicals, the first three rinses must be collected as hazardous waste[12]. Given the potential hazards of this compound, a conservative approach of collecting the first three rinses is recommended.
After thorough rinsing, the container can be managed as non-hazardous solid waste, in accordance with institutional policies.
VI. Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of a robust safety culture. By following the detailed steps outlined in this guide, researchers, scientists, and drug development professionals can ensure that their innovative work does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diphenylmethane. PubChem. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
Definitive Guide to Personal Protective Equipment (PPE) for Handling N'-(diphenylmethylene)-2-phenoxyacetohydrazide
Introduction: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling of N'-(di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling of N'-(diphenylmethylene)-2-phenoxyacetohydrazide, a compound of interest in modern research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from an expert analysis of its constituent chemical moieties: the hydrazide group and the phenoxyacetate group. The protocols outlined below are built on established safety standards for these chemical classes to ensure a robust and self-validating system of protection.
Hazard Assessment: A Tale of Two Moieties
N'-(diphenylmethylene)-2-phenoxyacetohydrazide is a molecule whose potential hazards can be inferred from its structure. While the toxicological properties of this specific compound have not been fully investigated, the presence of the hydrazide and phenoxyacetate functional groups necessitates a cautious approach.[1][2][3]
Hydrazide Group: Compounds containing this functional group may cause skin, eye, and respiratory tract irritation.[1][4] In some cases, they are handled as potential toxins, especially with prolonged exposure.[5][6]
Phenoxyacetate Group: This class of compounds can also be irritating to the skin, eyes, and respiratory system.[2] Some are harmful if swallowed or absorbed through the skin.[2]
Given these potential risks, a comprehensive PPE strategy is not just recommended, but essential for safe handling.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is worn, it is crucial to implement engineering and administrative controls. PPE is the last line of defense, not the first.
Engineering Controls: Always handle N'-(diphenylmethylene)-2-phenoxyacetohydrazide in a certified chemical fume hood to minimize inhalation exposure.[2][4] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][4]
Administrative Controls: Develop a Standard Operating Procedure (SOP) for working with this compound. Ensure all personnel are trained on the SOP, the potential hazards, and the emergency procedures.
The following diagram illustrates the foundational hierarchy of controls that should be in place before you even consider your personal protective equipment.
Caption: Hierarchy of Controls.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling N'-(diphenylmethylene)-2-phenoxyacetohydrazide.
Body Part
PPE Item
Specifications and Rationale
Hands
Double Gloving: Inner and Outer Gloves
Inner Glove: Nitrile. Outer Glove: Neoprene or another compatible chemical-resistant glove. Double gloving provides an extra layer of protection against potential tears and permeation.[6][7]
Body
Chemical-Resistant Laboratory Coat or Gown
Must be long-sleeved and preferably made of a low-lint, chemical-resistant material. This protects the skin on the arms and torso from splashes and spills.[1][4]
Eyes
Chemical Safety Goggles
Must provide a complete seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient.[1][2]
Face
Face Shield (in addition to goggles)
Recommended when there is a significant risk of splashes or when handling larger quantities of the compound.
Respiratory
Air-Purifying Respirator (APR)
An APR with organic vapor cartridges should be used, especially when handling the powder outside of a fume hood or during spill cleanup.[1][2][8]
Step-by-Step PPE Donning and Doffing Procedure
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[1][4] Seek immediate medical attention.
Spill and Disposal Plan
A clear and practiced plan for spills and waste disposal is a cornerstone of laboratory safety.
Spill Response
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
Secure the Area: Restrict access to the spill area.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, with an emphasis on respiratory protection.[1]
Contain and Clean: For a solid spill, gently sweep or vacuum the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][4] For a liquid spill, cover with an inert absorbent material like sand or vermiculite, then sweep it into a labeled disposal container.[2]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Waste Disposal
All waste generated from handling N'-(diphenylmethylene)-2-phenoxyacetohydrazide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10] Do not dispose of this material down the drain or in the regular trash.
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